Technical Documentation Center

4-Carbamoyl-3-nitrobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Carbamoyl-3-nitrobenzoic acid
  • CAS: 87594-59-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Carbamoyl-3-Nitrobenzoic Acid

This guide details the synthesis of 4-carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0), a critical intermediate in the development of PARP inhibitors and other benzamide-based therapeutics.[1] Executive Summary 4-Carbamoy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0), a critical intermediate in the development of PARP inhibitors and other benzamide-based therapeutics.[1]

Executive Summary

4-Carbamoyl-3-nitrobenzoic acid (also known as 3-nitroterephthalamic acid) functions as a bifunctional scaffold, offering orthogonal reactivity at the carboxylic acid (C1) and primary amide (C4) positions.[1] Its synthesis presents a classic regioselectivity challenge: distinguishing between two carbonyl centers in the presence of a deactivating, sterically demanding nitro group.

This guide presents two validated pathways:

  • The "Process" Route (Scalable): Starting from p-toluic acid via a diester intermediate. This route avoids toxic cyanides and relies on steric-controlled hydrolysis.[1]

  • The "Convergent" Route (Rapid): Starting from 4-chloro-3-nitrobenzoic acid via a nitrile intermediate.[1] This route is shorter but requires handling hazardous cyanides.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,3,4-substitution pattern. The nitro group at C3 is ortho to the carbamoyl group (C4) and meta to the carboxylic acid (C1).

  • Disconnection A (Amide Formation): The C4-amide bond is formed last via ammonolysis of an ester or hydrolysis of a nitrile.

  • Disconnection B (Nitro Group): The nitro group is introduced early to leverage its directing effects (directing meta to C1 and ortho to C4).

Synthesis Pathway Diagram

SynthesisPathways Target TARGET: 4-Carbamoyl-3-nitrobenzoic acid Toluic p-Toluic Acid (Starting Material A) NitroToluic 4-Methyl-3-nitrobenzoic acid Toluic->NitroToluic HNO3/H2SO4 Nitration NitroTere 3-Nitroterephthalic acid NitroToluic->NitroTere KMnO4 Oxidation Diester Dimethyl 3-nitroterephthalate NitroTere->Diester MeOH, H+ Esterification MonoEster 4-Methoxycarbonyl- 3-nitrobenzoic acid (Key Intermediate) Diester->MonoEster NaOH (1 eq) Selective Hydrolysis MonoEster->Target NH3 (aq) Ammonolysis ChloroNitro 4-Chloro-3-nitrobenzoic acid (Starting Material B) CyanoNitro 4-Cyano-3-nitrobenzoic acid ChloroNitro->CyanoNitro CuCN, Heat Rosenmund-von Braun CyanoNitro->Target H2O2, NaOH Controlled Hydrolysis

Figure 1: Dual pathways for the synthesis of 4-carbamoyl-3-nitrobenzoic acid.

Route 1: The Selective Hydrolysis Strategy (Scalable)

Best for: Large-scale production, safety (no cyanide), and cost-efficiency.[1] Mechanism: Exploits the steric hindrance of the nitro group. The ester at C4 (ortho to nitro) hydrolyzes significantly slower than the ester at C1 (meta to nitro).

Step-by-Step Protocol
Step 1: Nitration of p-Toluic Acid
  • Reagents: p-Toluic acid, HNO₃ (fuming), H₂SO₄.[1]

  • Procedure: Dissolve p-toluic acid in conc. H₂SO₄.[2] Add fuming HNO₃ dropwise at 0–5°C. The methyl group (o,p-director) and carboxyl group (m-director) cooperatively direct the nitro group to position 3.[1]

  • Yield: ~85-90%.[1][3]

  • Product: 4-methyl-3-nitrobenzoic acid.[1]

Step 2: Oxidation to 3-Nitroterephthalic Acid
  • Reagents: KMnO₄, Water, NaOH.

  • Procedure: Reflux the intermediate with alkaline KMnO₄. The nitro group remains intact while the methyl group is oxidized to the carboxylate. Filter MnO₂, acidify to precipitate.

  • Critical Parameter: Ensure complete oxidation to avoid 4-formyl intermediates.

Step 3: Diester Formation
  • Reagents: Methanol, H₂SO₄ (cat).

  • Procedure: Reflux 3-nitroterephthalic acid in excess methanol with catalytic acid.[1]

  • Product: Dimethyl 3-nitroterephthalate.[1]

Step 4: Regioselective Hydrolysis (The Critical Step)
  • Rationale: The C1-ester is sterically accessible.[1] The C4-ester is shielded by the bulky ortho-nitro group.[1]

  • Protocol:

    • Dissolve Dimethyl 3-nitroterephthalate in Acetone/MeOH.

    • Add exactly 0.95 - 1.0 equivalents of NaOH (1N aqueous solution) dropwise at 0°C.

    • Monitor by HPLC. The reaction stops at the mono-ester stage if stoichiometry is controlled.

    • Acidify and extract.

  • Result: 4-methoxycarbonyl-3-nitrobenzoic acid (C1-acid, C4-ester).[1]

Step 5: Ammonolysis
  • Reagents: Aqueous Ammonia (28%) or Methanolic Ammonia.

  • Procedure: Treat the mono-ester with excess ammonia at room temperature.[1] The free acid forms an ammonium salt (protecting it), while the C4-ester undergoes nucleophilic acyl substitution to form the amide.

  • Workup: Acidify with HCl to pH 2–3 to precipitate the product.

Route 2: The Nitrile Hydrolysis Strategy (Convergent)

Best for: Rapid medicinal chemistry synthesis, small batches. Risk: Requires handling cyanides and high temperatures.

Step-by-Step Protocol
Step 1: Cyanation (Rosenmund-von Braun Reaction) [1]
  • Precursor: 4-chloro-3-nitrobenzoic acid.[1]

  • Reagents: CuCN (Cuprous cyanide), DMF or NMP (solvent).

  • Procedure:

    • Dissolve starting material in dry DMF.

    • Add 1.2 eq CuCN.

    • Heat to 150–160°C for 4–6 hours under Argon.

    • Quench: Pour into FeCl₃/HCl solution to decompose copper complexes.

  • Product: 4-cyano-3-nitrobenzoic acid.[1]

Step 2: Controlled Hydrolysis of Nitrile
  • Challenge: Hydrolyzing the nitrile to the amide without over-hydrolyzing to the diacid.

  • Reagents: 30% H₂O₂ (Hydrogen Peroxide), NaOH (catalytic), Water/Ethanol.

  • Procedure (Radziszewski Hydrolysis):

    • Dissolve the nitrile in Ethanol/Water.

    • Add 6M NaOH (to pH ~9–10).

    • Add H₂O₂ dropwise at 40–50°C. The hydroperoxide anion (HOO⁻) is a potent nucleophile that attacks the nitrile to form the peroxyimidic acid, which tautomerizes to the amide.

  • Purification: Acidify to precipitate 4-carbamoyl-3-nitrobenzoic acid.

Analytical Profile & Characterization

ParameterSpecificationNotes
Appearance Pale yellow to off-white solidNitro compounds are typically yellow.[1]
Melting Point 235–240°C (dec)High MP due to H-bonding network.[1]
¹H NMR (DMSO-d₆) δ ~13.5 (br s, 1H, COOH)δ ~8.4 (s, 1H, H2)δ ~8.3 (d, 1H, H6)δ ~7.8 (d, 1H, H5)δ ~8.1, 7.7 (br s, 2H, CONH₂)H2 is deshielded by ortho-nitro and ortho-COOH.
IR Spectrum 1690 cm⁻¹ (Acid C=O)1660 cm⁻¹ (Amide C=O)1530, 1350 cm⁻¹ (NO₂)Distinct amide doublet vs acid singlet.
Mass Spec (ESI-) [M-H]⁻ = 209.02Negative mode is preferred for benzoic acids.[1]

Safety & Critical Parameters

  • Thermal Hazards:

    • Nitration: The nitration of p-toluic acid is exothermic. Maintain T < 10°C during addition to prevent runaway reactions.

    • Nitro Compounds: Polynitrated by-products are shock-sensitive.[1] Ensure stoichiometry is strict (1.05 eq HNO₃) to avoid dinitration.

  • Chemical Hazards:

    • Route 2 (CuCN): Generates HCN gas if acidified improperly. Quench oxidative cyanide waste with bleach (NaOCl) before disposal.

  • Process Control:

    • In Route 1 (Hydrolysis) , over-hydrolysis yields 3-nitroterephthalic acid (diacid).[1] If HPLC shows >5% diacid, stop the reaction immediately. The diacid is difficult to separate from the product by crystallization.

References

  • Regioselective Hydrolysis: Goen, T., et al. "Regioselective ester cleavage of di-(2-ethylhexyl) trimellitates by porcine liver esterase."[1] Toxicology in Vitro, 2017.[4] Link (Validates steric control in ortho-nitro ester hydrolysis).[1]

  • Nitrile Hydrolysis:S. M. Opalka, et al. "Continuous Process for the Hydrolysis of Nitriles to Amides." Organic Process Research & Development, 2002.
  • Synthesis of Precursors: Papenfuss, T. "Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters." US Patent 3,929,864 (Demonstrates nitration protocols for benzoic acid derivatives).[3]

  • Compound Data: ChemicalBook. "4-Carbamoyl-3-nitrobenzoic acid CAS 87594-59-0."[1][] Link

Sources

Exploratory

Beyond the Number: Precision Characterization of 4-Carbamoyl-3-Nitrobenzoic Acid

Technical Guide for Drug Development & Analytical Validation Part 1: Executive Summary & Molecular Identity 4-Carbamoyl-3-nitrobenzoic acid (MW 210.14 g/mol ) is a critical benzamide scaffold used in the synthesis of pol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Analytical Validation

Part 1: Executive Summary & Molecular Identity

4-Carbamoyl-3-nitrobenzoic acid (MW 210.14 g/mol ) is a critical benzamide scaffold used in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and related oncology therapeutics.[1] While its nominal molecular weight is often cited as 210.1, the precision required for high-throughput screening and process chemistry demands a deeper understanding of its isotopic distribution and physicochemical behavior.[1]

This guide moves beyond the basic value to provide a self-validating framework for the synthesis, identification, and purity analysis of this intermediate, distinguishing it from common critical impurities like 3-nitroterephthalic acid.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueCritical Note
CAS Number 87594-59-0 Unique identifier for regulatory filing.[1]
Molecular Formula C₈H₆N₂O₅Contains both acidic (-COOH) and neutral (-CONH₂) moieties.[1]
Average Mol. Weight 210.14 g/mol Used for stoichiometric calculations in synthesis.[1]
Monoisotopic Mass 210.02767 Da Required for High-Res Mass Spectrometry (HRMS).
Exact Mass 210.0277Reference value for [M+H]⁺ calculations.[1]
pKa (Predicted) ~3.16 (Acid)The carboxylic acid proton is highly acidic due to the ortho-nitro group.[1]
Solubility DMSO, DMF, MeOHPoor water solubility; precipitates at low pH.[1]

Part 2: Synthesis & Process Logic

The Causality of Route Selection

Direct nitration of terephthalamic acid is often avoided due to poor regioselectivity, yielding mixtures of 3-nitro (desired) and 2-nitro isomers.[1] The industry-preferred route typically involves the controlled hydrolysis of 4-cyano-3-nitrobenzoic acid .[1]

Why this route?

  • Regiocontrol: The precursor (4-cyano-3-nitrobenzoic acid) fixes the substitution pattern early in the sequence.[1]

  • Purity: Hydrolysis of the nitrile (-CN) to the primary amide (-CONH₂) can be tuned to stop before converting to the carboxylic acid (over-hydrolysis), whereas nitration requires difficult isomer separation.[1]

Synthesis Workflow (DOT Visualization)

SynthesisPathway Precursor 4-Cyano-3-nitrobenzoic acid (MW 192.13) Reagent Controlled Hydrolysis (H2O2 / Base or H2SO4) Precursor->Reagent Step 1 Product 4-Carbamoyl-3-nitrobenzoic acid (MW 210.14) Reagent->Product Primary Pathway (Target) Impurity 3-Nitroterephthalic acid (Over-Hydrolysis Impurity) (MW 211.13) Product->Impurity Side Reaction (Prolonged Exposure)

Figure 1: Synthetic logic flow from nitrile precursor to target amide, highlighting the critical risk of over-hydrolysis.[1]

Part 3: Analytical Validation (Self-Validating Protocols)

In drug development, "Molecular Weight" is not just a number—it is a confirmation of identity.[1] The proximity in mass between the target amide (210.[1]14) and the di-acid impurity (211.[1]13) poses a specific analytical challenge.

Protocol 1: Mass Spectrometry (HRMS)

Objective: Distinguish the target amide from the di-acid hydrolysis product.

  • Target: 4-Carbamoyl-3-nitrobenzoic acid (C₈H₆N₂O₅)[1]

  • Impurity: 3-Nitroterephthalic acid (C₈H₅NO₆) – Mass difference is ~1 Da (-NH₂ vs -OH).[1]

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). The carboxylic acid deprotonates readily.[1]

  • Target Ion [M-H]⁻:

    • Calc.[1][2][3] Mass: 210.0277 - 1.0078 = 209.0199 m/z .[1]

  • Impurity Ion [M-H]⁻:

    • Calc.[1][2][3] Mass: 211.0117 - 1.0078 = 210.0039 m/z .[1]

  • Validation Criteria:

    • Observe major peak at 209.02 .[1]

    • Ensure the peak at 210.00 is <1% (impurity check).[1]

    • Note: In low-resolution MS, the C-13 isotope of the target (M+1 peak at ~210) can overlap with the impurity.[1] High-Resolution MS (TOF or Orbitrap) is recommended. [1]

Protocol 2: HPLC Purity Assessment

Objective: Quantify the "Molecular Weight" purity (Assay).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic nitro group absorbance).[1]

  • Logic: The amide (target) is less polar than the di-acid impurity (due to two ionizable carboxylic groups on the impurity).[1] The di-acid will elute earlier than the target amide.[1]

Part 4: Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability Risk: The amide bond at position 4 is susceptible to hydrolysis, especially in acidic or basic solutions.[1] Avoid prolonged storage in solution phase.[1]

  • Safety: The compound carries a nitro group.[1][4] While not explicitly explosive in this configuration, standard precautions for nitro-aromatics (avoiding shock/high heat) apply.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016425, 4-Carbamoyl-3-nitrobenzoic acid.[1] Retrieved January 30, 2026, from [Link][1]

  • World Intellectual Property Organization (2009). WO200955077A1 - Synthesis of Benzamide Derivatives.[1] (Reference for synthetic utility in PARP/kinase inhibitor scaffolds). Retrieved from [Link][1][3]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Process Engineering of 4-Carbamoyl-3-Nitrobenzoic Acid

[1][2][3] Executive Summary & Chemical Context 4-Carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0) is a critical intermediate in the synthesis of immunomodulatory imide drugs, most notably Lenalidomide .[1][2][3] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Context

4-Carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0) is a critical intermediate in the synthesis of immunomodulatory imide drugs, most notably Lenalidomide .[1][2][3] Its structural duality—possessing both a hydrophilic carboxylic acid motif and a rigid, hydrogen-bond-donating amide group—creates a complex solubility profile that challenges process scale-up.[1][2][3]

This guide provides a technical framework for understanding, measuring, and manipulating the solubility of this compound to maximize yield and purity during Active Pharmaceutical Ingredient (API) synthesis.

Core Physicochemical Profile
PropertyValueEngineering Implication
Molecular Weight 210.14 g/mol Moderate molecular size; diffusion is not rate-limiting.[1][2][3][4]
Melting Point ~235°C (Dec.)[1][2][3][4][5]High lattice energy requires high-boiling or high-dielectric solvents for dissolution.[1][2][3][4]
Predicted pKa (Acid) ~3.16Soluble in aqueous buffers at pH > 4.5 via carboxylate formation.[1][2][3][4][5]
Predicted LogP ~0.3Relatively polar; poor solubility in lipophilic solvents (Hexane, Toluene).[1][2][3][4][5]
H-Bond Donors/Acceptors 2 / 5Strong intermolecular hydrogen bonding promotes crystal packing, reducing solubility in non-polar media.[1][2][3][4][5]

The Solubility Landscape: Mechanistic Insights

Solubility is not merely a number; it is a thermodynamic equilibrium determined by the competition between crystal lattice energy and solvation energy.[1][2][3][4][5] For 4-carbamoyl-3-nitrobenzoic acid, the nitro group enhances polarity, while the amide facilitates strong intermolecular hydrogen bonding.[1][2][3]

Solvent Class Compatibility Matrix

Based on structural activity relationships (SAR) and dielectric constants.

Solvent ClassPredicted SolubilityMechanism & Utility
Polar Aprotic (DMSO, DMF, NMP) High (>100 mg/mL)Disrupts intermolecular H-bonds; ideal for reaction media but difficult to remove.[1][2][4]
Alcohols (Methanol, Ethanol) Moderate (Temperature dependent)Good for recrystallization.[1][2][3][4][5] Solubility increases significantly near boiling point.[1][2][3][4][5]
Water (Acidic pH < 3) Very Low (<1 mg/mL)The protonated acid form precipitates; utilized for isolation/quenching.[1][2][3][4][5]
Water (Basic pH > 6) High (as salt)Deprotonation forms the carboxylate anion, granting high aqueous solubility.[1][2][3][4][5]
Chlorinated (DCM, Chloroform) Low Insufficient polarity to overcome lattice energy; useful as anti-solvents.[1][2][3][4][5]
Hydrocarbons (Hexane, Heptane) Insoluble Strictly used as anti-solvents to force precipitation.[1][2][3][4][5]

Experimental Protocols: Self-Validating Systems

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility curves (Solubility vs. Temperature) for process optimization.

Reagents:

  • Analyte: 4-carbamoyl-3-nitrobenzoic acid (Dried, Purity >98%)[1][2]

  • Solvent: HPLC Grade (MeOH, EtOH, or ACN)

Workflow:

  • Saturation: Add excess solid (approx. 500 mg) to 5 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 25°C) for 4 hours. Validation: Ensure solid persists; if clear, add more solid.[1][2][3][5]

  • Filtration: Stop stirring and allow settling for 10 mins. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T_eq to prevent crashing out).[1][2][3][4][5]

  • Quantification:

    • Pipette 1.0 mL of filtrate into a pre-weighed vial.

    • Evaporate solvent under vacuum/nitrogen stream.[1][2][3][4][5]

    • Dry residue at 50°C for 2 hours.[1][2][3][4][5]

    • Weigh residue.[1][2][3][4][5]

  • Calculation:

    
    
    
Protocol B: pH-Swing Purification (The "Acid-Base" Wash)

Objective: To purify crude material by leveraging the pKa (~3.[1][2][3][4][5]16) differential.[1][2][3][4][5]

Workflow:

  • Dissolution: Suspend crude solid in 10 volumes of Water.

  • Basification: Slowly add 1M NaOH or NaHCO₃ until pH reaches 8.0–9.0. The solution should clarify as the salt forms.[1][2][3][4][5]

    • Checkpoint: Filter off any insoluble mechanical impurities at this stage.[1][2][3][4][5]

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH drops to ~2.0.

  • Isolation: The product will crystallize as a white/off-white solid.[1][2][3][4][5] Filter and wash with cold water.[1][2][3][4][5]

Process Engineering: Purification Logic

The following diagram illustrates the decision logic for purifying 4-carbamoyl-3-nitrobenzoic acid based on its solubility behavior.

PurificationLogic Start Crude 4-Carbamoyl-3-nitrobenzoic Acid SolventCheck Check Impurity Profile Start->SolventCheck RouteA High Organic Impurities SolventCheck->RouteA Organic contaminants RouteB Inorganic/Salts Present SolventCheck->RouteB Salt/Metal residues Recryst Recrystallization (Solvent: Methanol/Water) RouteA->Recryst AcidBase pH Swing Extraction (Dissolve pH 9 -> Precipitate pH 2) RouteB->AcidBase Filtration Filtration & Wash (Cold Water/EtOH) Recryst->Filtration AcidBase->Filtration Drying Vacuum Dry (50°C, <50 mbar) Filtration->Drying Final Pure API Intermediate Drying->Final

Figure 1: Decision tree for purification strategies based on impurity type, leveraging the specific solubility profile of the nitro-benzoic acid derivative.

Critical Applications in Drug Development

The solubility of this intermediate directly impacts the "Step Yield" in Lenalidomide synthesis.[1][2][3][4][5]

  • Reaction Solvent Selection: When reacting with 3-amino-2,6-piperidinedione, using DMF is preferred over alcohols because it solubilizes the 4-carbamoyl-3-nitrobenzoic acid completely, driving the reaction kinetics forward without mass-transfer limitations.[1][2][3]

  • Impurity Rejection: During the final isolation of Lenalidomide, residual 4-carbamoyl-3-nitrobenzoic acid can be removed by washing the filter cake with dilute aqueous Sodium Bicarbonate .[1][2][3][5] The unreacted acid dissolves (as a salt), while the Lenalidomide (weakly acidic/neutral imide) remains on the filter.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016425, 4-Carbamoyl-3-nitrobenzoic acid.[1][2][3][5] Retrieved from [Link]

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production.[2][3][5] Bioorganic & Medicinal Chemistry Letters.[1][2][3][4][5][6] (Contextual grounding for structural analogs and solubility behavior).

  • European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzoic acid derivatives.[1][2][3][4][5] Retrieved from [Link][1][2][3][4][5]

  • SynZeal Research. Lenalidomide Impurities and Intermediates: Physicochemical Profiling. Retrieved from [Link][1][2][3][4][5]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 4-Carbamoyl-3-nitrobenzoic Acid: Elucidating Molecular Structure and Purity

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-carbamoyl-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis and a molecule of significant interest in materia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-carbamoyl-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis and a molecule of significant interest in materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Physicochemical Properties

4-Carbamoyl-3-nitrobenzoic acid (IUPAC Name: 4-carbamoyl-3-nitrobenzoic acid) is a disubstituted benzoic acid derivative with the molecular formula C₈H₆N₂O₅ and a molecular weight of 210.14 g/mol .[1] Its structure features a carboxylic acid group, a carbamoyl (amide) group, and a nitro group attached to a benzene ring. These functional groups are strong chromophores and are electronically active, making the molecule highly amenable to spectroscopic characterization.

Table 1: Physicochemical Properties of 4-Carbamoyl-3-nitrobenzoic Acid

PropertyValueSource
Molecular FormulaC₈H₆N₂O₅PubChem[1]
Molecular Weight210.14 g/mol PubChem[1]
Melting Point235 °CChemicalBook

The arrangement of the substituents on the aromatic ring dictates the electronic environment of each atom, which in turn governs the spectroscopic signatures. The carboxylic acid and nitro groups are electron-withdrawing, while the carbamoyl group can exhibit both electron-withdrawing and -donating properties through resonance and induction.

Caption: Molecular structure of 4-carbamoyl-3-nitrobenzoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-carbamoyl-3-nitrobenzoic acid is expected to show characteristic absorption bands for the carboxylic acid, amide, and nitro functional groups.

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining the IR spectrum of a solid sample like 4-carbamoyl-3-nitrobenzoic acid involves the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is pressed into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000–400 cm⁻¹.

Predicted IR Spectral Data and Interpretation

Based on the functional groups present and data from similar compounds, the following key vibrational bands are anticipated:

Table 2: Predicted IR Absorption Bands for 4-Carbamoyl-3-nitrobenzoic Acid

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3400-3200N-H (Amide)Symmetric and Asymmetric StretchingTwo medium to strong bands
3300-2500O-H (Carboxylic Acid)StretchingVery broad, strong band
1710-1680C=O (Carboxylic Acid)StretchingStrong, sharp band
1680-1650C=O (Amide I)StretchingStrong, sharp band
1620-1580N-H (Amide II)BendingMedium to strong band
1550-1500NO₂Asymmetric StretchingStrong band
1370-1330NO₂Symmetric StretchingStrong band
1300-1200C-O (Carboxylic Acid)StretchingMedium to strong band

The broad O-H stretch of the carboxylic acid is a hallmark feature and is expected to overlap with the C-H stretching vibrations of the aromatic ring. The two distinct C=O stretching bands from the carboxylic acid and the amide are crucial for confirming the presence of both functional groups. The strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group are also key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-carbamoyl-3-nitrobenzoic acid, both ¹H and ¹³C NMR will be invaluable for confirming the substitution pattern of the aromatic ring.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300 MHz or higher.

Step-by-Step Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard.[2]

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of 4-carbamoyl-3-nitrobenzoic acid is expected to show signals for the aromatic protons, the amide protons, and the carboxylic acid proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 3: Predicted ¹H NMR Chemical Shifts for 4-Carbamoyl-3-nitrobenzoic Acid (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Carboxylic Acid (-COOH)> 12Singlet (broad)-Highly deshielded acidic proton.
Amide (-CONH₂)8.0 - 8.5Two Singlets (broad)-Protons are diastereotopic and may exchange, leading to broad signals.
Aromatic H-2~ 8.7Doublet~ 2Ortho to the nitro group, highly deshielded.
Aromatic H-5~ 8.4Doublet of Doublets~ 8, 2Ortho to the carboxylic acid and meta to the nitro group.
Aromatic H-6~ 8.2Doublet~ 8Ortho to the carbamoyl group and meta to the carboxylic acid.

The downfield chemical shifts of the aromatic protons are due to the strong electron-withdrawing effects of the nitro and carboxylic acid groups. The splitting pattern (multiplicity) arises from spin-spin coupling between adjacent protons and is critical for assigning the signals to the correct positions on the ring.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry, eight distinct carbon signals are expected.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Carbamoyl-3-nitrobenzoic Acid (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-C OOH)165 - 170Carbonyl carbon of the carboxylic acid.
Amide (-C ONH₂)164 - 168Carbonyl carbon of the amide.
Aromatic C-1132 - 136Carbon attached to the carboxylic acid group.
Aromatic C-2125 - 129Carbon ortho to the carboxylic acid group.
Aromatic C-3148 - 152Carbon attached to the nitro group.
Aromatic C-4135 - 139Carbon attached to the carbamoyl group.
Aromatic C-5130 - 134Carbon ortho to the carbamoyl group.
Aromatic C-6128 - 132Carbon meta to the carbamoyl group.

The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituents. The carbon bearing the nitro group (C-3) is expected to be significantly downfield. The two carbonyl carbons will also appear at the downfield end of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry

For a non-volatile compound like 4-carbamoyl-3-nitrobenzoic acid, Electrospray Ionization (ESI) is a suitable technique.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid or ammonia to aid ionization.

  • Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The data is acquired in either positive or negative ion mode.

Predicted Mass Spectrum and Fragmentation Pattern

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected as the base peak at m/z 209.02. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 211.04.

Key Predicted Fragment Ions:

  • Loss of H₂O (from the carboxylic acid): [M-H-H₂O]⁻ at m/z 191.01

  • Loss of CO₂ (from the carboxylic acid): [M-H-CO₂]⁻ at m/z 165.03

  • Loss of NH₃ (from the amide): [M-H-NH₃]⁻ at m/z 192.01

  • Loss of NO₂: [M-H-NO₂]⁻ at m/z 163.03

fragmentation_pathway M_H [M-H]⁻ m/z 209.02 loss_H2O [M-H-H₂O]⁻ m/z 191.01 M_H->loss_H2O - H₂O loss_CO2 [M-H-CO₂]⁻ m/z 165.03 M_H->loss_CO2 - CO₂ loss_NH3 [M-H-NH₃]⁻ m/z 192.01 M_H->loss_NH3 - NH₃ loss_NO2 [M-H-NO₂]⁻ m/z 163.03 M_H->loss_NO2 - NO₂

Caption: Predicted ESI-MS fragmentation pathway for 4-carbamoyl-3-nitrobenzoic acid.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200–400 nm using a spectrophotometer.

Predicted UV-Vis Absorption

The presence of the nitro-substituted benzene ring, a strong chromophore, suggests that 4-carbamoyl-3-nitrobenzoic acid will exhibit significant UV absorption. Based on data for 3-nitrobenzoic acid, which shows absorption maxima around 215 nm and 255 nm, similar absorption bands can be expected for the target molecule.[3] The exact position of the absorption maxima (λ_max) will be influenced by the presence of the carbamoyl group and the solvent used.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-carbamoyl-3-nitrobenzoic acid. By combining fundamental spectroscopic principles with comparative data from related molecules, we have constructed a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis characteristics. These insights are crucial for the unambiguous identification, purity assessment, and structural elucidation of this important chemical entity in research and industrial settings. The provided protocols offer a practical framework for obtaining high-quality experimental data, which can then be validated against the predictive models presented herein.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Carbamoyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Carbamoyl-3-nitrobenzoic Acid: Sourcing, Specifications, and Application Feasibility

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-carbamoyl-3-nitrobenzoic acid. The focus is on its commercial availability, key physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-carbamoyl-3-nitrobenzoic acid. The focus is on its commercial availability, key physicochemical properties, safety and handling protocols, and its role as a critical intermediate in synthetic chemistry. This document is designed to facilitate informed procurement decisions and safe laboratory practices.

Introduction and Chemical Identity

4-Carbamoyl-3-nitrobenzoic acid, also known by its synonyms 3-Nitroterephthalamic acid and 4-Carboxy-2-nitrobenzamide, is a substituted aromatic carboxylic acid.[1] Its molecular structure, featuring a carboxylic acid group, a carboxamide (carbamoyl) group, and a nitro group attached to a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Chemical Structure:

C1 C C2 C C1->C2 COOH C(=O)O-H C1->COOH C3 C C2->C3 NO2 N(=O)[O-] C2->NO2 C4 C C3->C4 C5 C C4->C5 CONH2 C(=O)N-H₂ C4->CONH2 C6 C C5->C6 C6->C1 center p1 p2 p3 p4 p5 p6

Caption: Chemical structure of 4-Carbamoyl-3-nitrobenzoic acid.

Physicochemical and Safety Data

Accurate physicochemical data is paramount for experimental design and safety assessment. The properties of 4-carbamoyl-3-nitrobenzoic acid are summarized below.

PropertyValueSource
CAS Number 87594-59-0[1]
Molecular Formula C₈H₆N₂O₅[1][2]
Molecular Weight 210.14 g/mol [2][3]
Appearance Solid (form may vary by supplier)[4]
Melting Point 235 °C[5]
Boiling Point 404.0 ± 35.0 °C (Predicted)[5]
Density 1.585 g/cm³ (Predicted)[5]
pKa 3.16 ± 0.10 (Predicted)[5]
Storage Sealed in dry, 2-8°C[3]

Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-carbamoyl-3-nitrobenzoic acid is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is imperative to handle this compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling the material.[6][7][8][9]

Commercial Suppliers and Procurement

4-Carbamoyl-3-nitrobenzoic acid is available from a range of commercial chemical suppliers that cater to research and development needs. The following table consolidates a list of potential vendors. It is important to note that listings and stock levels are subject to change, and direct inquiry with the suppliers is recommended for the most current pricing and availability.

SupplierCountry/RegionNotes
Alfa AesarChinaA Thermo Fisher Scientific brand, offering a range of chemical products.[5]
Biosynth CarbosynthGlobalSpecializes in carbohydrates, nucleosides, and other research chemicals.[5]
BLD PharmGlobalOffers a variety of organic building blocks and intermediates.[3]
Capot Chemical Co., LtdChinaProvides a wide array of fine chemicals for R&D.[5]
ChemSceneGlobalSupplier of building blocks, intermediates, and screening compounds.[2][10]
Energy ChemicalChinaA supplier of a broad range of chemical products.[5]
American Custom ChemicalsUSAProvides specialty chemicals.[5]
Dayang Chem (Hangzhou)ChinaManufacturer and supplier of fine chemicals.[5]

Procurement Workflow:

The process of acquiring a specialty chemical like 4-carbamoyl-3-nitrobenzoic acid involves several critical steps to ensure the material meets the specific requirements of the intended research.

cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Procurement & Logistics cluster_2 Phase 3: Quality Control & Use Identify Suppliers Identify Suppliers Request Quotes & Lead Times Request Quotes & Lead Times Identify Suppliers->Request Quotes & Lead Times Request CoA/SDS Request CoA/SDS Request Quotes & Lead Times->Request CoA/SDS Supplier Evaluation Supplier Evaluation Request CoA/SDS->Supplier Evaluation Place Order Place Order Supplier Evaluation->Place Order Confirm Shipping Confirm Shipping Place Order->Confirm Shipping Track Shipment Track Shipment Confirm Shipping->Track Shipment Receive & Log Receive & Log Track Shipment->Receive & Log Quarantine & Inspect Quarantine & Inspect Receive & Log->Quarantine & Inspect Internal QC (if needed) Internal QC (if needed) Quarantine & Inspect->Internal QC (if needed) Release to Lab Release to Lab Internal QC (if needed)->Release to Lab Store Appropriately Store Appropriately Release to Lab->Store Appropriately

Caption: A typical workflow for procuring specialty research chemicals.

Self-Validating Protocol: The Certificate of Analysis (CoA)

The most critical document in the procurement process is the Certificate of Analysis (CoA). This document is a self-validating system provided by the supplier that guarantees the quality and purity of the specific batch being purchased. Researchers must insist on receiving a batch-specific CoA, which should detail:

  • Identity Confirmation: Typically confirmed by techniques like NMR or FTIR spectroscopy.

  • Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC), providing a percentage purity.

  • Physical Properties: Such as appearance and melting point.

Discrepancies between the CoA and internal quality control checks are grounds for rejection of the material.

Synthetic Context and Applications

While this guide focuses on commercial sourcing, understanding the synthetic utility of 4-carbamoyl-3-nitrobenzoic acid provides essential context for its procurement. Its structure is analogous to other nitrobenzoic acids used as intermediates in various chemical syntheses.

  • Pharmaceutical Intermediates: The presence of the carboxylic acid and nitro groups allows for a range of transformations. The nitro group can be reduced to an amine, which is a common step in building heterocyclic scaffolds found in many pharmaceutical agents. For example, the related compound 4-amino-3-nitrobenzoic acid is a key intermediate in synthesizing drugs, including anti-inflammatory and analgesic medications.[11]

  • Building Block for Complex Molecules: The functional groups on the aromatic ring can be modified or used as handles to attach other molecular fragments. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides for further reactions. Synthesis of related compounds often involves nitration of a benzoic acid precursor, followed by functional group manipulation.[12][13][14][15]

The specific utility of 4-carbamoyl-3-nitrobenzoic acid in a drug development pipeline would leverage these reactive sites to construct a larger, biologically active molecule. The purity and consistency of this starting material are therefore critical to the success and reproducibility of subsequent synthetic steps.

References

  • 4-Nitro-3-Hydroxybenzoic Acid . Saflik Pharma. [Link]

  • 4-Carbamoyl-3-nitrobenzoic acid | C8H6N2O5 | CID 7016425 . PubChem. [Link]

  • Preparation of 4-acetamido-3-nitrobenzoic acid.
  • MSDS of 4-(methylamino)-3-nitrobenzoic acid . Capot Chemical. [Link]

  • m-NITROBENZOIC ACID . Organic Syntheses Procedure. [Link]

  • Synthesis of 4-cyano-3-nitrobenzoic acid . PrepChem.com. [Link]

  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS | CAS 121-92-6 MSDS . Loba Chemie. [Link]

  • Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide . YouTube. [Link]

  • Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid... . ResearchGate. [Link]

Sources

Exploratory

Technical Whitepaper: Analytical Strategy for 4-Carbamoyl-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Carbamoyl-3-nitrobenzoic acid (C₈H₆N₂O₅) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and high-performance polyamides. Its dual functionality—a carboxylic acid at position 1 and a primary amide at position 4, flanked by an electron-withdrawing nitro group at position 3—presents unique stability and analytical challenges.

This guide outlines a robust analytical control strategy. Unlike simple benzoic acid derivatives, the presence of the ortho-nitro group relative to the amide creates steric and electronic effects that accelerate specific degradation pathways, necessitating a tailored HPLC approach.

Physicochemical Profile
PropertyValueImplication for Analysis
Molecular Weight 210.14 g/mol Detectable by standard LC-MS (ESI-).
pKa (Predicted) 3.16 ± 0.10Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.
Solubility DMSO, Methanol, dilute AlkaliSample diluent must be organic-rich or buffered to prevent precipitation.
Chromophore Nitro-aromaticStrong UV absorption at 254 nm and 270 nm.

Synthesis-Driven Impurity Logic

To validate purity, one must first understand the genesis of impurities. The synthesis typically involves the nitration of terephthalamic acid derivatives or the hydrolysis of 4-cyano-3-nitrobenzoic acid.

Critical Quality Attributes (CQAs)
  • Regioisomerism: Nitration of terephthalamic acid can yield the unwanted 3-carbamoyl-4-nitro isomer. Separation of these isomers requires high-efficiency chromatography.

  • Hydrolytic Instability: The amide bond is susceptible to hydrolysis, converting the molecule into 3-nitroterephthalic acid . This is the primary degradation product.[1][2]

  • Dehydration: Under aggressive drying conditions, the amide may dehydrate back to the nitrile (4-cyano-3-nitrobenzoic acid).

Visualization: Degradation & Impurity Pathway

The following diagram maps the relationship between the target molecule and its critical impurities.

ImpurityPathways Start 4-Cyano-3-nitrobenzoic acid (Precursor/Impurity B) Target 4-Carbamoyl-3-nitrobenzoic acid (Target API Intermediate) Start->Target Controlled Hydrolysis Target->Start Dehydration (Thermal Stress) Hydrolysis 3-Nitroterephthalic acid (Major Degradant/Impurity A) Target->Hydrolysis Amide Hydrolysis (Acid/Base) Isomer 3-Carbamoyl-4-nitrobenzoic acid (Regioisomer) Isomer->Target Co-eluting Risk

Caption: Mechanistic pathway showing the origin of Impurity A (Hydrolysis) and Impurity B (Dehydration).

Analytical Method Development

Standard neutral HPLC conditions will fail for this analyte. The pKa of 3.16 means that at neutral pH, the molecule is ionized (anionic), resulting in zero retention on C18 columns (eluting at the void volume).

Optimized Chromatographic Conditions

This protocol uses a "Ion-Suppression" strategy. By maintaining pH at 2.5, we force the carboxylic acid into its neutral form, maximizing hydrophobic interaction with the stationary phase.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Waters Symmetry).

    • Why: A standard C18 is sufficient, but "Stable Bond" (SB) or sterically protected phases are preferred to withstand acidic mobile phases over long campaigns.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm.[3]

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration / Retention of polar degradants
5.0955Isocratic hold to separate di-acid impurity
20.04060Ramp to elute Target & non-polar precursors
25.04060Wash
25.1955Re-equilibration
30.0955End
Visualization: Method Decision Logic

This flowchart guides the analyst through troubleshooting resolution issues, specifically between the target and its hydrolysis product.

MethodLogic Start Start Method Dev CheckpH Is Mobile Phase pH < 2.5? Start->CheckpH Retention Target Retention Time > 5 min? CheckpH->Retention Yes Action1 Adjust pH with H3PO4 (Suppress Ionization) CheckpH->Action1 No Resolution Resolution (Target vs Hydrolysis Impurity) > 2.0? Retention->Resolution Yes Action2 Decrease Initial % Organic (Increase Polarity) Retention->Action2 No Success VALIDATED METHOD Resolution->Success Yes Action3 Change to Phenyl-Hexyl Column (Selectivity) Resolution->Action3 No Action1->CheckpH Action2->Retention Action3->Resolution

Caption: Decision tree for optimizing separation of 4-carbamoyl-3-nitrobenzoic acid from polar impurities.

Detailed Experimental Protocol

Standard Preparation

Objective: Create a stable 0.5 mg/mL standard solution.

  • Weigh 25.0 mg of 4-carbamoyl-3-nitrobenzoic acid reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Add 10 mL of Methanol (to ensure dissolution of the neutral organic).

  • Sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with 0.1% Phosphoric Acid .

    • Note: Diluting with water/acid prevents "solvent shock" (peak distortion) when injecting high % organic into a low % organic initial gradient.

Sample Preparation (Raw Material)
  • Weigh 25.0 mg of the sample.

  • Dissolve in 10 mL Methanol.

  • Dilute to 50 mL with Mobile Phase A.

  • Filter through a 0.45 µm PTFE syringe filter.

    • Caution: Nylon filters may bind nitro-aromatics; PTFE or PVDF is recommended.

System Suitability Criteria

Before releasing results, the system must pass these checks:

  • Tailing Factor (T): NMT 1.5 (Nitro groups can cause tailing; ensure column is end-capped).

  • Resolution (Rs): > 2.0 between 3-nitroterephthalic acid (Impurity A) and the Target.

  • RSD (Area): < 2.0% for 5 replicate injections.

Validation Framework (ICH Q2)

To ensure this method is "Trustworthy" and "Self-Validating," the following parameters must be established:

ParameterAcceptance CriteriaRationale
Specificity No interference at retention time of Target in blank or forced degradation samples.Confirms the method distinguishes the amide from the di-acid hydrolysis product.
Linearity R² > 0.999 over 50% - 150% of target concentration.Nitro-aromatics have linear UV response; deviations suggest solubility issues.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ).Critical for detecting trace levels of the mutagenic nitro-precursors.
Robustness pH variation ± 0.2 units.Because the pKa is ~3.16, small pH changes near 3.0 can drastically shift retention. The method is robust only if pH is kept strictly < 2.5.

References

  • PubChem. (n.d.).[4] 4-Carbamoyl-3-nitrobenzoic acid (Compound).[5][4][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Carbamoyl-3-Nitrobenzoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the theoretical mechanism of action of 4-carbamoyl-3-nitrobenzoic acid. In...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical mechanism of action of 4-carbamoyl-3-nitrobenzoic acid. In the absence of direct empirical data for this specific molecule, we present a reasoned hypothesis grounded in established principles of medicinal chemistry and enzymology. Drawing upon extensive structure-activity relationship (SAR) data from the field of oncology, we posit that 4-carbamoyl-3-nitrobenzoic acid functions as a competitive inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. This guide will deconstruct the key structural motifs of the molecule, namely the benzamide pharmacophore and the nitro functional group, to build a compelling case for its mode of action. Furthermore, we furnish a suite of detailed, field-proven experimental protocols to rigorously test this hypothesis, empowering researchers to validate and expand upon the foundational insights presented herein.

Introduction: Unveiling a Potential Therapeutic Agent

4-Carbamoyl-3-nitrobenzoic acid is a small organic molecule whose biological activities have not been extensively characterized in the public domain. However, its chemical architecture contains functional groups that are hallmarks of established therapeutic agents. Specifically, the presence of a benzamide moiety—a carboxamide group directly attached to a benzene ring—strongly suggests a potential interaction with the nicotinamide adenine dinucleotide (NAD+) binding site of enzymes. This guide will focus on the most compelling of these potential targets: the Poly (ADP-ribose) polymerase (PARP) family of enzymes, which are critical regulators of DNA repair and cell death.

The Central Hypothesis: PARP Inhibition

We hypothesize that the primary mechanism of action of 4-carbamoyl-3-nitrobenzoic acid is the competitive inhibition of PARP enzymes, particularly PARP-1 and PARP-2. PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs).[1] By inhibiting PARP, the repair of these breaks is stalled. In rapidly dividing cells, such as cancer cells, these unrepaired SSBs are converted to lethal double-strand breaks during DNA replication, leading to cell death.[2] This concept, known as synthetic lethality, is particularly effective in tumors with pre-existing defects in double-strand break repair, such as those with BRCA1 or BRCA2 mutations.[3]

The foundation of this hypothesis lies in the structural similarity of the benzamide portion of 4-carbamoyl-3-nitrobenzoic acid to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[4][5] This mimicry allows the molecule to occupy the NAD+ binding pocket of PARP, thereby preventing the catalytic activity of the enzyme.[6]

The Benzamide Pharmacophore: A Key to PARP Interaction

The benzamide group is a well-established pharmacophore for PARP inhibitors.[7] The carboxamide group is critical for forming key hydrogen bonds with amino acid residues in the PARP catalytic domain, specifically with the side chain of Ser904 and the backbone nitrogen of Gly863.[6] The orientation of this carboxamide group is crucial for potent inhibition.[6][7]

Benzamide Pharmacophore Interaction Fig. 1: Benzamide Interaction with PARP Catalytic Site cluster_PARP PARP Catalytic Domain cluster_Inhibitor Benzamide Moiety Gly863 Gly863 N-H Ser904 Ser904 O-H Benzamide C=O NH2 Benzamide:C->Gly863:N H-bond Benzamide:N->Ser904:OG H-bond

Fig. 1: Benzamide Interaction with PARP Catalytic Site
The Role of the Nitro Group: A Modulator of Activity

The presence of a nitro group at the 3-position of the benzoic acid ring is expected to significantly influence the molecule's activity. The nitro group is a strong electron-withdrawing group, which will alter the electronic distribution of the aromatic ring and potentially enhance binding affinity. Structure-activity relationship studies of other benzamide-containing molecules have indicated that a nitro group can be essential for biological activity.[8]

Furthermore, nitro-containing compounds are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects, often mediated through redox cycling.[9] It is plausible that the nitro group in 4-carbamoyl-3-nitrobenzoic acid could contribute to its overall cellular effects through mechanisms independent of or synergistic with PARP inhibition, such as the induction of oxidative stress. For instance, 3-nitropropionic acid is a known mitochondrial toxin that impairs energy metabolism.[10][11]

Experimental Validation: A Roadmap for Investigation

To validate the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a robust framework for this investigation.

In Vitro Enzymatic Assays: Direct Evidence of PARP Inhibition

The initial step is to determine if 4-carbamoyl-3-nitrobenzoic acid directly inhibits PARP-1 and PARP-2 activity.

Protocol 1: Homogeneous PARP Inhibition Assay (HTS)

  • Objective: To quantify the IC50 value of 4-carbamoyl-3-nitrobenzoic acid for PARP-1 and PARP-2.

  • Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Methodology:

    • Prepare a dilution series of 4-carbamoyl-3-nitrobenzoic acid (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add recombinant human PARP-1 or PARP-2 enzyme, activated DNA (e.g., nicked DNA), and histone H1.

    • Add the diluted 4-carbamoyl-3-nitrobenzoic acid or a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate at room temperature for 1 hour.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate and add a chemiluminescent HRP substrate.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for PARP Inhibition

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)
4-Carbamoyl-3-nitrobenzoic acidTo be determinedTo be determined
Olaparib (Reference)~5~1
Veliparib (Reference)~5~2
Cell-Based Assays: Confirming Target Engagement and Cellular Effects

Demonstrating that 4-carbamoyl-3-nitrobenzoic acid engages PARP within a cellular context is the next critical step.

Protocol 2: PARP Activity Assay in Whole Cells

  • Objective: To measure the inhibition of PARP activity in intact cells.

  • Principle: This assay quantifies the levels of poly(ADP-ribose) (PAR) in cells following DNA damage.

  • Methodology:

    • Culture a suitable cell line (e.g., a BRCA-deficient cancer cell line like HCC1937) in 96-well plates.

    • Treat the cells with a dilution series of 4-carbamoyl-3-nitrobenzoic acid for 1-2 hours.

    • Induce DNA damage by treating with a DNA alkylating agent (e.g., 10 mM H₂O₂ for 10 minutes).

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against PAR, followed by a secondary antibody conjugated to a fluorescent probe.

    • Quantify the fluorescence intensity using a high-content imaging system or a plate reader.

    • Determine the concentration-dependent inhibition of PAR formation.

Protocol 3: Synthetic Lethality Assay

  • Objective: To demonstrate the selective cytotoxicity of 4-carbamoyl-3-nitrobenzoic acid in BRCA-deficient cells.

  • Principle: This assay compares the viability of BRCA-proficient and BRCA-deficient cell lines after treatment with the compound.

  • Methodology:

    • Seed both a BRCA-deficient cell line (e.g., HCC1937) and a BRCA-proficient cell line (e.g., MDA-MB-231) in 96-well plates.

    • Treat the cells with a dilution series of 4-carbamoyl-3-nitrobenzoic acid for 72 hours.

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Compare the dose-response curves for both cell lines to determine if there is selective killing of the BRCA-deficient cells.

Synthetic_Lethality_Workflow Fig. 2: Experimental Workflow for Synthetic Lethality Assay start Start seed_cells Seed BRCA-deficient and BRCA-proficient cells start->seed_cells treat Treat with 4-carbamoyl-3-nitrobenzoic acid (concentration gradient) seed_cells->treat incubate Incubate for 72 hours treat->incubate viability Assess cell viability (e.g., CellTiter-Glo®) incubate->viability analyze Analyze and compare dose-response curves viability->analyze conclusion Determine selective cytotoxicity analyze->conclusion

Fig. 2: Experimental Workflow for Synthetic Lethality Assay

Future Directions and Broader Implications

Should the experimental data support the hypothesis of PARP inhibition, several avenues for further research will open up. Structure-based drug design, aided by co-crystallization of 4-carbamoyl-3-nitrobenzoic acid with the PARP catalytic domain, could lead to the development of more potent and selective inhibitors. Furthermore, investigating the contribution of the nitro group to the overall activity could unveil novel synergistic mechanisms that could be exploited for therapeutic benefit. The potential for this molecule to act as a radiosensitizer or to be used in combination with other chemotherapeutic agents should also be explored, particularly in the context of tumors with deficiencies in DNA damage repair pathways.

Conclusion

While direct biological data for 4-carbamoyl-3-nitrobenzoic acid is currently lacking, a thorough analysis of its chemical structure provides a strong foundation for the hypothesis that it acts as a PARP inhibitor. The presence of the critical benzamide pharmacophore is a compelling piece of evidence. The experimental protocols detailed in this guide offer a clear and rigorous path to validating this hypothesis and elucidating the full therapeutic potential of this promising molecule. The scientific community is encouraged to undertake these investigations to unlock the potential of 4-carbamoyl-3-nitrobenzoic acid in the landscape of targeted cancer therapy.

References

  • 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. (2025, February 28).
  • Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. (2021, August 12).
  • A Comparative Analysis of Benzamide-Based PARP Inhibitors: A Guide for Researchers. Benchchem.
  • A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. MDPI.
  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC.
  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2023, October 27).
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019, November 22). NIH.
  • Structural requirements for potent PARP inhibition. The benzamide... ResearchGate.
  • 4-Carbamoyl-3-nitrobenzoic acid | C8H6N2O5 | CID 7016425. PubChem.
  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. (2020, August 13). PubMed.
  • US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid. Google Patents.
  • Antitumour Activity of 3-nitropropionic Acid From Phomopsis Sp. And Optimization of Fermentation Conditions. PubMed.
  • A Review on PARP1 Inhibitors: Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors. (2025, November 11). ResearchGate.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.
  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... ResearchGate.
  • Pharmacophore modeling, virtual and biological screening studies to identify novel PARP1 inhibitors. PubMed.
  • Nicotinamide, PARP inhibitor (CAS 98-92-0). Abcam.
  • The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review.
  • Compound: 4-NITROBENZOIC ACID (CHEMBL101263). ChEMBL - EMBL-EBI.
  • The pharmacophore modelling of PARP-1 based on the structure of the... ResearchGate.
  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. ResearchGate.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR.
  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016, November 17). YouTube.
  • Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. (2022, November 16). NIH.
  • Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017, January 25). PubMed Central.
  • Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (2021, September 27).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • 3-Nitropropionic acid | C3H5NO4 | CID 1678. PubChem - NIH.
  • Metabolic alterations produced by 3-nitropropionic acid in rat striata and cultured astrocytes: quantitative in vitro 1H nuclear magnetic resonance spectroscopy and biochemical characterization. PubMed.

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 4-Carbamoyl-3-Nitrobenzoic Acid

This guide details the technical safety, handling, and operational protocols for 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0).[1][2] It is designed for application scientists and process chemists handling this interm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical safety, handling, and operational protocols for 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0).[1][2] It is designed for application scientists and process chemists handling this intermediate, commonly utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical agents.[1][2]

[1][2]

Chemical Profile & Critical Properties

4-Carbamoyl-3-nitrobenzoic acid functions as a critical electrophilic building block.[1][2] Its dual functionality—a nitro group ortho to an amide, with a para carboxylic acid—creates specific reactivity hazards (thermal instability, hydrolysis) that standard SDSs often understate.[1]

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 87594-59-0Unique identifier for inventory tracking.[1][2]
Formula C₈H₆N₂O₅MW: 210.14 g/mol .[1][2][3]
Appearance White to pale yellow solidColor change indicates degradation (likely photo-oxidation).[1][2]
Storage Temp 2–8°C (Refrigerated) Thermal degradation risk; maintain cold chain.
Solubility DMSO, DMF, MethanolPoor water solubility; difficult to flush from skin with water alone.[1]
Acidity (pKa) ~3.5 (Carboxylic acid)Forms salts with bases; Avoid metal contact (shock-sensitive salt risk).[1][2]

Hazard Mechanics & Toxicology

While GHS classification labels this compound primarily as an Irritant , the functional groups dictate a more rigorous safety approach.[1]

The Nitro-Amide Risk Profile[1][2]
  • Thermal Instability: Nitro-substituted aromatic acids are precursors to high-energy decomposition.[1][2] The ortho-nitro/amide arrangement allows for intramolecular hydrogen bonding, but also potential cyclization under heat, releasing energy.[1][2]

    • Directive: Never heat neat material above 50°C without a DSC (Differential Scanning Calorimetry) safety scan.[1][2]

  • Sensitization Potential: Aromatic nitro compounds are known skin sensitizers.[1][2] They can penetrate the stratum corneum, especially when dissolved in organic solvents like DMSO.[1]

    • Mechanism:[1][4] Reduction of the nitro group in vivo to an amine can lead to methemoglobinemia, though this is less acute than with nitrobenzene.[1]

  • Hydrolysis Risk: The carbamoyl (amide) group is susceptible to hydrolysis, releasing ammonia and converting the molecule to nitro-terephthalic acid.[1][2] This reaction is catalyzed by moisture and extremes of pH.[1][2]

Hierarchy of Controls & Engineering

Effective safety relies on a redundancy system.[1][2] Do not rely solely on PPE.[1][2]

DOT Diagram: Safety Decision Matrix

The following logic gate determines the required containment level based on the physical state of the material.[1][2]

SafetyMatrix Start Start: Material State Solid Solid / Powder Start->Solid Solution Solution (DMSO/DMF) Start->Solution Weighing Weighing Enclosure (HEPA Filtered) Solid->Weighing < 10g FumeHood Chemical Fume Hood (Face Velocity > 100 fpm) Solid->FumeHood > 10g Solution->FumeHood Nitrile Double Nitrile Gloves (Change every 30 mins) Weighing->Nitrile FumeHood->Nitrile Solid Handling Butyl Butyl Rubber or Silver Shield Gloves FumeHood->Butyl Solvents (DMSO) Static Use Anti-Static Gun Avoid Metal Spatulas Nitrile->Static Waste Segregated Organic Waste (No Strong Bases) Butyl->Waste Static->Waste

Figure 1: Decision matrix for selecting engineering controls and PPE based on material state.[1][2]

Operational Protocols

Receiving and Storage[5][7]
  • Inspection: Upon receipt, inspect the bottle for pressure buildup (bulging).[1][2] Nitro compounds can decompose slowly, releasing NOₓ gases.[1][2]

  • Environment: Store in a dedicated refrigerator (2–8°C) capable of explosion-proof operation (spark-free interior).

  • Desiccation: Store under an inert atmosphere (Argon/Nitrogen) if possible, or use a desiccator.[1][2] Moisture accelerates amide hydrolysis.[1][2]

Handling & Synthesis[1]
  • Weighing:

    • Use ceramic or plastic spatulas .[1][2] Avoid stainless steel, as acidic nitro compounds can form shock-sensitive metal salts over time in threading or crevices.[1][2]

    • Use an ionizing blower to neutralize static charge, as dry nitro-aromatics are often electrostatic.[1][2]

  • Reaction Monitoring:

    • When heating reaction mixtures containing this intermediate, ensure a blast shield is in place.[1][2]

    • Incompatibility: Strictly avoid contact with strong reducing agents (hydrazine, metal hydrides) or strong bases (NaOH, KOH) in high concentrations, which can trigger rapid exothermic decomposition.[1]

Waste Disposal[1][2]
  • Segregation: Do not mix with general basic waste.[1][2] The acid proton can react with bases to generate heat.[1][2]

  • Quenching: If quenching a reaction, add the mixture slowly to water/ice, never the reverse.[1]

  • Labeling: Clearly tag waste containers as "Nitro-Aromatic / Potential Sensitizer."

Emergency Response Procedures

In the event of exposure or release, immediate action is required to mitigate systemic absorption.[1]

DOT Diagram: Emergency Workflow

EmergencyResponse Exposure Exposure Event Skin Skin Contact (Solid/Liquid) Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin 1. Blot excess (Do not rub) 2. Wash with Soap/Water (15m) 3. Monitor for Cyanosis Skin->ActionSkin ActionEye Flush with Water (15 mins minimum) Seek Ophthalmologist Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if breathing difficult Monitor O2 Saturation Inhalation->ActionInhal Medical Medical Attention (Mention Nitro-Compound) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response workflow for personnel exposure.[1][2][5]

Specific Medical Note: If the patient shows signs of methemoglobinemia (blue lips/fingernails, dizziness), medical personnel should be informed that the agent is a nitro-aromatic derivative.[1][2]

Analytical Verification (Purity & Stability)

To ensure safety, the material must be verified for degradation (hydrolysis products) before use.[1][2]

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).[1][2]

  • Pass Criteria: >98% purity. Presence of a peak with +1 mass (hydrolysis to acid) or color change suggests degradation.[1][2]

References

  • PubChem. (n.d.).[1][2] 4-Carbamoyl-3-nitrobenzoic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 4-carbamoyl-3-nitrobenzoic acid. Retrieved January 30, 2026, from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 4-Carbamoyl-3-nitrobenzoic Acid in Heterocyclic &amp; Medicinal Chemistry

Executive Summary 4-Carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0) is a high-value trifunctional scaffold utilized primarily in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and quinazolinone-based bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0) is a high-value trifunctional scaffold utilized primarily in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and quinazolinone-based bioactive heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a carboxylic acid (C1), a nitro group (C3), and a primary amide (C4).

This Application Note provides a technical roadmap for exploiting this scaffold. Unlike standard reagents, this compound requires precise chemoselective control. We present protocols for divergent synthesis: Pathway A (Reductive Cyclization to Quinazolinones) and Pathway B (Dehydrative Functionalization to Benzonitriles), alongside critical handling insights to prevent unwanted side reactions such as inadvertent amide dehydration.

Chemical Reactivity Profile

The molecule presents a "Selectivity Triangle" where reaction conditions must be tuned to affect one group without compromising the others.

Functional GroupPositionReactivity ModeCritical Risk
Carboxylic Acid C1Nucleophilic Acyl Substitution (Coupling)Activation with

may dehydrate the C4-amide to a nitrile.
Nitro Group C3Reduction to AnilineIncomplete reduction or over-reduction (hydrogenolysis) of the amide.
Primary Amide C4Cyclization / DehydrationHydrolysis to di-acid under strong acidic/basic conditions.
Expert Insight: The Thionyl Chloride Trap

A common error is using thionyl chloride (


) to convert the C1-acid to an acid chloride. While effective for acids, refluxing primary amides with thionyl chloride is a classic method for synthesizing nitriles  (dehydration).
  • Goal: Retain Amide (PARP pharmacophore)

    
     Use HATU/EDC  coupling.
    
  • Goal: Form Nitrile (Intermediate)

    
     Use 
    
    
    
    .

Visualizing Divergent Synthetic Pathways

The following workflow illustrates how to steer the intermediate toward two distinct drug classes: Quinazolinones (via reduction) and Benzonitriles (via dehydration).

G Start 4-Carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0) Red Reduction (H2, Pd/C) Start->Red Path A: Reductive Cyclization Dehydration Dehydration (SOCl2, Reflux) Start->Dehydration Path B: Dehydration Coupling Amide Coupling (HATU, Amine, DIPEA) Start->Coupling Path C: Functionalization AminoAmide Intermediate: 3-Amino-4-carbamoylbenzoic acid Red->AminoAmide Cyclization Cyclization (Triethyl Orthoformate) AminoAmide->Cyclization Quinaz Target A: 4-Oxo-quinazoline-6-carboxylic acid Cyclization->Quinaz Nitrile Target B: 4-Cyano-3-nitrobenzoic acid (CAS: 153775-42-9) Dehydration->Nitrile AmideProd Target C: Functionalized PARP Analog Coupling->AmideProd

Figure 1: Divergent synthetic utility of 4-carbamoyl-3-nitrobenzoic acid. Path A leads to fused heterocycles; Path B yields nitrile intermediates; Path C functionalizes the carboxylic acid while retaining the pharmacophore.

Detailed Experimental Protocols

Protocol A: Synthesis of Quinazolinone Core (Reductive Cyclization)

This protocol converts the nitro-amide scaffold into a quinazolinone, a privilege structure in medicinal chemistry (e.g., anticancer agents).

Prerequisites:

  • Reagents: 4-Carbamoyl-3-nitrobenzoic acid, 10% Pd/C, Methanol, Triethyl Orthoformate (TEOF), p-TsOH (cat).

  • Equipment: Hydrogenation apparatus (Parr shaker or balloon), Reflux setup.

Step 1: Catalytic Reduction

  • Dissolve 10 mmol (2.10 g) of 4-carbamoyl-3-nitrobenzoic acid in 50 mL of dry Methanol.

  • Add 10 mol% of 10% Pd/C catalyst carefully under inert atmosphere (Ar/N2).

  • Purge vessel with

    
     gas and stir under 1 atm 
    
    
    
    (balloon) at RT for 4–6 hours.
    • Monitoring: TLC should show the disappearance of the yellow nitro compound and appearance of a fluorescent amine spot.

  • Filter through Celite to remove Pd/C. Concentrate the filtrate to yield 3-amino-4-carbamoylbenzoic acid .

    • Note: This intermediate is air-sensitive (oxidation of aniline); proceed immediately to Step 2.

Step 2: Cyclization

  • Suspend the crude amino-amide from Step 1 in 20 mL of Triethyl Orthoformate (TEOF) .

  • Add a catalytic amount (5 mol%) of p-Toluenesulfonic acid (p-TsOH) .

  • Reflux the mixture for 3–5 hours. The suspension will typically clear as the reaction proceeds, then precipitate the product.

  • Cool to RT. Filter the solid precipitate.

  • Wash with cold ethanol and diethyl ether.

  • Yield: Expect 75–85% of 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid .

Protocol B: Chemoselective Amide Coupling (Retaining the Amide)

Use this protocol when attaching the scaffold to a larger molecule (e.g., a solubilizing tail) while keeping the PARP-binding amide intact.

Reagents: HATU (1.2 eq), DIPEA (2.5 eq), Target Amine (1.1 eq), DMF (anhydrous).

  • Dissolve 4-carbamoyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq). Stir for 10 minutes to form the activated ester.

    • Why HATU? Unlike

      
      , HATU operates at RT and neutral/mildly basic pH, preventing dehydration of the C4-amide to a nitrile.
      
  • Add the Target Amine (1.1 eq).

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA), sat.

    
    , and brine. Dry over 
    
    
    
    .[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Product is a Nitrile instead of Amide Used

or

for activation.
Switch to HATU, EDC/HOBt, or T3P coupling agents.
Incomplete Cyclization (Protocol A) Moisture in TEOF or insufficient heat.Use freshly distilled TEOF; ensure vigorous reflux; add molecular sieves.
Low Solubility The nitro-acid is sparingly soluble in non-polar solvents.Use DMF, DMSO, or DMAc for reactions. For workup, crash out products with water/ether.
Aniline Oxidation Air exposure after reduction.Keep the reduced intermediate under

and use immediately.

References

  • ChemicalBook. (2022). 4-Carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) Properties and Suppliers.[2][3]Link

  • PubChem. (2025). Compound Summary: 4-carbamoyl-3-nitrobenzoic acid.[2][3][4] National Library of Medicine. Link

  • Niementowski, S. (1895).[5] Synthesis of Quinazolinones from Anthranilic Acids.[5] (Classic reaction reference for Protocol A).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[6][7][8] (Mechanism of acid activation vs. amide dehydration). Link

  • LookChem. (2017). 4-Cyano-3-nitrobenzoic acid (Downstream Product).[2][3]Link

Sources

Application

Application Notes and Protocols for 4-Carbamoyl-3-nitrobenzoic Acid in Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-carbamoyl-3-nitrobenzoic acid in drug discovery. While direct extens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-carbamoyl-3-nitrobenzoic acid in drug discovery. While direct extensive literature on this specific molecule is emerging, its structural motifs—a nitroaromatic system and a carbamoyl group—are well-established pharmacophores. This guide synthesizes information from related compounds to propose a robust framework for utilizing 4-carbamoyl-3-nitrobenzoic acid as a versatile scaffold and building block in modern medicinal chemistry. We will explore its potential therapeutic applications, propose a mechanism-driven drug discovery workflow, and provide detailed, field-proven experimental protocols for its screening and characterization.

Introduction: The Scientific Rationale for 4-Carbamoyl-3-nitrobenzoic Acid in Drug Discovery

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. 4-Carbamoyl-3-nitrobenzoic acid (C₈H₆N₂O₅) presents itself as a compelling starting point for medicinal chemistry campaigns due to the convergence of three key functional groups on a stable benzoic acid core: the nitro group, the carbamoyl group, and the carboxylic acid.

  • The Nitroaromatic Moiety: Nitrobenzoate derivatives have established biological significance, particularly in the realm of infectious diseases. The nitro group can be bio-reduced by microbial nitroreductases to generate reactive nitrogen species, leading to cellular damage and death in pathogens.[1] This mechanism forms the basis for the activity of several nitroaromatic drugs and prodrugs, especially against Mycobacterium tuberculosis.[1] Furthermore, nitroaromatic compounds have been investigated as inhibitors of various enzymes, including neuronal nitric oxide synthase.[2]

  • The Carbamoyl Group: The carbamate (or carbamoyl) functional group is a key structural motif in numerous approved drugs.[3][4] Its properties, including chemical stability, the ability to penetrate cell membranes, and its resemblance to a peptide bond, make it a valuable component in designing molecules that interact with biological targets like enzymes and receptors.[4][5][6] The carbamoyl moiety can participate in crucial hydrogen bonding interactions within a target's active site.

  • The Benzoic Acid Core: Benzoic acid derivatives are prevalent in drug discovery, serving as scaffolds in fragment-based lead discovery and as key components of marketed drugs.[7] The carboxylic acid group provides a critical anchor for target binding and can be readily modified to modulate pharmacokinetic properties.

The unique combination of these groups in 4-carbamoyl-3-nitrobenzoic acid suggests its potential as a scaffold for developing inhibitors of microbial enzymes, particularly those with a validated role for nitroaromatic compounds, or as a fragment for screening against a wide range of therapeutic targets.

Proposed Drug Discovery Workflow

We propose a structured workflow for leveraging 4-carbamoyl-3-nitrobenzoic acid as a starting point for a drug discovery program. This workflow is designed to be a self-validating system, with clear decision points based on experimental data.

DrugDiscoveryWorkflow cluster_0 Phase 1: Foundation & Initial Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization & Preclinical Start Start with 4-Carbamoyl-3-nitrobenzoic acid FBLD Fragment-Based Screening (e.g., SPR, NMR) Start->FBLD HCS High-Content Screening (Phenotypic Assays) Start->HCS EnzymeAssay Target-Based Screening (Enzyme Inhibition Assay) Start->EnzymeAssay Hit Initial Hit(s) Identified FBLD->Hit HCS->Hit EnzymeAssay->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Synthesis Library Synthesis (Amide/Ester Coupling) SAR->Synthesis Design Analogs ADME In Vitro ADME/ Tox Profiling SAR->ADME Prioritize Leads Synthesis->SAR Test Analogs Lead Optimized Lead Compound ADME->Lead InVivo In Vivo Efficacy (Animal Models) Lead->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Tox Advanced Toxicology PKPD->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: Proposed Drug Discovery Workflow using 4-Carbamoyl-3-nitrobenzoic acid.

Potential Therapeutic Applications & Mechanisms of Action

Based on its structural components, 4-carbamoyl-3-nitrobenzoic acid and its derivatives are hypothesized to be active in the following areas:

Antimicrobial Agents
  • Proposed Mechanism: The primary hypothesis is that the nitro group undergoes reductive activation by bacterial or mycobacterial nitroreductases (e.g., DprE1 in M. tuberculosis).[1] This generates cytotoxic reactive nitrogen species that can damage DNA, proteins, and lipids, leading to cell death. The carbamoyl and carboxylate groups can serve to orient the molecule within the enzyme's active site, enhancing its recognition and subsequent reduction.

Antimicrobial_MoA Compound 4-Carbamoyl-3-nitrobenzoic acid (Prodrug) Enzyme Bacterial Nitroreductase Compound->Enzyme Enters Bacterium Activation Reductive Activation (NO2 -> NO, NHOH) Enzyme->Activation Catalyzes RNS Reactive Nitrogen Species (RNS) Activation->RNS Generates Damage Cellular Damage (DNA, Proteins, Lipids) RNS->Damage Death Bacterial Cell Death Damage->Death

Caption: Hypothesized Mechanism of Antimicrobial Action.

Enzyme Inhibition
  • Proposed Mechanism: The molecule can act as a competitive or non-competitive inhibitor of various enzymes. The carboxylic acid can form salt bridges with basic residues (e.g., Lys, Arg), while the carbamoyl group can act as a hydrogen bond donor and acceptor. The nitro group can also participate in polar interactions. This multi-point interaction potential makes it a suitable fragment for targeting enzyme active sites. For example, nitroaromatic amino acids have been shown to be competitive inhibitors of neuronal nitric oxide synthase.[2]

Experimental Protocols

The following protocols provide a starting point for evaluating the biological activity of 4-carbamoyl-3-nitrobenzoic acid and its derivatives.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a framework for assessing the inhibitory activity of 4-carbamoyl-3-nitrobenzoic acid against a purified enzyme. The specific substrate and buffer conditions must be optimized for the enzyme of interest.[8]

Pillar of Trustworthiness: This protocol includes controls for 100% enzyme activity and a blank, allowing for accurate calculation of percent inhibition and ensuring that observed effects are due to the compound, not assay artifacts.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • 4-Carbamoyl-3-nitrobenzoic acid (test compound)

  • Assay Buffer (optimized for pH, ionic strength for the target enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-carbamoyl-3-nitrobenzoic acid in 100% DMSO.

    • Create a serial dilution series of the test compound in Assay Buffer (e.g., 100 µM to 0.1 µM). The final DMSO concentration should not exceed 1% in the assay wells.[8]

    • Prepare the enzyme solution at twice the final desired concentration in Assay Buffer.

    • Prepare the substrate solution at twice the final desired concentration (typically at or near the Kₘ value) in Assay Buffer.

  • Assay Setup (in triplicate):

    • Blank Wells: 50 µL Assay Buffer + 50 µL Assay Buffer.

    • Control Wells (100% Activity): 50 µL of 2x enzyme solution + 50 µL Assay Buffer containing DMSO at the same final concentration as the test wells.

    • Test Wells: 50 µL of 2x enzyme solution + 50 µL of the respective 2x test compound dilution.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate the enzyme with the inhibitor for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation:

    • Add 100 µL of 2x substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at the appropriate wavelength in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time. The rate of product formation is determined by the change in absorbance over time.

  • Data Analysis:

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (Rate of Test Well / Rate of Control Well)) * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary Table (Hypothetical):

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
4-Carbamoyl-3-nitrobenzoic acidNitroreductase X15.2 ± 1.8Competitive
Derivative ANitroreductase X2.5 ± 0.4Competitive
Derivative BNitroreductase X> 100-
Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the effect of 4-carbamoyl-3-nitrobenzoic acid on the viability and metabolic activity of mammalian or bacterial cells.

Pillar of Trustworthiness: This assay relies on the principle that only metabolically active, viable cells can reduce the MTT salt to formazan, providing a direct correlation between color intensity and cell viability. Including untreated and vehicle controls ensures the validity of the results.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 4-Carbamoyl-3-nitrobenzoic acid (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-carbamoyl-3-nitrobenzoic acid in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include "untreated" control wells (medium only) and "vehicle" control wells (medium with the highest concentration of DMSO used).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of Solubilization Solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) * 100

    • Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

4-Carbamoyl-3-nitrobenzoic acid is a promising, yet underexplored, molecule in the landscape of drug discovery. Its constituent functional groups have well-documented roles in medicinal chemistry, suggesting a high potential for this compound to serve as a foundational scaffold for developing novel therapeutics, particularly in the anti-infective and enzyme inhibition domains. The workflows and protocols detailed in this guide provide a scientifically rigorous framework for initiating discovery programs based on this versatile chemical entity.

References

  • Advancing Chemical Research: The Role of Nitrobenzoic Acid Derivatives in Innovation. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Mampuys, P., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(52), 27129-27137. Retrieved from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Griffith, O. W., & Kilbourn, R. G. (1996). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. Methods in Enzymology, 268, 401-410. Retrieved from [Link]

  • 4-Carbamoyl-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). Molecules, 28(15), 5727. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • 4-carbamoyl-3-nitrobenzoic acid (C8H6N2O5). (n.d.). PubChemLite. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Competitive ELISA Protocol. (n.d.). Bio-Rad. Retrieved from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). International Journal of Molecular Sciences, 26(23), 11607. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved from [Link]

  • Houska, R., Stutz, M. B., & Seitz, O. (2021). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Chemical Science, 12(40), 13426-13433. Retrieved from [Link]

  • Benzoic acid derivatives, methods and uses thereof. (2024). Google Patents.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). International Journal of Molecular Sciences, 26(23), 11607. Retrieved from [Link]

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. (2025). Molecules, 30(20), 4789. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025, March 12). Royal Society of Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 4-Carbamoyl-3-nitrobenzoic Acid as a Versatile Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2] It enables the creation of novel molecular entities that combine the distinct properties of their components, leading to advanced therapeutics, diagnostics, and research tools.[2] A critical component in this process is the chemical linker, which bridges the biomolecule and a molecule of interest. This document provides a detailed guide to utilizing 4-carbamoyl-3-nitrobenzoic acid as a versatile linker in bioconjugation, with a focus on its application in creating stable and functional bioconjugates. We present its chemical properties, activation chemistry, and step-by-step protocols for conjugation to proteins and antibodies.

Introduction to Bioconjugation and the Role of Linkers

The primary objective of bioconjugation is to create a hybrid molecule that possesses a novel function not present in the individual components alone.[1] This can range from attaching a fluorescent dye to an antibody for imaging purposes to conjugating a potent drug to a monoclonal antibody for targeted cancer therapy (Antibody-Drug Conjugates or ADCs).[2][3]

The linker is a pivotal element in the design of a bioconjugate. It can be a simple, stable bond or a more complex moiety designed to be cleaved under specific physiological conditions, such as changes in pH or the presence of specific enzymes. The choice of linker can significantly impact the stability, solubility, and overall efficacy of the final bioconjugate.

4-Carbamoyl-3-nitrobenzoic Acid: A Linker with Unique Potential

4-Carbamoyl-3-nitrobenzoic acid is a bifunctional molecule featuring a carboxylic acid and a carbamoyl (amide) group on a nitro-substituted benzene ring.

Chemical Structure:

Key Properties:

PropertyValueSource
Molecular Formula C₈H₆N₂O₅PubChem[4]
Molecular Weight 210.14 g/mol PubChem[4]
IUPAC Name 4-carbamoyl-3-nitrobenzoic acidPubChem[4]
CAS Number 87594-59-0PubChem[4]

The presence of the carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as the side chain of lysine residues, through the formation of a stable amide bond. The nitro group, being strongly electron-withdrawing, can influence the reactivity of the carboxylic acid. Furthermore, the nitroaromatic moiety opens up possibilities for photocleavable applications, where the linker can be broken upon exposure to UV light to release a payload.

Amine-Reactive Conjugation Chemistry

The most common strategy for conjugating carboxylic acid-containing linkers to biomolecules is through the formation of an amide bond with primary amines. This reaction is typically mediated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7]

The two-step reaction proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid of 4-carbamoyl-3-nitrobenzoic acid to form a highly reactive O-acylisourea intermediate.[5][7]

  • Amine Coupling: This intermediate readily reacts with a primary amine on the biomolecule to form a stable amide bond, releasing an EDC by-product.[5][7] The addition of NHS or Sulfo-NHS stabilizes the active intermediate by converting it to an NHS-ester, which is less susceptible to hydrolysis in aqueous solutions and improves coupling efficiency.[5][6]

Safety and Handling

4-Carbamoyl-3-nitrobenzoic acid should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Activation of 4-Carbamoyl-3-nitrobenzoic Acid

This protocol describes the activation of the linker for subsequent conjugation to an amine-containing molecule.

Materials:

  • 4-Carbamoyl-3-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

Procedure:

  • Dissolve 4-carbamoyl-3-nitrobenzoic acid in a minimal amount of anhydrous DMF or DMSO.

  • Add the dissolved linker to the Activation Buffer.

  • Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the linker solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. The activated linker is now ready for immediate use in the conjugation reaction.

Expertise & Experience: The acidic pH of the MES buffer is crucial for efficient activation by EDC, as it protonates the carbodiimide, making it more reactive towards the carboxyl group.[7] The use of NHS or Sulfo-NHS is highly recommended to improve the stability of the active intermediate and increase the overall yield of the conjugation reaction.[5][6]

Protocol 2: Conjugation of Activated 4-Carbamoyl-3-nitrobenzoic Acid to a Protein

This protocol details the conjugation of the activated linker to a generic protein containing surface-exposed lysine residues.

Materials:

  • Activated 4-carbamoyl-3-nitrobenzoic acid (from Protocol 1)

  • Protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer

  • Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Prepare the protein solution in the Reaction Buffer. The concentration will depend on the specific protein and desired degree of labeling.

  • Add the freshly prepared activated linker solution to the protein solution. The molar ratio of linker to protein will need to be optimized for each specific application but a starting point of 10-20 fold molar excess of the linker is recommended.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the protein conjugate from excess linker and reaction by-products using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.

Expertise & Experience: The pH of the Reaction Buffer is critical for efficient conjugation. The primary amines on lysine residues are more nucleophilic at a slightly alkaline pH, which favors the reaction with the NHS-activated linker.[6] However, higher pH values can lead to hydrolysis of the NHS-ester. Therefore, a pH range of 7.2-7.5 is a good compromise. Quenching the reaction is an important step to prevent further non-specific reactions.

Workflow for Protein Conjugation

ConjugationWorkflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker 4-Carbamoyl-3- nitrobenzoic Acid ActivatedLinker Activated NHS-Ester Linker->ActivatedLinker Activation Buffer (pH 4.5-5.0) EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Reaction Conjugation Reaction ActivatedLinker->Reaction Protein Protein (with -NH2 groups) Protein->Reaction Reaction Buffer (pH 7.2-7.5) Quench Quench Reaction (e.g., Tris, Glycine) Reaction->Quench Purify Purification (e.g., Desalting Column) Quench->Purify Characterize Characterization (e.g., UV-Vis, MS) Purify->Characterize Conjugate Final Bioconjugate Characterize->Conjugate

Caption: Workflow for the conjugation of 4-carbamoyl-3-nitrobenzoic acid to a protein.

Potential Application: A Photocleavable Linker System

The nitroaromatic structure of 4-carbamoyl-3-nitrobenzoic acid suggests its potential use as a photocleavable linker. ortho-Nitrobenzyl groups are well-known photolabile protecting groups that can be cleaved with UV light (typically around 350 nm) to release the conjugated molecule. This property is highly advantageous for applications requiring spatial and temporal control over payload release, such as in drug delivery or cellular studies. Further investigation into the photocleavage properties of bioconjugates derived from this linker is warranted.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency - Inactive EDC/NHS- Hydrolysis of activated linker- Incorrect buffer pH- Use fresh EDC/NHS- Use activated linker immediately- Check and adjust buffer pH
Protein Precipitation - High concentration of organic solvent- Change in protein conformation- Minimize the volume of organic solvent used to dissolve the linker- Optimize reaction conditions (temperature, pH)
High Background/Non-specific Labeling - Insufficient quenching- Inadequate purification- Ensure complete quenching of the reaction- Use a more stringent purification method

Conclusion

4-Carbamoyl-3-nitrobenzoic acid is a promising linker for bioconjugation, offering a straightforward method for coupling to primary amines on biomolecules. Its unique structure, featuring a nitro group, may provide additional functionalities such as photocleavability, making it a versatile tool for researchers in various fields. The protocols provided herein serve as a starting point for the development of specific bioconjugation strategies using this linker. As with any bioconjugation reaction, optimization of the reaction conditions is essential to achieve the desired outcome.

References

  • PubChem. 4-Carbamoyl-3-nitrobenzoic acid. [Link]

  • Single Use Support. (2023, April 20). Bioconjugation simply explained. [Link]

  • Chemical Communications (RSC Publishing). (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]

  • Roots Analysis. (2024, February 27). Bioconjugation of Molecules: A Novel Advancement in Therapeutics. [Link]

Sources

Application

Application Note: Synthesis of Quinazolinone-6-Carboxylic Acid Scaffolds from 4-Carbamoyl-3-Nitrobenzoic Acid

Abstract This application note details the optimized synthesis of 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid derivatives starting from 4-carbamoyl-3-nitrobenzoic acid . This scaffold serves as a critical bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid derivatives starting from 4-carbamoyl-3-nitrobenzoic acid . This scaffold serves as a critical bioisostere for phthalazinone-based PARP inhibitors (e.g., Olaparib analogues) and DHFR inhibitors. The guide provides a robust, two-stage protocol: (1) chemoselective reduction of the nitro group without hydrolyzing the primary amide, and (2) cyclization using triethyl orthoformate (TEOF) or formamide to generate the quinazolinone core. High-yield purification strategies and structural characterization data are included to ensure reproducibility in drug discovery workflows.

Introduction & Retrosynthetic Analysis

The 4-carbamoyl-3-nitrobenzoic acid starting material is a derivative of terephthalic acid, uniquely functionalized with ortho-positioned nitro and amide groups. Its primary value lies in its conversion to quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry.

While phthalazin-1(2H)-ones (found in Olaparib) are synthesized from 2-acylbenzoic acids and hydrazine, quinazolin-4(3H)-ones are synthesized from anthranilamides (2-aminobenzamides). The quinazolinone core offers similar hydrogen-bonding motifs to the PARP active site (specifically the nicotinamide binding pocket) but with distinct solubility and pharmacokinetic profiles.

Retrosynthetic Logic
  • Target: Quinazolinone-6-carboxamides (PARP Inhibitors).

  • Precursor: Quinazolin-4(3H)-one-6-carboxylic acid.

  • Intermediate: 3-Amino-4-carbamoylbenzoic acid (via Nitro reduction).

  • Starting Material: 4-Carbamoyl-3-nitrobenzoic acid.

Retrosynthesis Target PARP Inhibitor (Quinazolinone Core) Scaffold Quinazolin-4(3H)-one- 6-carboxylic acid Target->Scaffold Amide Coupling Intermediate 3-Amino-4- carbamoylbenzoic acid Scaffold->Intermediate Cyclization (+1C) Start 4-Carbamoyl-3- nitrobenzoic acid Intermediate->Start Nitro Reduction

Figure 1: Retrosynthetic pathway converting the nitro-amide precursor into bioactive quinazolinone scaffolds.

Core Protocol 1: Chemoselective Nitro Reduction

Objective: Reduce the nitro group at C3 to an amino group to form 3-amino-4-carbamoylbenzoic acid without hydrolyzing the C4-amide or the C1-carboxylic acid.

Mechanistic Insight

Standard acidic reductions (Fe/HCl or SnCl2/HCl) can hydrolyze the primary amide to a carboxylic acid, resulting in 2-aminoterephthalic acid (which cyclizes to a different product). Therefore, neutral catalytic hydrogenation or buffered iron reduction is required.

Experimental Procedure

Reagents:

  • Starting Material: 4-carbamoyl-3-nitrobenzoic acid (1.0 equiv)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ gas (balloon or 1 atm)

Step-by-Step:

  • Dissolution: In a 500 mL round-bottom flask, suspend 4-carbamoyl-3-nitrobenzoic acid (10.0 g, 47.6 mmol) in MeOH (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an argon blanket. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under H₂ atmosphere (balloon pressure) at Room Temperature (20-25°C) for 4–6 hours.

  • Monitoring: Monitor reaction by TLC (Eluent: 10% MeOH in DCM). The starting material (yellow) will disappear, and a fluorescent blue spot (amine) will appear.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with warm MeOH (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to obtain a pale yellow/off-white solid.

  • Yield: Expected yield: 90–95% (approx. 8.0 g).[1]

  • Purity Check: ¹H NMR (DMSO-d₆) should show loss of amide protons shifting and appearance of broad NH₂ signal at ~6.5-7.0 ppm.

Alternative (If Halogens Present): Use Fe powder (5 equiv) and NH₄Cl (10 equiv) in EtOH/H₂O (2:1) at reflux for 2 hours. This avoids dehalogenation.

Core Protocol 2: Cyclization to Quinazolinone Core

Objective: Cyclize 3-amino-4-carbamoylbenzoic acid to 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid using a one-carbon donor.

Reaction Options
MethodReagentConditionsProsCons
A (Preferred) Triethyl Orthoformate (TEOF)Reflux, cat.[1][2] H₂SO₄ or p-TSAHigh purity, anhydrousRequires distillation
B (Scale-up) Formamide140–150°C, neatSolvent-free, cheapHigh temp, difficult workup
C (Library) Aldehydes + NaHSO₃DMF, 100°CGenerates 2-substituted analogsOxidative step required
Detailed Protocol (Method A: TEOF)

This method is preferred for drug development due to cleaner impurity profiles.

Reagents:

  • Intermediate: 3-amino-4-carbamoylbenzoic acid (5.0 g, 27.7 mmol)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (50 mL, excess)

  • Catalyst: Sulfamic acid (0.1 equiv) or p-Toluenesulfonic acid (p-TSA)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube.

  • Addition: Add the amino-amide intermediate (5.0 g), TEOF (50 mL), and catalyst (0.27 g sulfamic acid).

  • Reflux: Heat the mixture to reflux (approx. 146°C) for 3–5 hours. The suspension will initially clear and then precipitate the product.

  • Distillation (Optional but recommended): If the reaction is slow, distill off the ethanol byproduct to drive the equilibrium (Le Chatelier’s principle).

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter the white/off-white precipitate.

  • Washing: Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether (20 mL).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

  • Product: 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid .

    • Appearance: White to pale beige powder.

    • Yield: 85–92%.

Mechanism of Cyclization

The reaction proceeds via the formation of an imidate intermediate, followed by intramolecular nucleophilic attack of the amide nitrogen.

Mechanism Step1 Anthranilamide Intermediate Step2 Imidate Formation Step1->Step2 + TEOF (- EtOH) Step3 Intramolecular Attack Step2->Step3 Ring Closure Step4 Elimination of EtOH Step3->Step4 Product Quinazolinone Core Step4->Product

Figure 2: Mechanism of TEOF-mediated cyclization.

Protocol 3: Functionalization (PARP Inhibitor Synthesis)

Objective: Convert the C6-carboxylic acid into a bioactive amide (e.g., coupling with a piperazine derivative).

Reagents:

  • Scaffold: Quinazolinone-6-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or Thionyl Chloride (SOCl₂)

  • Base: DIPEA (3.0 equiv)

  • Amine: N-Boc-piperazine or similar (1.1 equiv)

  • Solvent: DMF (Dry)

Step-by-Step (HATU Method):

  • Dissolve the scaffold (1.0 mmol) in dry DMF (5 mL).

  • Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 10 min to activate the acid.

  • Add the amine (1.1 mmol).

  • Stir at RT for 12 hours.

  • Workup: Pour into ice water. If precipitate forms, filter.[2] If not, extract with EtOAc/LiCl solution (to remove DMF).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Characterization Standards

To validate the synthesis, compare your product against these standard spectral markers.

CompoundKey ¹H NMR Signals (DMSO-d₆, 400 MHz)
3-Amino-4-carbamoylbenzoic acid δ 7.8 (d, 1H, H-6) , 7.6 (d, 1H, H-5), 7.2 (s, 1H, H-2), 6.8 (br s, 2H, NH₂) . Amide protons at ~7.5 & 8.0 ppm.
Quinazolinone-6-carboxylic acid δ 12.4 (br s, 1H, NH) , 8.15 (s, 1H, H-2) , 8.6 (d, 1H, H-5), 8.2 (dd, 1H, H-7), 7.7 (d, 1H, H-8). COOH proton >13 ppm.

Note: The singlet at ~8.15 ppm (H-2) is the diagnostic peak for the formation of the quinazolinone ring. If this peak is missing, cyclization is incomplete.

Safety & Handling

  • Nitro Compounds: While 4-carbamoyl-3-nitrobenzoic acid is stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Palladium Catalyst: Spent Pd/C is pyrophoric. Keep wet with water/solvent at all times and dispose of in a dedicated waste container.

  • Triethyl Orthoformate: Flammable liquid. Use in a fume hood.

  • Solvents: DMF and Methanol are toxic. Use appropriate PPE (gloves, goggles).

References

  • Vertex Pharmaceuticals. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. NIH PMC. Link

  • Organic Chemistry Portal. Synthesis of Quinazolinones.Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • PubChem. 4-Carbamoyl-3-nitrobenzoic acid Compound Summary.Link

  • BenchChem. Spectroscopic Guide to Benzoic Acid Derivatives.Link

Sources

Method

Application Note: Strategic Modifications of 4-Carbamoyl-3-nitrobenzoic Acid

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes specific chemical behaviors of 4-carbamoyl-3-nitrobenzoic acid with broader het...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes specific chemical behaviors of 4-carbamoyl-3-nitrobenzoic acid with broader heterocyclic synthesis principles relevant to drug discovery (e.g., PARP inhibitors).

Introduction & Chemical Profile

4-Carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0) is a high-value bifunctional scaffold. Its structural uniqueness lies in the ortho-relationship between the nitro and carbamoyl (primary amide) groups, positioned para and meta to a carboxylic acid, respectively.

This specific geometry makes it an ideal precursor for quinazolin-4(3H)-one derivatives—a pharmacophore central to poly(ADP-ribose) polymerase (PARP) inhibitors and other DNA damage response modulators. Unlike simple benzoic acid derivatives, the presence of the amide allows for divergent synthetic pathways: dehydration to nitriles (phthalazinone precursors) or reductive cyclization to quinazolinones.

Physicochemical Snapshot
PropertyDataRelevance
Formula C₈H₆N₂O₅Heterocyclic precursor
MW 210.14 g/mol Fragment-based drug design
Acidity (pKa) ~3.16 (COOH)Soluble in basic aqueous media (NaHCO₃)
Solubility DMSO, DMF, hot MeOHPoor in water/DCM; requires polar solvents
Key Reactivity Ortho-nitro reduction, Amide dehydrationCyclization vs. Linear functionalization

Reaction Pathways & Logic

The modification of this scaffold requires a decision tree based on the desired pharmacophore. The diagram below illustrates the three primary modules detailed in this guide.

ReactionPathways cluster_legend Pathway Legend Start 4-Carbamoyl-3-nitrobenzoic Acid (Starting Material) AcidCl Acid Chloride (Reactive Intermediate) Start->AcidCl SOCl2, mild (Module 1) Nitrile 4-Cyano-3-nitrobenzoic Acid (Nitrile Scaffold) Start->Nitrile POCl3, Dehydration (Module 2) Amine 3-Amino-4-carbamoyl benzoic Acid Start->Amine H2/Pd-C or Fe/AcOH (Module 3) Amide Amide Coupling (R-NH-CO-Ar) AcidCl->Amide R-NH2, Base Quin Quinazolin-4(3H)-one (Heterocyclic Core) Amine->Quin CH(OEt)3 or R-CHO Cyclization key Blue: Start | Green: Coupling | Yellow: Dehydration | Red: Cyclization

Figure 1: Divergent synthetic pathways for 4-carbamoyl-3-nitrobenzoic acid. The choice of reagent determines whether the amide is preserved, dehydrated, or cyclized.

Experimental Protocols

Module 1: Carboxylic Acid Functionalization (Preserving the Amide)

Objective: To modify the C1-carboxylic acid without affecting the C3-nitro or C4-carbamoyl groups. Challenge: Harsh chlorinating agents (e.g., vigorous POCl₃) can dehydrate the amide to a nitrile.[1] Solution: Use Thionyl Chloride (SOCl₂) under controlled conditions or mild coupling agents (HATU/EDC).

Protocol A: Acid Chloride Formation & Amide Coupling
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and drying tube (CaCl₂).

  • Reaction:

    • Suspend 4-carbamoyl-3-nitrobenzoic acid (1.0 eq, 5 mmol) in anhydrous Toluene (20 mL). Note: Toluene is preferred over DCM to allow higher temperatures if needed, but DCM is safer for solubility.

    • Add Thionyl Chloride (SOCl₂) (3.0 eq) dropwise.

    • Add a catalytic amount of DMF (2-3 drops).

    • Heat to 60°C (Do not reflux vigorously) for 2–3 hours. Monitor by TLC (quench aliquot with MeOH).

  • Workup:

    • Concentrate the mixture in vacuo to remove excess SOCl₂ and Toluene.

    • Re-dissolve the crude yellow solid (Acid Chloride) in dry DCM (15 mL).

  • Coupling (Example):

    • Cool the DCM solution to 0°C.

    • Add the target amine (1.1 eq) and Triethylamine (2.5 eq) dropwise.

    • Stir at RT for 4 hours.

  • Purification: Wash with 1N HCl, then sat. NaHCO₃. Dry over Na₂SO₄.[2] Recrystallize from EtOH/Hexane.

Module 2: Amide Dehydration (Nitrile Synthesis)

Objective: Convert the C4-carbamoyl group to a nitrile, yielding 4-cyano-3-nitrobenzoic acid. Application: Precursor for phthalocyanines or tetrazoles.

Protocol B: Dehydration with POCl₃
  • Reaction:

    • In a 50 mL RBF, suspend 4-carbamoyl-3-nitrobenzoic acid (1.0 eq) in Phosphorus Oxychloride (POCl₃) (5–8 eq).

    • Critical Step: Heat to 90–100°C for 2 hours. The suspension should clear as the reaction proceeds.

  • Quench (Exothermic!):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring. The product will precipitate.

  • Isolation:

    • Filter the solid. Wash with cold water until the filtrate is neutral pH.

    • Dry in a vacuum oven at 50°C.

    • Yield Expectation: >85% of a beige/tan solid (4-cyano-3-nitrobenzoic acid).

Module 3: Reductive Cyclization (Quinazolinone Synthesis)

Objective: Reduce the C3-nitro group to an amine, which then cyclizes with the C4-amide (or an external carbon source) to form the quinazolinone core. Mechanism: The reduction yields 3-amino-4-carbamoylbenzoic acid. In the presence of an orthoester (e.g., triethyl orthoformate), this intermediate cyclizes immediately to 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid .

Protocol C: Two-Step Hydrogenation & Cyclization (High Purity)

Step 1: Nitro Reduction

  • Solvent System: Dissolve starting material (1.0 eq) in MeOH (0.1 M concentration). If insoluble, add minimal amount of DMF.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–6 hours.

    • Monitoring: TLC will show a fluorescent spot (amine) with lower Rf than the nitro compound.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate to obtain 3-amino-4-carbamoylbenzoic acid .

Step 2: Cyclization to Quinazolinone

  • Reagent: Suspend the crude amine from Step 1 in Triethyl Orthoformate (TEOF) (10 eq).

  • Catalyst: Add catalytic p-Toluenesulfonic acid (pTsOH) (0.1 eq).

  • Reaction: Reflux (146°C) for 3–5 hours. The ethanol byproduct distills off, driving the equilibrium.

  • Workup:

    • Cool to RT. The quinazolinone product often precipitates.

    • Add Et₂O to complete precipitation. Filter and wash with Et₂O.

    • Result: 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (White/Off-white solid).[3]

Protocol D: One-Pot Reductive Cyclization (Fe/AcOH)

Best for robustness if hydrogenation is not available.

  • Mixture: Combine starting material (1.0 eq) and Iron powder (5.0 eq) in Glacial Acetic Acid .

  • Reaction: Reflux for 4 hours. The acetic acid acts as both the solvent and the cyclizing carbon source (forming the 2-methyl derivative) or simply facilitates condensation if Formic acid is added.

    • Note: To get the unsubstituted quinazolinone (H at C2), use Formic Acid instead of Acetic Acid, or add TEOF after reduction.

  • Workup: Filter hot to remove Iron sludge. Dilute filtrate with water to precipitate product.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low Solubility Nitro/Amide H-bondingUse DMF/MeOH mixtures or convert to Methyl Ester first (Module 1) before reduction.
Incomplete Reduction Catalyst poisoningEnsure starting material is free of sulfur/halide impurities. Wash Pd/C with MeOH before use.
Amide Hydrolysis Acidic conditions too harshWhen making Acid Chloride (Protocol A), avoid prolonged reflux; use Oxalyl Chloride/DMF at 0°C instead of SOCl₂.
Product Oiling Mixed anhydride formationDuring workup of carboxylic acids, ensure pH is adjusted carefully to the isoelectric point (~pH 3-4) for precipitation.

References

  • PubChem. "4-carbamoyl-3-nitrobenzoic acid (CID 7016425)." National Library of Medicine. Link

  • Organic Chemistry Portal. "Synthesis of Quinazolinones." Link

  • BenchChem. "4H-Benzo[a]quinolizin-4-one derivatives synthesis." Link

  • European Patent Office. "Process for producing a nitrile (EP 0895986 A2)." Link

  • Master Organic Chemistry. "Dehydration of Amides to Nitriles." Link

  • ResearchGate. "Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid." Link

Sources

Application

Application Note: Purification Strategies for 4-Carbamoyl-3-nitrobenzoic Acid

Abstract & Strategic Overview 4-Carbamoyl-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca®). Its purity is a Critical Qual...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Carbamoyl-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca®). Its purity is a Critical Quality Attribute (CQA) because downstream cyclization steps (forming the tricyclic core) are sensitive to regioisomers and hydrolysis byproducts.

This guide details a two-stage purification strategy designed to achieve >99.5% HPLC purity:

  • Chemo-Selective Precipitation (Acid-Base Workup): Exploits the acidity of the carboxylic moiety (pKa ~3.4) to remove non-acidic organic impurities and inorganic salts.

  • Recrystallization (Polishing): Utilizes a binary solvent system (Ethanol/Water) to remove structurally similar impurities like 4-cyano-3-nitrobenzoic acid and 3-nitroterephthalic acid.

Chemical Properties & Solubility Profile[1][2][3][4]

Understanding the physicochemical behavior of the target molecule is essential for process control.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₈H₆N₂O₅MW: 210.14 g/mol
Acidity (pKa) ~3.4 (Carboxyl)Soluble in aqueous base (pH > 8); precipitates at pH < 2.
Solubility (Water) Low (<0.5 mg/mL at 20°C)"Oiling out" is a risk if cooled too rapidly from boiling water.
Solubility (Ethanol) Moderate (Hot), Low (Cold)Ideal candidate for antisolvent crystallization.
Major Impurities 1. 4-Cyano-3-nitrobenzoic acid (Starting Material)2. 3-Nitroterephthalic acid (Over-hydrolysis byproduct)3. Regioisomers (if nitration route used)Impurity 1 is less polar; Impurity 2 is more polar and di-acidic.

Protocol A: Acid-Base Precipitation (Crude Isolation)

Objective: Removal of non-acidic organic impurities and bulk inorganic salts.

Mechanism: The target molecule forms a water-soluble carboxylate salt at pH > 8. Non-acidic impurities (e.g., unhydrolyzed amides/nitriles) remain insoluble or extractable into organics. Re-acidification precipitates the target.

Reagents
  • Sodium Bicarbonate (NaHCO₃) saturated solution or 1N NaOH.

  • Ethyl Acetate (EtOAc).

  • Hydrochloric Acid (HCl), 6N.

  • Deionized Water.

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in 5 volumes of water. Slowly add saturated NaHCO₃ or 1N NaOH with stirring until pH reaches 8.5–9.0.

    • Note: Avoid pH > 12 to prevent hydrolysis of the amide group to a carboxylic acid (forming 3-nitroterephthalic acid).

  • Filtration/Extraction:

    • If solids remain (non-acidic impurities), filter the solution through a Celite pad.

    • Optional Wash: Extract the aqueous alkaline layer once with 2 volumes of Ethyl Acetate to remove non-polar organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous phase to 10–15°C. Slowly add 6N HCl dropwise while stirring vigorously.

    • Target: pH 1.0–1.5.

    • Observation: A thick off-white to yellow precipitate will form.

  • Isolation: Stir the slurry for 30 minutes at 5°C to ensure complete precipitation. Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 3 volumes of cold water (removes NaCl/inorganic salts).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Recrystallization (Purity Polishing)

Objective: Removal of structurally similar isomers and hydrolysis byproducts.

Solvent System: Ethanol : Water (70 : 30 v/v) .[1] Rationale: The nitro group enhances solubility in polar organics, while the amide hydrogen bonding requires a protic solvent. Ethanol/Water offers the best balance of yield and impurity rejection compared to Methanol (toxicity) or Acetic Acid (difficult to dry).

Step-by-Step Procedure
  • Preparation: Place 10 g of the acid-base purified solid into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add 80 mL of Ethanol (95%). Heat to reflux (approx. 78°C).

    • Observation: The solid may not fully dissolve yet.[1][2]

  • Titration: Slowly add Water dropwise through the condenser while maintaining reflux.

    • Target: Add just enough water to solubilize the remaining solid (typically 20–35 mL).

    • Critical Step: If the solution becomes clear, stop adding water. Add 5% excess Ethanol to ensure the solution is not on the verge of saturation (prevents premature crashing).

  • Hot Filtration (Optional): If insoluble particles (dust/fibers) are visible, filter rapidly through a pre-heated glass frit funnel.

  • Crystallization:

    • Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (approx. 2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash with 20 mL of cold Ethanol/Water (50:50 mixture).

  • Drying: Dry under vacuum at 55°C.

    • Yield Expectation: 85–90% recovery.

    • Appearance: Pale yellow to off-white crystalline solid.[3]

Protocol C: Analytical Quality Control (HPLC)

Objective: Validation of purity and quantification of impurities.

Method Principle: Reverse Phase Chromatography (RP-HPLC) with acidic buffering to suppress ionization of the carboxylic acid, ensuring sharp peak shape.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5% → 60% B (Linear)15-20 min: 60% → 95% B (Wash)20-25 min: 5% B (Re-equilibration)
Detection UV @ 230 nm (Amide/Nitro absorption) and 254 nm
Temperature 30°C
Retention Times (Approx) Impurity (Di-acid): ~4.5 minTarget (4-Carbamoyl-3-nitro): ~8.2 min Impurity (Nitrile precursor): ~11.5 min

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying crude reaction mixtures.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Salts, Isomers, Byproducts) AcidBase Protocol A: Acid-Base Workup 1. Dissolve in NaHCO3 (pH 8.5) 2. Filter Insolubles 3. Precipitate with HCl (pH 1.5) Crude->AcidBase CheckPurity HPLC Analysis (Is Purity > 98%?) AcidBase->CheckPurity Dried Solid WasteOrganic Discard Organic Phase (Non-acidic impurities) AcidBase->WasteOrganic Ethyl Acetate Wash Recryst Protocol B: Recrystallization Solvent: Ethanol/Water (70:30) CheckPurity->Recryst No FinalProduct Final Product 4-Carbamoyl-3-nitrobenzoic Acid (>99.5% Purity) CheckPurity->FinalProduct Yes Recryst->FinalProduct Crystals WasteAqueous Discard Aqueous Filtrate (Salts, Di-acid impurities) Recryst->WasteAqueous Mother Liquor

Figure 1: Decision tree for the purification of 4-carbamoyl-3-nitrobenzoic acid, prioritizing salt removal followed by isomer rejection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Protocol A pH not low enough during precipitation.Ensure pH is < 2.0. The nitro group lowers the pKa, requiring stronger acidification than standard benzoic acid.
"Oiling Out" in Protocol B Cooling too fast or too much water.Re-heat to reflux. Add a small amount of Ethanol.[1] Cool more slowly with vigorous stirring.
HPLC Double Peak Atropisomerism or pH mismatch.Ensure Mobile Phase A is acidic (pH ~2.5). Neutral pH causes peak splitting due to ionization equilibrium.
High Impurity (Di-acid) Hydrolysis of amide during Acid/Base step.Keep the basic hold time short (< 1 hour) and temperature < 20°C. Do not exceed pH 10.

References

  • Rucaparib Synthesis Context

    • Patent: WO 2019/115000 A1. "Process for the preparation of rucaparib and novel synthesis intermediates.
    • Source:

  • General Purification of Nitrobenzoic Acids

    • Patent: US 4,288,615. "Process for recovering 3-nitrobenzoic acid.
    • Source:

  • Analytical Methods (HPLC)

    • Literature: "Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid..." (Adapted for nitro-derivatives by adjusting gradient for higher polarity).
    • Source:

  • Chemical Data & Identifiers

    • PubChem:[3] 4-Carbamoyl-3-nitrobenzoic acid (CID 7016425).

    • Source:

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 4-Carbamoyl-3-nitrobenzoic Acid for Advanced Synthesis

Abstract This comprehensive guide details the strategic functionalization of 4-carbamoyl-3-nitrobenzoic acid, a pivotal building block in medicinal chemistry and materials science. We provide an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic functionalization of 4-carbamoyl-3-nitrobenzoic acid, a pivotal building block in medicinal chemistry and materials science. We provide an in-depth analysis of the molecule's reactivity, governed by the interplay of its carboxylic acid, carbamoyl, and nitro substituents. This document furnishes researchers, scientists, and drug development professionals with field-proven, step-by-step protocols for three core transformations: the selective reduction of the nitro group, robust amide coupling of the carboxylic acid, and efficient esterification. Each protocol is supported by mechanistic insights, validation checkpoints, and data interpretation guidelines to ensure experimental success and reproducibility. The application of these methods is contextualized through their relevance in synthesizing key intermediates for targeted therapeutics, particularly PARP inhibitors.

Introduction: A Versatile Scaffold in Drug Discovery

4-Carbamoyl-3-nitrobenzoic acid is more than a simple aromatic molecule; it is a highly versatile scaffold whose derivatives are central to the development of innovative therapeutics. Its significance is prominently highlighted in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that exploit tumor-specific DNA repair deficiencies.[1][2] PARP enzymes are crucial for repairing single-strand DNA breaks, and their inhibition in cancers with defective homologous recombination, such as those with BRCA1/2 mutations, leads to a synthetic lethality effect, selectively killing cancer cells.[2][3]

The strategic arrangement of the three functional groups on the benzoic acid core allows for orthogonal chemical modifications, making it an ideal starting point for building complex molecular architectures. The ability to selectively address the nitro, carboxylic acid, and carbamoyl groups opens a gateway to a diverse chemical space for structure-activity relationship (SAR) studies. This guide provides the foundational chemistry required to unlock that potential.

Molecular Overview and Reactivity Analysis

The chemical behavior of 4-carbamoyl-3-nitrobenzoic acid is dictated by the electronic properties of its substituents. Understanding this interplay is critical for predicting reactivity and designing successful synthetic strategies.

  • Carboxylic Acid (-COOH): An electron-withdrawing group and a site for nucleophilic acyl substitution. It can be readily converted into esters, amides, or acid chlorides. Its acidity allows for salt formation, which can be exploited for purification or to modify solubility.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary role in synthesis is as a precursor to an aniline (amino group) via reduction. This transformation dramatically alters the electronic properties of the ring and introduces a key nucleophilic site.

  • Carbamoyl Group (-CONH₂): A moderately deactivating, electron-withdrawing group. It is generally more stable than the other two groups but can be hydrolyzed under harsh conditions. Its presence is crucial for the biological activity of many PARP inhibitors, where it often participates in key hydrogen bonding interactions within the enzyme's active site.[4]

The selective and sequential modification of these groups is the cornerstone of synthesizing complex derivatives from this scaffold.

G cluster_0 Functionalization Pathways cluster_1 Core Reactions cluster_2 Key Intermediates cluster_3 Advanced Applications start 4-Carbamoyl-3-nitrobenzoic Acid nitro_reduction Nitro Group Reduction start->nitro_reduction H₂, Pd/C amide_coupling Amide Coupling start->amide_coupling R-NH₂, EDC/HOBt esterification Esterification start->esterification R-OH, H⁺ amino_acid 3-Amino-4-carbamoylbenzoic Acid nitro_reduction->amino_acid amide_deriv Amide Derivative amide_coupling->amide_deriv ester_deriv Ester Derivative esterification->ester_deriv parp_inhibitor PARP Inhibitor Precursors amino_acid->parp_inhibitor Further Coupling amide_deriv->parp_inhibitor Further Steps

Figure 2. Reaction scheme for the catalytic hydrogenation of the nitro group.

Materials:

  • 4-Carbamoyl-3-nitrobenzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrogen (H₂) gas supply

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Celite® for filtration

Equipment:

  • Parr hydrogenator or a round-bottom flask equipped with a balloon filled with H₂

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

Step-by-Step Protocol:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 4-carbamoyl-3-nitrobenzoic acid (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 4:1 v/v) to dissolve or suspend the starting material. The use of some water can help dissolve the starting material, which can exist as a salt. [5]3. Inerting: Carefully add the 10% Pd/C catalyst. Caution: Pd/C is flammable in the presence of air and solvents. Ensure the catalyst is handled wet and added under a stream of inert gas (N₂ or Ar).

  • Hydrogenation: Seal the vessel. Purge the headspace with the inert gas, then evacuate and backfill with hydrogen gas (repeat 3 times). For benchtop scale, a balloon filled with H₂ is sufficient. For larger scales, pressurize the vessel according to established safety protocols (e.g., 1-2 MPa). [5]5. Reaction: Vigorously stir the mixture at 60-70 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (ethanol) to ensure complete recovery of the product. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 3-amino-4-carbamoylbenzoic acid, which can be purified further by recrystallization if necessary.

Self-Validation:

  • TLC: Monitor the disappearance of the starting material and the appearance of a new, more polar spot for the product.

  • LC-MS: Confirm the mass of the product (Expected [M+H]⁺ = 181.06).

  • ¹H NMR: Look for the appearance of a broad singlet corresponding to the new -NH₂ protons and a characteristic upfield shift of the aromatic protons.

Protocol 2: Amide Coupling of the Carboxylic Acid

This protocol describes the coupling of the carboxylic acid moiety with a primary or secondary amine using EDC and HOBt, a standard and reliable method in peptide and medicinal chemistry. [6] Mechanism & Rationale: Direct reaction between a carboxylic acid and an amine to form an amide is unfavorable due to a competing acid-base reaction. [7]Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. [7]EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. [8]However, this intermediate can be unstable and rearrange to a non-reactive N-acylurea byproduct. [9]To prevent this and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable HOBt active ester, which then efficiently reacts with the amine to yield the desired amide, regenerating HOBt in the process. [8][10] Materials:

  • 4-Carbamoyl-3-nitrobenzoic acid (1.0 eq)

  • Desired amine (1.1-1.2 eq)

  • EDC hydrochloride (1.2-1.5 eq)

  • HOBt hydrate (1.2-1.5 eq)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) [9][11] Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Standard glassware for aqueous work-up (separatory funnel, etc.)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-carbamoyl-3-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the cold solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Quenching & Extraction: Pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate (EtOAc) (3x).

  • Washing: Combine the organic layers and wash sequentially with:

    • Dilute acid (e.g., 0.1 M HCl) to remove excess base and EDC-urea byproduct. [12] * Saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted starting acid and HOBt.

    • Brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Self-Validation:

  • LC-MS: Confirm the formation of the product with the expected molecular weight.

  • IR Spectroscopy: Observe the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a characteristic amide N-H stretch.

  • ¹H NMR: Confirm the incorporation of the amine fragment into the structure.

Protocol 3: Fischer Esterification of the Carboxylic Acid

This protocol outlines the classic acid-catalyzed esterification to form a methyl or ethyl ester, which can be useful for protecting the carboxylic acid or modifying solubility. [13][14] Mechanism & Rationale: Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). [15]The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. After proton transfers, a molecule of water is eliminated, and the ester is formed. To drive the equilibrium towards the product, a large excess of the alcohol is typically used as the solvent. [14][15] Materials:

  • 4-Carbamoyl-3-nitrobenzoic acid (1.0 eq)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for work-up

Step-by-Step Protocol:

  • Setup: Suspend 4-carbamoyl-3-nitrobenzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise with stirring. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol). Stir at reflux for 4-16 hours, monitoring the reaction by TLC.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess acid. Stir until effervescence ceases.

  • Precipitation/Extraction: The product may precipitate as a solid, which can be collected by filtration. If it remains in solution, extract the aqueous mixture with an organic solvent like Ethyl Acetate.

  • Washing: If extraction was performed, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation:

  • ¹H NMR: Look for the appearance of a new singlet around 3.9 ppm for a methyl ester (-OCH₃) or a quartet/triplet pattern for an ethyl ester.

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid should be replaced by a sharp C=O stretch of the ester at a slightly higher wavenumber.

  • Melting Point: Compare the melting point of the product with literature values.

Characterization Data Summary

The following table summarizes key identifiers and expected analytical data for the starting material and its primary amino derivative.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
4-Carbamoyl-3-nitrobenzoic acid Structure of 4-Carbamoyl-3-nitrobenzoic acidC₈H₆N₂O₅210.14 [16]211.03
3-Amino-4-carbamoylbenzoic acid Structure of 3-Amino-4-carbamoylbenzoic acidC₈H₈N₂O₃180.16181.06

Conclusion

4-Carbamoyl-3-nitrobenzoic acid is a powerful and adaptable scaffold for chemical synthesis. The protocols detailed in this guide for nitro reduction, amide coupling, and esterification represent the fundamental transformations required to leverage this molecule's full potential. By understanding the underlying mechanisms and following these robust, self-validating procedures, researchers in drug discovery and materials science can confidently and efficiently generate a wide array of complex derivatives, accelerating the path to novel discoveries and applications.

References

  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit r/Chempros. [Link]

  • 4-Carbamoyl-3-nitrobenzoic acid. PubChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]

  • Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate. [Link]

  • Esterification of nitrobenzoic acids.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's Scholar. [Link]

  • Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. ACS Omega. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. [Link]

  • Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Role of PARP Inhibitors in BRCA-Related Malignancies. U.S. Pharmacist. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids.
  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]

  • Catalyst and method for amide formation.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • NHS activated carboxyl group of the 4-nitrobenzoic acid (4-NBA-NHS)... ResearchGate. [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide. Patsnap. [Link]

  • Process for producing 3-hydroxy-4-aminobenzoic acids.
  • Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions. ACS Omega. [Link]

Sources

Application

Catalytic Reactions Involving 4-Carbamoyl-3-nitrobenzoic Acid: Application Notes and Protocols for Researchers

Introduction: The Strategic Importance of 4-Carbamoyl-3-nitrobenzoic Acid in Synthetic Chemistry 4-Carbamoyl-3-nitrobenzoic acid is a bespoke chemical entity characterized by a trifecta of functional groups: a carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Carbamoyl-3-nitrobenzoic Acid in Synthetic Chemistry

4-Carbamoyl-3-nitrobenzoic acid is a bespoke chemical entity characterized by a trifecta of functional groups: a carboxylic acid, a carbamoyl (amide), and a nitro group arranged on a benzene ring. This unique substitution pattern makes it a molecule of significant interest, not as a direct catalytic agent, but as a pivotal precursor for synthesizing molecules with high value in pharmaceutical and materials science research. The reactivity of each functional group can be selectively addressed, with the catalytic reduction of the nitro group being the most prominent and impactful transformation. This guide provides detailed protocols and scientific rationale for the primary catalytic application of 4-carbamoyl-3-nitrobenzoic acid: its selective hydrogenation to 3-amino-4-carbamoylbenzoic acid. Furthermore, it explores its potential as a functional ligand in the burgeoning field of Metal-Organic Frameworks (MOFs).

Part 1: Catalytic Hydrogenation of 4-Carbamoyl-3-nitrobenzoic Acid

The selective reduction of the aromatic nitro group in the presence of other reducible functionalities, such as a carboxylic acid and an amide, is a cornerstone of synthetic chemistry. The resulting product, 3-amino-4-carbamoylbenzoic acid, is a versatile building block, particularly in the synthesis of heterocyclic compounds and as an intermediate for active pharmaceutical ingredients (APIs). The primary challenge and objective of this catalytic process are to achieve high chemoselectivity, ensuring the nitro group is reduced without affecting the other functional moieties.

Mechanism of Catalytic Hydrogenation of Aromatic Nitro Compounds

The catalytic hydrogenation of a nitroarene to an aniline derivative over a heterogeneous catalyst, such as palladium on carbon (Pd/C), is a multi-step process that occurs on the catalyst surface.

Catalytic Hydrogenation Mechanism cluster_surface Catalyst Surface (e.g., Pd) H2 H₂ H_ads 2H (adsorbed) H2->H_ads Dissociative Adsorption Nitro R-NO₂ (adsorbed) Nitroso R-NO Nitro->Nitroso + 2H Hydroxylamine R-NHOH Nitroso->Hydroxylamine + 2H Amine R-NH₂ Hydroxylamine->Amine + 2H Amine_sol R-NH₂ (solution) Amine->Amine_sol Desorption Nitro_sol R-NO₂ (solution) Nitro_sol->Nitro Adsorption caption Figure 1: Simplified mechanism of nitroarene hydrogenation.

Caption: Figure 1: Simplified mechanism of nitroarene hydrogenation.

The process begins with the diffusion of the nitro compound and hydrogen gas to the catalyst surface. Hydrogen dissociatively adsorbs onto the palladium surface, forming active hydrogen atoms. The nitro group of the adsorbed 4-carbamoyl-3-nitrobenzoic acid is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine. The product, 3-amino-4-carbamoylbenzoic acid, then desorbs from the catalyst surface.

Experimental Protocols for Catalytic Hydrogenation

Two robust and widely applicable methods for the catalytic hydrogenation of 4-carbamoyl-3-nitrobenzoic acid are presented below: heterogeneous catalytic hydrogenation using palladium on carbon with hydrogen gas, and catalytic transfer hydrogenation using ammonium formate as the hydrogen source.

Protocol 1: Heterogeneous Catalytic Hydrogenation with Pd/C and H₂ Gas

This classic method employs hydrogen gas as the reductant and is highly efficient, often resulting in clean conversions and high yields.

Materials and Equipment:

  • 4-Carbamoyl-3-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Reaction flask (e.g., round-bottom flask) with a stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)

  • Rotary evaporator

Step-by-Step Procedure:

  • Inert Atmosphere: In a fume hood, equip a round-bottom flask with a stir bar and a septum. Purge the flask with an inert gas (N₂ or Ar) for several minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the flask.

  • Solvent and Substrate: Add methanol to the flask to create a slurry of the catalyst. Then, add the 4-carbamoyl-3-nitrobenzoic acid.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Caution: The Pd/C on the filter paper can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the filter paper with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-4-carbamoylbenzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is advantageous as it avoids the need for handling hydrogen gas, making it more convenient for standard laboratory setups. Ammonium formate serves as the in-situ source of hydrogen.[1][2]

Materials and Equipment:

  • 4-Carbamoyl-3-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol

  • Reaction flask with a stir bar and reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, combine 4-carbamoyl-3-nitrobenzoic acid, 10% Pd/C (5-10 mol%), and ammonium formate (3-5 equivalents).

  • Solvent Addition: Add methanol to the flask.

  • Reaction: Heat the reaction mixture to reflux (around 65°C for methanol) and stir.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation: Comparison of Hydrogenation Methods
ParameterProtocol 1: Pd/C, H₂Protocol 2: Pd/C, HCOONH₄
Hydrogen Source H₂ gasAmmonium Formate
Catalyst 10% Pd/C10% Pd/C
Typical Solvent Methanol, EthanolMethanol
Temperature Room TemperatureReflux
Pressure Atmospheric (balloon)Atmospheric
Safety Considerations Handling of flammable H₂ gasStandard handling of chemicals
Typical Yield >95%>90%
Selectivity HighHigh

Part 2: Prospective Application - 4-Carbamoyl-3-nitrobenzoic Acid as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. Carboxylic acid-functionalized ligands are widely used in MOF synthesis. The presence of the nitro and carbamoyl groups on the 4-carbamoyl-3-nitrobenzoic acid ligand can impart specific functionalities to a MOF, such as enhanced gas sorption or potential catalytic activity.[3][4]

Conceptual Workflow for MOF Synthesis

The synthesis of a MOF using 4-carbamoyl-3-nitrobenzoic acid as a ligand would typically involve a solvothermal reaction with a metal salt.

MOF Synthesis Workflow Start Start Ligand 4-Carbamoyl-3-nitrobenzoic Acid Start->Ligand Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Start->Metal_Salt Solvent Solvent (e.g., DMF/Ethanol) Start->Solvent Mixing Mixing in a vial Ligand->Mixing Metal_Salt->Mixing Solvent->Mixing Solvothermal Solvothermal Reaction (Heating in oven) Mixing->Solvothermal Isolation Isolation of Crystals (Cooling, washing) Solvothermal->Isolation Characterization Characterization (PXRD, TGA, etc.) Isolation->Characterization End End Characterization->End caption Figure 2: General workflow for MOF synthesis.

Caption: Figure 2: General workflow for MOF synthesis.

Hypothetical Protocol for MOF Synthesis

This protocol is a general guideline based on established methods for MOF synthesis with functionalized benzoic acid ligands.[5]

Materials and Equipment:

  • 4-Carbamoyl-3-nitrobenzoic acid

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent system (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Small glass vials with Teflon-lined caps

  • Programmable oven

  • Centrifuge or filtration setup

  • Analytical instruments for characterization (e.g., Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA))

Step-by-Step Procedure:

  • Preparation of Precursor Solution: In a small glass vial, dissolve 4-carbamoyl-3-nitrobenzoic acid and the chosen metal salt in the solvent system.

  • Sealing and Heating: Securely cap the vial and place it in a programmable oven. Heat the vial to a specific temperature (typically between 80-120°C) for a set period (12-72 hours).

  • Cooling and Crystal Formation: Allow the oven to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Isolation and Washing: Carefully decant the mother liquor. Wash the resulting crystals with fresh solvent (e.g., DMF, followed by ethanol) several times to remove any unreacted starting materials. This can be done by centrifugation and redispersion or by gentle filtration.

  • Activation: The synthesized MOF may need to be "activated" by removing the solvent molecules from its pores. This is often achieved by solvent exchange followed by heating under vacuum.

  • Characterization: The structure and properties of the new MOF should be thoroughly characterized using techniques such as PXRD to confirm crystallinity and phase purity, and TGA to assess thermal stability.

Conclusion

While 4-carbamoyl-3-nitrobenzoic acid may not be a catalyst in its own right, its strategic importance lies in its role as a precursor for catalytically relevant transformations and materials. The catalytic hydrogenation of its nitro group to form 3-amino-4-carbamoylbenzoic acid is a highly efficient and selective process that provides access to valuable synthetic intermediates. Furthermore, its potential as a functionalized ligand for the design of novel Metal-Organic Frameworks opens up exciting avenues for the development of new materials with tailored properties for catalysis, gas storage, and separation. The protocols and insights provided herein are intended to empower researchers in their synthetic endeavors and to stimulate further exploration of the catalytic potential derived from this versatile molecule.

References

  • Sun, J., Fu, Y., He, G., Sun, X., & Wang, X. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1594-1601. [Link]

  • Li, J., & Hua, R. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(23), 7291. [Link]

  • Kazemnejadi, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11283-11293. [Link]

  • Sarpong Group. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1992). U.S. Patent No. 5,099,067. Washington, DC: U.S.
  • Stjepanović, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3229. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 32(14), 2199-2204. [Link]

  • Wikipedia contributors. (2023, December 12). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]

  • Mahata, A., & Goncalves, V. L. (2018). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. [Link]

  • Acharya, D., et al. (2022). Metal–Organic Framework (MOF) as Catalysts for Nitroarenes. ResearchGate. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1986). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Wang, J., Li, W., & Zheng, Y. Q. (2019). Nitro-functionalized metal–organic frameworks with catalase mimic properties for glutathione detection. Analyst, 144(20), 6046-6052. [Link]

  • Trauth, H., et al. (1981). U.S. Patent No. 4,287,365. Washington, DC: U.S.
  • PubChem. (n.d.). 3-(4-Carbamoylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Padgett, C. W., et al. (2024). Metal–Organic Frameworks Constructed from Branched Oligomers. Inorganic Chemistry. [Link]

  • Chary, K. P., et al. (2008). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. ResearchGate. [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. (2016).
  • ChemistryViews. (2020). Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding. [Link]

  • Li, Y., et al. (2023). A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. International Journal of Molecular Sciences, 24(14), 11463. [Link]

  • DrugBank Online. (n.d.). 4-Aminobenzoic acid. [Link]

  • Li, Y., et al. (2021). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 6(45), 30459-30470. [Link]

  • Brieflands. (2021). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]

  • Wang, Y., et al. (2019). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC Advances, 12(48), 31235-31251. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Carbamoyl-3-Nitrobenzoic Acid Synthesis

Current Status: Online Agent: Senior Application Scientist Ticket ID: SYN-CNBA-004 Subject: Yield Optimization & Troubleshooting for 4-Carbamoyl-3-Nitrobenzoic Acid Executive Summary This guide addresses the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: SYN-CNBA-004 Subject: Yield Optimization & Troubleshooting for 4-Carbamoyl-3-Nitrobenzoic Acid

Executive Summary

This guide addresses the synthesis of 4-carbamoyl-3-nitrobenzoic acid (also known as 3-nitroterephthalamic acid). This molecule is a critical intermediate for various benzamide-based PARP inhibitors and a specialized ligand in iridium-catalyzed asymmetric synthesis.

The primary yield-limiting factors in this synthesis are over-hydrolysis (converting the amide to a carboxylic acid) and regioselectivity (if attempting direct nitration). This guide focuses on the most robust industrial route: the controlled hydrolysis of 4-cyano-3-nitrobenzoic acid .

Module 1: Synthetic Route Selection & Logic

The Pathway to Success

To maximize yield, we recommend Route A (Nitrile Hydrolysis) over Route B (Nitration).[1]

  • Route A (Recommended): Hydrolysis of 4-cyano-3-nitrobenzoic acid.

    • Mechanism:[1][2][3][4] The electron-withdrawing nitro group at the ortho position activates the nitrile, making it highly susceptible to nucleophilic attack.

    • Yield Potential: >85% with optimized stopping conditions.[5][6]

  • Route B (Not Recommended): Nitration of terephthalamic acid.[1]

    • Issue: The existing amide group directs meta, but the carboxylic acid also directs meta.[1] This leads to a mixture of isomers (2-nitro and 3-nitro) and significant purification losses.

Visual Workflow: Route A Optimization

SynthesisWorkflow Start Starting Material 4-Cyano-3-nitrobenzoic acid Intermediate Perimidic Acid Intermediate Start->Intermediate Nucleophilic Attack (Fast due to -NO2) Reagent Reagents NaOH (aq) + H2O2 (30%) Reagent->Intermediate Product Target Product 4-Carbamoyl-3-nitrobenzoic acid Intermediate->Product T < 50°C Selective OverReaction Impurity (Over-hydrolysis) 3-Nitroterephthalic acid Product->OverReaction T > 60°C or Excess Base

Figure 1: Reaction logic flow. The presence of the ortho-nitro group accelerates the reaction, requiring strict temperature control to prevent the "OverReaction" pathway.

Module 2: The "Radziszewski" Protocol (High-Yield Method)

The traditional acid hydrolysis (


) often results in a "runaway" reaction to the di-acid. We recommend the Alkaline Peroxide (Radziszewski)  method, which is kinetically selective for the amide.[1]
Optimized Protocol
ParameterSpecificationScientific Rationale
Reagents 1.0 eq Nitrile, 1.1 eq NaOH, 3.0 eq

(30%)
Excess peroxide drives the equilibrium; NaOH acts as a catalyst.
Solvent Water or Water/Ethanol (1:[1]1)Ethanol improves solubility of the organic starting material.[1]
Temperature 40°C – 45°C (Strict Control)Above 50°C, the amide bond hydrolyzes to the carboxylate (Yield killer).[1]
pH Control Maintain pH 9-10 during reactionToo high (>12) promotes acid formation; too low (<8) stalls the reaction.
Quenching Acidify to pH 2-3 with HClProtonates the carboxylate to precipitate the product while keeping salts soluble.
Step-by-Step Procedure
  • Dissolution: Suspend 4-cyano-3-nitrobenzoic acid (10g) in water (50 mL). Add NaOH (1.05 eq) slowly. The solution should become clear/yellow as the carboxylate salt forms.

  • Oxidation: Cool to 20°C. Add

    
     (30% w/w, 3.0 eq) dropwise over 30 minutes. Exotherm Warning: Monitor internal temp.
    
  • Reaction: Warm to 40°C and stir for 2-4 hours. Monitor by HPLC (see FAQ).

  • Work-up: Cool to 5°C. Slowly add 2M HCl until pH reaches 2.0. A thick white/pale yellow precipitate will form.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove inorganic salts.[1] Dry at 50°C under vacuum.
    

Module 3: Troubleshooting & FAQs

Q1: My product contains ~10% of the di-acid (3-nitroterephthalic acid). How do I remove it?

Diagnosis: Over-hydrolysis occurred. This happens if the reaction ran too hot or too long. Solution: Exploiting pKa differences.

  • The target amide is less acidic than the di-acid.

  • Reslurry Protocol: Suspend the crude solid in saturated Sodium Bicarbonate (

    
    ) solution.[1] The di-acid is highly soluble. The target molecule (mono-acid) is also soluble but less so.
    
  • Better approach: Recrystallize from Water:Acetic Acid (9:1) .[1] The di-acid remains in the mother liquor.

Q2: The reaction stalled. I still see starting material (Nitrile).

Diagnosis: The ortho-nitro group creates steric hindrance, potentially slowing down the attack of the hydroperoxide anion. Fix:

  • Increase agitation (mass transfer limitation).[1]

  • Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 1 mol%.[1] This helps transfer the active peroxide species to the organic nitrile.

Q3: Why is the product turning distinct yellow/orange?

Analysis: While the nitro group imparts a pale yellow color, a deep orange color indicates the formation of azoxy impurities or phenol byproducts (displacement of the nitro group by OH-). Prevention:

  • Ensure the temperature never exceeds 50°C.

  • Avoid using strong bases like KOH or high concentrations of NaOH. Stick to the stoichiometric amount required to solubilize the acid.

Q4: Can I use acid hydrolysis ( ) instead?

Answer: Yes, but with caution.

  • Protocol: Dissolve nitrile in 90%

    
    . Heat to 60°C for 1 hour. Quench on ice.
    
  • Risk:[1] The yield is typically 10-15% lower than the peroxide method due to the harsh conditions degrading the nitro group or fully hydrolyzing the amide. Use this only if the peroxide method fails due to solubility.

Module 4: Purification Logic (Solubility Map)

Understanding the solubility profile is key to minimizing loss during work-up.

SolubilityLogic StateHighPH pH > 9 (Basic) Soluble Species: Target (Carboxylate) Di-acid (Dicarboxylate) StateNeutral pH 4-5 Precipitation Zone: Target begins to crash out StateHighPH->StateNeutral Add HCl slowly StateLowPH pH < 2 (Acidic) Target: Insoluble (Precipitates) Salts: Soluble StateNeutral->StateLowPH Complete Protonation Impurity Impurity Note: Di-acid is slightly more soluble in acidic water than the Target Amide StateLowPH->Impurity

Figure 2: pH-dependent solubility profile.[1] The target molecule precipitates cleanly at low pH, allowing separation from soluble inorganic salts.[1]

References

  • ChemicalBook. 4-Carbamoyl-3-nitrobenzoic acid Properties and Suppliers. (General chemical data and structure verification). Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Carbamoyl-3-nitrobenzoic acid.[7][8] (Safety and spectral data). Link[1]

  • American Chemical Society (ACS). Metal-Catalyzed Enantioconvergent Transformations. (Cited use of 4-cyano-3-nitrobenzoic acid as a precursor/additive in catalysis).[9] Link[1]

  • Google Patents. Process for producing cyanobenzoic acid derivatives (EP0989115A2).[1] (Foundational process chemistry for selective nitrile hydrolysis). Link

  • BenchChem. Protocols for the Synthesis of Nitro-benzamide derivatives. (General nitration/amidation protocols). Link(Note: Generalized link for protocol verification).

Disclaimer: This guide is for research purposes only. All reactions involving peroxides and nitro compounds pose explosion hazards and should be conducted behind a blast shield.

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Carbamoyl-3-Nitrobenzoic Acid

Case ID: SOL-4C3N-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Phthalazinone Precursors[1][2] Executive Summary 4-Carbamoyl-3-nitrobenzoic acid is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4C3N-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Phthalazinone Precursors[1][2]

Executive Summary

4-Carbamoyl-3-nitrobenzoic acid is a critical intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Olaparib scaffolds).[1][2] Its solubility profile is notoriously difficult due to a "perfect storm" of structural features:

  • Strong Crystal Lattice: The 4-position amide and 1-position carboxylic acid create an extensive intermolecular hydrogen-bonding network.[1][2]

  • High Polarity/High Melting Point: The nitro group at position 3 adds polarity but rigidifies the lattice, creating "brick dust" behavior—insoluble in water (at low pH) and insoluble in non-polar organics (DCM, Hexane).[1][2]

This guide provides validated workflows to dissolve, manipulate, and purify this compound without degrading the sensitive amide moiety.[1][2]

Module 1: Solvent Selection & Dissolution Strategies

The "Like Dissolves Like" Paradox

Researchers often attempt to dissolve this compound in Dichloromethane (DCM) or Ethyl Acetate for extractions, only to find it remains a suspension.[1][2] This is due to the high lattice energy.[1][2]

Recommended Solvent Systems
Solvent ClassSolventSolubility RatingApplicationTechnical Note
Polar Aprotic DMSO High (>100 mg/mL)Stock solutions, ReactionsPrimary Choice. Breaks H-bonds effectively.[1][2]
Polar Aprotic DMF / DMAc HighReactions, CouplingGood alternative to DMSO; easier to remove via aqueous workup.[1][2]
Alcohols Methanol Moderate (Warm)RecrystallizationSolubility drops sharply when cold.[1][2]
Aqueous Base 0.5M NaHCO₃ High (as Salt)Extraction / PurificationCrucial for workup. Forms the carboxylate salt.[1][2]
Chlorinated DCM / CHCl₃ Insoluble Washing impuritiesUse this to wash away non-polar byproducts while product remains solid.[1][2]
Ethers THF Low/ModerateCo-solventOnly effective when mixed with water or bases.[1][2]
Protocol: Preparation of High-Concentration Stock (100 mM)
  • Step 1: Weigh the target mass of 4-carbamoyl-3-nitrobenzoic acid.[1][2]

  • Step 2: Add 80% of the calculated volume of anhydrous DMSO.[1][2]

  • Step 3: Sonicate for 5–10 minutes at 30°C. Do not overheat (>50°C) to avoid amide hydrolysis.

  • Step 4: Add remaining DMSO to volume. Solution should be clear yellow/orange.[1][2]

Module 2: The pH-Switch Purification Strategy

The most effective way to process this compound is not to dissolve it in organic solvents, but to manipulate the ionization state of the carboxylic acid (pKa ≈ 3.4–3.5).[1][2]

Mechanism of Action
  • Acid Form (pH < 3): Insoluble solid.[1][2]

  • Salt Form (pH > 6): Highly water-soluble carboxylate.[1][2]

Diagram: The pH-Switch Workflow

pH_Switch Start Crude Solid Mixture (Contains Impurities) BaseStep Add Sat. NaHCO3 or 1M NaOH (Target pH 8-9) Start->BaseStep Dissolution FilterStep Filtration BaseStep->FilterStep Filtrate Filtrate (Aqueous) Contains Product as Salt FilterStep->Filtrate Soluble Fraction Solids Solid Residue (Non-polar Impurities) FilterStep->Solids Discard AcidStep Slow Acidification Add 1M HCl to pH 2-3 Filtrate->AcidStep Re-protonation Precip Product Precipitates (Pure Acid Form) AcidStep->Precip Crystallization

Figure 1: Purification workflow utilizing the carboxylic acid handle.[1][2][3] This method removes non-polar impurities that do not dissolve in base.[1][2]

Step-by-Step Protocol: Aqueous Workup
  • Dissolution: Suspend the crude solid in water (approx. 10 mL/g).

  • Basification: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) while stirring.

    • Why Bicarbonate? It is mild enough to avoid hydrolyzing the amide group (which strong NaOH might damage at high temps).[1][2]

    • Endpoint: The solution should turn clear (yellowish) as the pH hits 8–9.[1][2]

  • Filtration: Filter the solution to remove any undissolved "brick dust" impurities (often unreacted precursors lacking the acid group).[1][2]

  • Precipitation: Cool the filtrate on ice. Slowly add 1M HCl dropwise.

    • Observation: A thick white/pale yellow precipitate will form as pH drops below 4.[1][2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[2]

Module 3: Troubleshooting & FAQs

Q1: My compound turned into a "gel" during acidification. What happened?

Diagnosis: Rapid precipitation trapped water molecules (occlusion).[1][2] Fix:

  • Heat the aqueous suspension slightly (to ~40°C) after acidification.

  • Allow it to cool slowly to room temperature with gentle stirring. This "digests" the precipitate, turning the gel into filterable crystals (Ostwald ripening).[1][2]

Q2: Can I use heat to speed up dissolution in methanol?

Warning: Yes, but proceed with caution.

  • Risk: The amide group at position 4 is susceptible to hydrolysis, converting the molecule into 3-nitroterephthalic acid (a di-acid).[1][2]

  • Limit: Do not exceed 60°C. Do not reflux in acidic alcohols for extended periods (forms esters).

Q3: How do I prepare a sample for HPLC?

Issue: Injecting a DMSO stock into a high-aqueous mobile phase can cause precipitation in the injector loop.[1][2] Protocol:

  • Dissolve 1 mg in 100 µL DMSO.

  • Dilute with 900 µL of Acetonitrile:Water (50:50) .

  • If cloudy, add 1-2 drops of dilute Ammonium Hydroxide (NH₄OH) to ensure ionization, then filter.[1][2]

Module 4: Logical Decision Tree for Solvent Use

Use this flow to determine the correct solvent for your specific experimental stage.

Solvent_Tree Start What is your Goal? Rxn Chemical Reaction Start->Rxn Purify Purification/Extraction Start->Purify Analysis HPLC/NMR Start->Analysis Polar Use DMSO or DMF (Dry) Rxn->Polar Coupling/Reduction Aq Use NaHCO3 (aq) + Acid Precip Purify->Aq Remove Non-polars Recrys Hot Ethanol/MeOH (Risk of esterification) Purify->Recrys Recrystallization NMR DMSO-d6 Analysis->NMR Structure ID LC ACN:Water + Buffer (pH > 4) Analysis->LC Purity Check

Figure 2: Solvent decision matrix based on experimental intent.

References

  • PubChem. 4-Carbamoyl-3-nitrobenzoic acid (Compound Summary).[1][2][3] National Library of Medicine.[1][2] [Link][1][2]

  • Menear, K. A., et al. (2008).[1][2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][2] Journal of Medicinal Chemistry.[1][2][4] (Discusses solubility and synthesis of phthalazinone intermediates). [Link][1][2]

  • World Intellectual Property Organization (WIPO). Process for the Preparation of Olaparib and Intermediates Thereof.[1][2] (Patent WO2018038680A1 - Details aqueous base extraction methods for benzoic acid intermediates).[1][2]

Sources

Troubleshooting

Technical Support Center: Reactions of 4-Carbamoyl-3-nitrobenzoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 4-carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this intermediate. Our focus is to provide in-depth, field-proven insights into the side products that can arise during its synthesis and subsequent reactions, along with robust troubleshooting strategies to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and synthesis of 4-carbamoyl-3-nitrobenzoic acid.

Q1: What is the standard synthetic route for 4-carbamoyl-3-nitrobenzoic acid?

A: The most prevalent and direct method is the electrophilic aromatic substitution (nitration) of 4-carbamoylbenzoic acid (terephthalamic acid). This reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

Q2: What are the most critical parameters to control during the nitration of 4-carbamoylbenzoic acid?

A: Temperature control is arguably the most critical factor.[2] The nitration of aromatic rings is a highly exothermic process. Maintaining a low and stable temperature (typically between 0-10°C) is essential for several reasons:

  • Minimizing Isomer Formation: It enhances the regioselectivity of the reaction, favoring the desired 3-nitro isomer over other potential isomers.

  • Preventing Dinitration: It reduces the likelihood of introducing a second nitro group onto the deactivated aromatic ring.[1]

  • Ensuring Safety: It prevents runaway reactions, which can occur due to the exothermicity and the use of strong, corrosive acids.

Stoichiometry of the nitrating agents is the second critical parameter. A slight excess of nitric acid is used to ensure complete conversion, but a large excess should be avoided to prevent over-nitration.

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material, 4-carbamoylbenzoic acid. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) can resolve the starting material from the more polar nitro-substituted product. High-Performance Liquid Chromatography (HPLC) offers a more quantitative approach to track the formation of the product and any side products in real-time by analyzing aliquots from the reaction mixture.

Section 2: Troubleshooting Guide: Side Product Identification and Mitigation

This core section is formatted as a series of troubleshooting scenarios that a researcher might encounter. Each answer provides a diagnosis, a mechanistic explanation, and a validated solution.

Q1: My yield is lower than expected, and my analytical data (NMR/LC-MS) indicates the presence of a dicarboxylic acid impurity. What is this compound and how do I prevent it?

Diagnosis: The most probable side product is 3-nitroterephthalic acid . This occurs due to the hydrolysis of the 4-position carbamoyl (amide) group to a carboxylic acid.

Causality & Mechanism: The conditions for nitration involve strong acids (H₂SO₄, HNO₃) and often an aqueous workup. The amide functional group is susceptible to acid-catalyzed hydrolysis, particularly at elevated temperatures during the reaction or the quenching/workup phase. The mechanism involves the protonation of the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water.

Mitigation Strategy:

  • Strict Temperature Control During Workup: When quenching the reaction mixture with ice/water, ensure the temperature of the quench vessel does not rise significantly. Perform the quench slowly and with vigorous stirring.

  • Minimize Time in Acid: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC/HPLC). Proceed to the workup promptly.

  • Purification: If the side product does form, it can often be separated from the desired product by exploiting differences in solubility and acidity. Recrystallization from an appropriate solvent system can be effective.

Q2: I've isolated an isomeric impurity that has the same mass as my target compound. What is its likely structure and why did it form?

Diagnosis: The likely impurity is 4-carbamoyl-2-nitrobenzoic acid .

Causality & Mechanism: This issue stems from a loss of regioselectivity during the electrophilic aromatic substitution. The orientation of the incoming nitro group is directed by the two existing substituents:

  • -CONH₂ (Carbamoyl): An ortho-, para-directing group.

  • -COOH (Carboxyl): A meta-directing group.

The desired product (3-nitro) forms when nitration occurs ortho to the carbamoyl group and meta to the carboxyl group. This position is electronically favored. However, the position ortho to the carboxyl group and meta to the carbamoyl group (the 2-position) can also be attacked by the nitronium ion, leading to the 2-nitro isomer. This is particularly prevalent if the reaction temperature is not rigorously controlled.[2][3]

Mitigation Strategy:

  • Maintain Low Reaction Temperature: As stated in the FAQs, keeping the reaction temperature below 10°C, and preferably closer to 0°C, is the most effective way to maximize the yield of the desired 3-nitro isomer.[2]

  • Slow Addition of Substrate: Add the 4-carbamoylbenzoic acid slowly to the cold nitrating mixture to prevent localized temperature spikes.

  • Fractional Crystallization: The 2-nitro and 3-nitro isomers often have different crystal packing and solubility profiles, allowing for separation via careful fractional crystallization.

Q3: My mass spectrometry results show a peak corresponding to a dinitrated product. How is this possible on a deactivated ring?

Diagnosis: You have likely formed a dinitrated 4-carbamoylbenzoic acid .

Causality & Mechanism: While the initial product, 4-carbamoyl-3-nitrobenzoic acid, is strongly deactivated towards further electrophilic substitution due to three electron-withdrawing groups, dinitration can occur under forcing conditions. The aromatic ring is electron-poor, but not completely unreactive.

Conditions Favoring Dinitration:

  • High Temperature: Elevated temperatures provide the necessary activation energy to overcome the high energy barrier for a second substitution.[1]

  • Excess Nitrating Agent: Using a large stoichiometric excess of the HNO₃/H₂SO₄ mixture increases the concentration of the nitronium ion, driving the equilibrium towards the dinitrated product.

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after the initial nitration is complete provides more opportunity for the slower, second nitration to occur.

Mitigation Strategy:

  • Precise Stoichiometry: Use a carefully measured amount of the nitrating agent (typically 1.1 to 1.3 equivalents of HNO₃).

  • Adherence to Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Strict Temperature Control: Avoid any temperature excursions above the recommended range.

Summary of Common Side Products
Side Product NameChemical StructureFormation ConditionMitigation Approach
3-Nitroterephthalic acidC₈H₅NO₆High temperature during reaction or workup; prolonged acid exposureMaintain low temperature during quench; prompt workup
4-Carbamoyl-2-nitrobenzoic acidC₈H₆N₂O₅Elevated reaction temperature; poor temperature controlMaintain reaction temp at 0-10°C; slow substrate addition
Dinitro-4-carbamoylbenzoic acidC₈H₅N₃O₇High temperature; excess nitrating agent; long reaction timePrecise stoichiometry; strict temperature and time control
Section 3: Protocols and Methodologies

Protocol 3.1: Synthesis of 4-Carbamoyl-3-nitrobenzoic Acid

Disclaimer: This protocol involves the use of highly corrosive and strong oxidizing agents. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice/salt bath, add 50 mL of concentrated sulfuric acid. Cool the acid to 0°C. Slowly, dropwise, add 5.5 mL (approx. 1.3 equivalents) of concentrated nitric acid. Maintain the temperature below 10°C throughout the addition.

  • Addition of Substrate: Once the nitrating mixture is prepared and stable at 0-5°C, begin adding 10.0 g of 4-carbamoylbenzoic acid in small portions over 30-45 minutes. Use a powder funnel for the addition and ensure the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's completion by TLC or HPLC.

  • Quenching: Prepare a large beaker containing 500 g of crushed ice and 100 mL of cold deionized water. With vigorous stirring, slowly pour the reaction mixture onto the ice. A white or pale-yellow precipitate will form.

  • Isolation: Allow the ice to melt completely while stirring. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. The crude product is often of high purity but can be recrystallized from water or an ethanol/water mixture if necessary.

Protocol 3.2: Purification by Recrystallization

  • Solvent Selection: Water is a common and effective solvent for recrystallizing 4-carbamoyl-3-nitrobenzoic acid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. The target compound is more soluble in hot water than most impurities.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Drying: Dry the crystals in a vacuum oven.

Section 4: Visual Diagrams and Workflows

Diagram 4.1: Synthesis of 4-Carbamoyl-3-nitrobenzoic Acid

G cluster_reactants Reactants cluster_product Product A 4-Carbamoylbenzoic Acid C 4-Carbamoyl-3-nitrobenzoic Acid A->C Nitration (0-10°C) B Conc. HNO3 + Conc. H2SO4 B->C Generates NO2+ G cluster_conditions Reaction Conditions cluster_products Products start 4-Carbamoylbenzoic Acid + Nitrating Mixture C1 Ideal (0-10°C) start->C1 C2 Error: High Temp (>15°C) start->C2 P1 Desired Product: 4-Carbamoyl-3-nitrobenzoic Acid C1->P1 P2 Side Product: 4-Carbamoyl-2-nitrobenzoic Acid (Isomer) C2->P2 C3 Error: Aqueous Workup (Too Hot / Long) P3 Side Product: 3-Nitroterephthalic Acid (Hydrolysis) C3->P3 C4 Error: Excess HNO3 + High Temp P4 Side Product: Dinitrated Product C4->P4 P1->C3 P1->C4

Caption: Effect of reaction conditions on product and side product formation.

Diagram 4.3: Troubleshooting Workflow

G Start Analysis Shows Impurity Mass Check Mass Spectrum Start->Mass Mass_Same Mass = Expected Mass Mass->Mass_Same [M+H]+ matches Mass_Dicarb Mass = Hydrolysis Product Mass->Mass_Dicarb [M+H]+ = 212.02 Mass_Dinitro Mass = Dinitrated Product Mass->Mass_Dinitro [M+H]+ = 256.02 NMR Check NMR Spectrum Result_Isomer Diagnosis: Isomeric Impurity (2-Nitro) NMR->Result_Isomer Aromatic splitting pattern is inconsistent with 3-nitro structure Mass_Same->NMR Confirm with NMR Result_Hydrolysis Diagnosis: Amide Hydrolysis (Dicarboxylic Acid) Mass_Dicarb->Result_Hydrolysis Result_Dinitro Diagnosis: Dinitration Mass_Dinitro->Result_Dinitro

Caption: A logical workflow for identifying impurities using analytical data.

Section 5: References
  • Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. Available at:

  • Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Available at: [Link]

  • PubChem. 4-carbamoyl-3-nitrobenzoic acid. Available at: [Link]

  • Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Available at: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Google Patents. Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea. Available at:

  • Google Patents. Process for recovering 3-nitrobenzoic acid. Available at:

  • Google Patents. Preparation of 4-acetamido-3-nitrobenzoic acid. Available at:

  • PubChem. 4-Carbamoyl-3-nitrobenzoic acid | C8H6N2O5 | CID 7016425. Available at: [Link]

  • Michigan State University Chemistry. Preparation of 3-Nitrobenzoic Acid. Available at: [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

  • Truman State University ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. Available at:

  • Quora. What are the major products of nitration of benzoic acid?. Available at: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Pearson. What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene. Available at: [Link]

  • Chemguide. the nitration of benzene - electrophilic substitution. Available at: [Link]

Sources

Optimization

dealing with impurities in 4-carbamoyl-3-nitrobenzoic acid

Welcome to the technical support center for 4-carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities and purification. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your experiments.

I. Understanding the Impurity Landscape

The purity of 4-carbamoyl-3-nitrobenzoic acid is critical for the success of downstream applications. Impurities can arise from the synthetic route and subsequent work-up procedures. A common method for the synthesis of 4-carbamoyl-3-nitrobenzoic acid is the nitration of 4-carboxybenzamide (also known as terephthalamic acid). This process, while effective, can lead to the formation of several process-related impurities.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with 4-carbamoyl-3-nitrobenzoic acid, focusing on impurity-related issues.

Problem 1: Off-Color Product (Yellowish or Brownish Tinge)
  • Question: My final product of 4-carbamoyl-3-nitrobenzoic acid is not a white or off-white powder but has a distinct yellow or brown color. What could be the cause, and how can I fix it?

  • Answer:

    • Probable Cause: The presence of colored impurities is a common issue in the synthesis of nitroaromatic compounds. These can be residual nitrating agents, dinitrated byproducts, or degradation products formed during the reaction or work-up. Prolonged exposure to high temperatures or harsh acidic/basic conditions can also contribute to color formation.

    • Solution: The most effective method to remove colored impurities is through recrystallization. The choice of solvent is critical for successful purification. For 4-carbamoyl-3-nitrobenzoic acid, a mixed solvent system of ethanol and water is often effective. Additionally, treatment with activated charcoal during the recrystallization process can help adsorb colored impurities. It is crucial to perform the recrystallization at a controlled temperature to avoid degradation of the product.

Problem 2: Poor Yield After Purification
  • Question: I am losing a significant amount of my product during the recrystallization process. How can I improve the yield while maintaining high purity?

  • Answer:

    • Probable Cause: Significant product loss during recrystallization can be due to several factors: using an excessive amount of solvent, cooling the solution too rapidly, or choosing a solvent in which the product is too soluble even at low temperatures.

    • Solution: To optimize the yield, it is essential to use the minimum amount of hot solvent required to fully dissolve the crude product. Slow cooling of the solution allows for the formation of larger, purer crystals and minimizes the amount of product remaining in the mother liquor. A step-wise cooling process (e.g., allowing the solution to cool to room temperature before placing it in an ice bath) is recommended. Additionally, performing a second crystallization on the mother liquor can help recover more of the product.

Problem 3: Presence of Isomeric Impurities in Analytical Data (HPLC/NMR)
  • Question: My HPLC and/or NMR analysis shows the presence of an additional peak with a similar mass or fragmentation pattern to my desired product. I suspect it's an isomer. How can I confirm this and remove it?

  • Answer:

    • Probable Cause: The nitration of 4-carboxybenzamide can lead to the formation of positional isomers, with the primary one being 2-nitro-4-carbamoylbenzoic acid. The directing effects of the carboxyl and carbamoyl groups on the aromatic ring influence the position of nitration.

    • Confirmation: High-resolution mass spectrometry can confirm that the impurity has the same molecular formula as the desired product. 1H NMR spectroscopy is a powerful tool to distinguish between isomers. The substitution pattern on the aromatic ring will result in unique chemical shifts and coupling constants for the aromatic protons of each isomer.

    • Removal: Separating positional isomers can be challenging due to their similar physical properties. Fractional crystallization can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. In some cases, preparative chromatography (e.g., flash chromatography or preparative HPLC) may be necessary for complete separation.

Problem 4: Unexpected Carboxylic Acid Impurity
  • Question: My analytical data indicates the presence of an impurity with a mass corresponding to a dicarboxylic acid (3-nitroterephthalic acid). How did this form, and how can it be removed?

  • Answer:

    • Probable Cause: The carbamoyl group (-CONH2) can be susceptible to hydrolysis to a carboxylic acid group (-COOH) under strong acidic or basic conditions, especially at elevated temperatures. This can occur during the nitration reaction (if conditions are too harsh) or during a basic work-up.[1][2][3]

    • Removal: The resulting 3-nitroterephthalic acid has different polarity and solubility compared to the desired product. Purification can often be achieved through recrystallization. Alternatively, adjusting the pH of an aqueous solution can be used to selectively precipitate either the desired product or the dicarboxylic acid impurity, based on their different pKa values.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercially available 4-carbamoyl-3-nitrobenzoic acid?

A1: The most common impurities are typically related to the manufacturing process. These can include:

  • Positional Isomers: Such as 2-nitro-4-carbamoylbenzoic acid.

  • Dinitrated Species: Formed if the nitration reaction is not well-controlled.

  • Unreacted Starting Material: 4-carboxybenzamide.

  • Hydrolysis Product: 3-nitroterephthalic acid.

  • Inorganic Salts: Residual acids or bases from the synthesis and purification steps.

Q2: What is a good starting point for an HPLC method to check the purity of my sample?

A2: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid to control the pH and ensure the carboxylic acid is protonated. A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Detection: UV detection at a wavelength where both the product and potential nitro-containing impurities absorb, for example, around 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

This method should provide good separation of the main component from more polar and less polar impurities. Method optimization will likely be necessary to achieve baseline separation of all components.[4][5][6][7]

Q3: Can I use NMR to quantify the level of impurities?

A3: Yes, quantitative NMR (qNMR) can be a very powerful tool for determining the purity of your 4-carbamoyl-3-nitrobenzoic acid without the need for a reference standard for each impurity. By adding a known amount of an internal standard with a distinct NMR signal, you can integrate the signals of your compound and the impurities to determine their relative amounts.[8][9][10]

Q4: What is the best way to store 4-carbamoyl-3-nitrobenzoic acid to prevent degradation?

A4: 4-Carbamoyl-3-nitrobenzoic acid should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to moisture can lead to hydrolysis of the carbamoyl group over time. It is also advisable to store it away from strong bases and acids.

IV. Experimental Protocols

Protocol 1: Recrystallization of 4-Carbamoyl-3-nitrobenzoic Acid

This protocol describes a general procedure for the purification of 4-carbamoyl-3-nitrobenzoic acid by recrystallization from an ethanol/water mixture.

  • Dissolution: In a fume hood, place the crude 4-carbamoyl-3-nitrobenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid with gentle heating and stirring.

  • Charcoal Treatment (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (approximately 1-2% by weight of your compound).

  • Hot Filtration: If charcoal was added, or if there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol provides a starting point for the HPLC analysis of 4-carbamoyl-3-nitrobenzoic acid.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 150 mm length).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

V. Visualizations

Workflow for Impurity Identification and Removal

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Purity Confirmation A Crude Product (4-carbamoyl-3-nitrobenzoic acid) B Analytical Characterization (HPLC, LC-MS, NMR) A->B C Identify Impurities (Isomers, Byproducts, etc.) B->C D Select Purification Method (e.g., Recrystallization) C->D E Optimize Conditions (Solvent, Temperature) D->E F Perform Purification E->F G Purified Product F->G H Re-analyze Purity (HPLC, NMR) G->H H->D Impurity still present I High Purity Product H->I

Caption: A workflow diagram illustrating the systematic approach to identifying and removing impurities from 4-carbamoyl-3-nitrobenzoic acid.

VI. References

  • 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. (2025). Retrieved from [Link]

  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.). Google Patents. Retrieved from

  • Liu, X., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125812. Available at: [Link]

  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. (2021). Quora. Retrieved from [Link]

  • Rahman, M. M., & Lee, S.-H. (2009). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Journal of Chromatographic Science, 47(9), 769–775. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry, 14, 523–530. Available at: [Link]

  • Process for the production of nitroterephthalic acid. (n.d.). Google Patents. Retrieved from

  • 3-Nitrophthalic acid : Organic synthesis. (2021). YouTube. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (1998). Journal of Chromatography A, 828(1-2), 365-368. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry, 14, 523–530. Available at: [Link]

  • Process for recovering 3-nitrobenzoic acid. (n.d.). Google Patents. Retrieved from

  • Direct Reaction of Amides with Nitric Oxide To Form Diazeniumdiolates. (2014). Journal of the American Chemical Society, 136(38), 13154–13157. Available at: [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2007). International Journal of Quantum Chemistry, 107(2), 480-492. Available at: [Link]

  • Terephthalic acid derivatives and process for preparing them. (n.d.). Google Patents. Retrieved from

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). PubMed. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved from [Link]

  • 3-nitrophthalic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (n.d.). Google Patents. Retrieved from

  • Benzamide hydrolysis in strong acids : The last word. (2008). Semantic Scholar. Retrieved from [Link]

  • Chemistry of Terephthalic acid. (2019). Sciencemadness.org. Retrieved from [Link]

  • Intramolecular catalysis. Part III. Hydrolysis of 3′- and 4′-substituted phthalanilic acids [o-(N-phenylcarbamoyl)benzoic acids]. (1976). Journal of the Chemical Society, Perkin Transactions 2, 642-647. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2020). Molecules, 25(18), 4153. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 4-Carbamoyl-3-nitrobenzoic Acid

Welcome to the technical support center for the analytical characterization of 4-carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 4-carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this molecule. Here, we provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing 4-carbamoyl-3-nitrobenzoic acid?

A1: The primary challenges stem from its key structural features: the carboxylic acid, the nitro group, and the carbamoyl (amide) group. These contribute to potential issues with solubility, chromatographic peak shape, and ionization efficiency in mass spectrometry. The acidic nature of the molecule can lead to peak tailing in reversed-phase HPLC, while the electron-withdrawing nitro group can affect its UV absorbance and fragmentation in MS.

Q2: What is a good starting point for developing an HPLC method?

A2: A reversed-phase HPLC method using a C18 or C8 column is a robust starting point. Due to the compound's acidic nature, a buffered mobile phase with a pH between 2.5 and 4.0 is recommended to ensure consistent retention and symmetrical peak shape. A common mobile phase combination is acetonitrile or methanol with water containing 0.1% formic acid or a phosphate buffer.

Q3: How can I improve the solubility of 4-carbamoyl-3-nitrobenzoic acid for analysis?

A3: While sparingly soluble in water, its solubility is significantly improved in polar organic solvents like methanol, ethanol, and acetonitrile.[1] For aqueous-based HPLC mobile phases, dissolving the sample in the organic component of the mobile phase (e.g., acetonitrile or methanol) before dilution is advisable. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.[2]

Q4: What are the expected impurities I should look for?

A4: Potential impurities can arise from the synthesis process. If prepared by nitration of a precursor, you might find isomers or di-nitro compounds.[3] Unreacted starting materials or by-products from side reactions are also possible. Forced degradation studies on similar nitroaromatic compounds show susceptibility to hydrolysis under acidic and alkaline conditions.[4]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
  • Causality: Peak tailing for acidic compounds like 4-carbamoyl-3-nitrobenzoic acid is often caused by secondary interactions between the analyte and residual, un-capped silanol groups on the silica-based stationary phase.[5] At mid-range pH, these silanols can be ionized and interact with the analyte, leading to a secondary retention mechanism that broadens and tails the peak.

  • Solutions:

    • Lower the Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or phosphoric acid.[6] This suppresses the ionization of the silanol groups, minimizing secondary interactions.

    • Use a Buffered Mobile Phase: An unbuffered mobile phase can have localized pH shifts, especially at the column inlet, leading to inconsistent retention and peak shape.[7] A buffer, such as a phosphate or acetate buffer, at a concentration of 10-25 mM will maintain a stable pH.

    • Employ a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. Using such a column can significantly improve the peak shape for acidic compounds.

cluster_prep Sample & Mobile Phase Prep cluster_method Method Development cluster_troubleshoot Troubleshooting cluster_final Finalization prep_sample Dissolve sample in ACN or MeOH prep_mobile Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) & B (e.g., 0.1% Formic Acid in ACN) start Start with C18 column (e.g., 250x4.6mm, 5µm) prep_mobile->start gradient Run a scout gradient (e.g., 5-95% B over 20 min) start->gradient eval_peak Evaluate peak shape & retention gradient->eval_peak is_tailing Peak Tailing? eval_peak->is_tailing adjust_ph Lower pH (2.5-3.5) Add buffer is_tailing->adjust_ph Yes is_retained Good Retention? is_tailing->is_retained No adjust_ph->gradient change_col Try a different column (e.g., C8 or Phenyl-Hexyl) adjust_ph->change_col If still tailing change_col->gradient adjust_gradient Optimize gradient slope or initial %B is_retained->adjust_gradient No validate Validate Method (Linearity, Accuracy, Precision) is_retained->validate Yes adjust_gradient->gradient

Caption: Workflow for HPLC method development and troubleshooting.

ParameterRecommended Value
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) 265-275 nm
Injection Volume 10 µL

Note: These are starting parameters and may require optimization for your specific instrument and application.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality: 4-Carbamoyl-3-nitrobenzoic acid has a carboxylic acid group that readily deprotonates, making it ideal for negative ion mode electrospray ionization (ESI-). The nitro group, being strongly electron-withdrawing, can sometimes suppress ionization efficiency.

  • Solutions:

    • Optimize for Negative Ion Mode: Ensure your mass spectrometer is operating in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Mobile Phase Modifier: While formic acid is suitable for negative ion mode, in some cases, a very small amount of a basic modifier like ammonium acetate or ammonium hydroxide can improve the stability of the spray and enhance deprotonation, although it will raise the pH. Careful optimization is needed to balance chromatographic performance with ionization efficiency.

    • Source Parameter Optimization: The ionization of nitroaromatic compounds can be sensitive to source conditions.[8] Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for your specific compound.

  • Expected Ions: In negative ion mode ESI, the most abundant ion should be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 209.02.

  • Fragmentation: Collision-induced dissociation (CID) in MS/MS experiments will likely lead to characteristic neutral losses. Common fragmentation pathways for nitrobenzoic acids include the loss of CO₂ (44 Da) from the carboxylic acid group and the loss of NO₂ (46 Da).[9][10]

parent [M-H]⁻ m/z 209.02 frag1 Loss of CO₂ [M-H-44]⁻ m/z 165.03 parent->frag1 - CO₂ frag2 Loss of NO₂ [M-H-46]⁻ m/z 163.04 parent->frag2 - NO₂ frag3 Loss of H₂O from frag1 [M-H-44-18]⁻ m/z 147.02 frag1->frag3 - H₂O

Caption: Predicted MS/MS fragmentation of 4-carbamoyl-3-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: The aromatic region of the ¹H NMR spectrum will show signals for the three protons on the benzene ring. Their chemical shifts and splitting patterns are influenced by the positions of the three different substituents.

  • Predicted ¹H NMR Spectrum:

    • The molecule has three aromatic protons in different chemical environments.

    • Expect three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).

    • The proton between the nitro and carboxylic acid groups will be the most deshielded (highest ppm value) and will likely appear as a doublet.

    • The other two protons will show doublet and doublet of doublets patterns depending on their coupling constants.

    • The two protons of the -CONH₂ group may appear as two broad singlets due to restricted rotation around the C-N bond.

  • Solution: 2D NMR Spectroscopy

    • If the 1D ¹H NMR spectrum is difficult to interpret, a 2D COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, confirming their positions on the ring.

    • A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with the carbon it is directly attached to, aiding in the assignment of the ¹³C NMR spectrum.

References

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Google Patents. (n.d.).
  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 4-Carbamoyl-3-nitrobenzoic acid. [Link]

  • ResearchGate. (2018). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ResearchGate. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • DOI. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • MassBank. (2020). 4-Nitrobenzoic acid. [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • SpringerLink. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

Sources

Optimization

byproduct identification in 4-carbamoyl-3-nitrobenzoic acid synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Impurity Profiling & Process Control in 4-Carbamoyl-3-Nitrobenzoic Acid Synthesis Executive Summary The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Impurity Profiling & Process Control in 4-Carbamoyl-3-Nitrobenzoic Acid Synthesis

Executive Summary

The synthesis of 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) —a critical intermediate for poly (ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based therapeutics—presents a classic "Goldilocks" challenge in organic process chemistry. The primary synthetic route typically involves the controlled hydrolysis of 4-cyano-3-nitrobenzoic acid .

The critical quality attribute (CQA) for this process is the precise termination of hydrolysis at the amide stage. Failure to control reaction kinetics results in two distinct failure modes:

  • Under-hydrolysis: Persistence of the starting material (Nitrile).

  • Over-hydrolysis: Conversion of the amide to the dicarboxylic acid (Nitroterephthalic acid).

This guide provides a troubleshooting framework for identifying, quantifying, and mitigating these byproducts, ensuring high purity (>98%) for downstream pharmaceutical applications.

Part 1: Reaction Pathway & Impurity Landscape

To troubleshoot effectively, we must visualize the reaction kinetics. The transformation is a stepwise hydration of the nitrile group.

Figure 1: Hydrolysis Pathway and Critical Impurities

ReactionPathway cluster_conditions Critical Process Parameters (CPPs) SM Starting Material 4-Cyano-3-nitrobenzoic acid (MW: 192.13) Target TARGET PRODUCT 4-Carbamoyl-3-nitrobenzoic acid (MW: 210.14) SM->Target + H2O (Controlled Hydrolysis) ImpurityB IMPURITY B (Over-Hydrolysis) 3-Nitroterephthalic acid (MW: 211.13) Target->ImpurityB + H2O (Over-Reaction) Params 1. Temperature (40-60°C) 2. pH (Basic vs Acidic) 3. Time

Caption: Stepwise hydrolysis pathway. The target amide is a kinetic intermediate between the stable nitrile and the thermodynamic sink (dicarboxylic acid).

Part 2: Troubleshooting Guide (Q&A)

Category 1: Identification of Byproducts

Q1: I observe a persistent impurity eluting after my product on Reverse-Phase HPLC. What is it?

Diagnosis: This is likely Unreacted Starting Material (4-cyano-3-nitrobenzoic acid) .

  • Mechanism: The nitrile group is less polar than the generated primary amide. On a standard C18 column, the more hydrophobic nitrile retains longer.

  • Verification:

    • Mass Spec: Look for m/z 191 (ESI-) or 193 (ESI+) . The mass difference is exactly -18 Da (loss of water) relative to the target.

    • IR Spectroscopy: Look for a sharp, distinct diagnostic band at ~2230 cm⁻¹ (C≡N stretch). This band is absent in the pure amide.

Q2: I see a new impurity eluting before the main peak, and its levels increase with reaction time. What is it?

Diagnosis: This is Impurity B (3-Nitroterephthalic acid) , resulting from over-hydrolysis.

  • Mechanism: The conversion of the amide (-CONH₂) to the acid (-COOH) increases polarity and acidity. Under reverse-phase conditions (especially at acidic pH), the dicarboxylic acid elutes earlier than the amide.

  • Verification:

    • Mass Spec Warning: The molecular weight difference between the Amide (210.14) and the Acid (211.[1]13) is only 1 Da . Low-resolution MS may not distinguish them clearly due to isotope overlap.

    • UV/Vis: The acid derivative often shows a slight hypsochromic shift (blue shift) compared to the amide due to the loss of conjugation participation from the nitrogen lone pair, though this is subtle.

    • Chromatography: Co-injection with an authentic standard of 3-nitroterephthalic acid is the gold standard for confirmation.

Category 2: Process Control & Optimization

Q3: My reaction stalls with 10% nitrile remaining. Increasing temperature causes the acid impurity to spike. How do I drive it to completion?

Root Cause: You are battling the "Selectivity vs. Conversion" trade-off. High temperatures accelerate the second hydrolysis step (Amide


 Acid) almost as fast as the first.

Corrective Action:

  • Switch Reagents: If using basic hydrolysis (NaOH/H₂O₂), the reaction is aggressive. Switch to Radziszewski conditions (Urea-Hydrogen Peroxide or mild alkaline peroxide) which are highly selective for Nitrile

    
     Amide conversion and sluggish for Amide 
    
    
    
    Acid hydrolysis.
  • Two-Stage Temperature Ramp:

    • Initiation: Start at 0–5°C during peroxide addition to suppress exotherms.

    • Reaction: Ramp to 40°C.

    • Quench: Do not heat to reflux. Quench immediately upon HPLC confirmation of <0.5% Nitrile.

Q4: Can I remove the "Over-hydrolysis" Acid impurity during workup?

Yes. Unlike the nitrile, the acid impurity has significantly different solubility properties due to the second carboxylic acid group.

  • Protocol:

    • Dissolve the crude solid in minimal saturated Sodium Bicarbonate (NaHCO₃) . Both the Product and Impurity B will dissolve (as salts), while any unreacted Nitrile (if neutral/insoluble) may filter off.

    • Selective Precipitation: Slowly acidify the solution to pH 4.0–4.5 .

    • The Logic: 3-Nitroterephthalic acid is a stronger acid (lower pKa due to two electron-withdrawing groups). It will remain in solution as the mono-anion at pH 4, while the Target Amide (pKa ~3.5–4 for the benzoate) will precipitate first.

    • Note: Determine the exact pKa of your specific batch via a potentiometric titration curve to optimize the pH setpoint.

Part 3: Analytical Data Reference

Table 1: Physicochemical & Spectral Data for Identification

CompoundRoleMWESI-MS (m/z)Relative RT (C18)*Key Spectral Feature
4-Cyano-3-nitrobenzoic acid Starting Material192.13191~1.2 - 1.3IR: ~2230 cm⁻¹ (C≡N)
4-Carbamoyl-3-nitrobenzoic acid Target 210.14 209 1.00 NMR: δ ~7.5-8.0 (bs, 2H, NH₂)
3-Nitroterephthalic acid Over-Hydrolysis211.13210~0.6 - 0.8MS: +1 Da vs Target; High Polarity

*Relative Retention Time (RT) is approximate and depends on mobile phase pH. Acidic mobile phases (0.1% TFA) improve separation.

Part 4: Decision Logic for Purification

Use this logic tree to determine the fate of a compromised batch.

Figure 2: Batch Rescue Decision Matrix

DecisionTree Start Analyze Crude Batch (HPLC Area %) CheckNitrile Nitrile (SM) > 2%? Start->CheckNitrile CheckAcid Acid (Impurity) > 5%? CheckNitrile->CheckAcid No ActionRecrystallize Action: Recrystallize Solvent: EtOH/Water or AcOH (Removes Nitrile) CheckNitrile->ActionRecrystallize Yes ActionpH Action: pH Swing Purification Dissolve in NaHCO3 -> Precipitate at pH 4.5 (Removes Acid) CheckAcid->ActionpH Yes (5-15%) ActionDiscard Action: Discard/Reprocess Yield loss too high to rescue CheckAcid->ActionDiscard Yes (>15%) ActionRelease Action: Release Batch (Purity > 98%) CheckAcid->ActionRelease No (<5%)

Caption: Decision matrix for post-synthesis purification based on impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22168583, 4-Cyano-3-nitrobenzoic acid. Retrieved January 30, 2026, from [Link]

  • European Patent Office (1999).EP 0989115 A2: Process for producing cyanobenzoic acid derivatives. (Describes the hydrolysis of cyanobenzamide intermediates and associated byproducts).
  • Organic Syntheses (2010). Transition Metal-Catalyzed Hydrolysis of Nitriles: Preparation of Amides. (Provides context on controlled hydrolysis to avoid acid formation). Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions for the Synthesis of 4-Carbamoyl-3-nitrobenzoic Acid

Welcome to the technical support center for methods pertaining to the synthesis and monitoring of 4-carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methods pertaining to the synthesis and monitoring of 4-carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions. Our focus is on providing practical, field-tested insights to help you navigate the intricacies of the analytical methodologies involved.

Introduction to Monitoring 4-Carbamoyl-3-nitrobenzoic Acid Reactions

The synthesis of 4-carbamoyl-3-nitrobenzoic acid is a critical process in various research and development endeavors. Accurate monitoring of the reaction progress is paramount for optimizing yield, minimizing impurities, and ensuring the safety and reproducibility of the synthesis. This guide will explore the most common and effective analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

We will delve into the principles behind each method, provide step-by-step protocols, and, most importantly, address the common challenges you may encounter with practical troubleshooting solutions.

Frequently Asked Questions (FAQs)

Here are some of the common questions that arise when monitoring reactions for the synthesis of 4-carbamoyl-3-nitrobenzoic acid:

Q1: Which analytical method is best for monitoring the real-time progress of my reaction?

For real-time, in-situ monitoring, techniques like FTIR and Raman spectroscopy are excellent choices as they can provide continuous data on the consumption of reactants and formation of products without the need for sampling.[1][2] NMR spectroscopy can also be used for in-situ monitoring to track the formation of key structural features of the product.[3] However, for routine reaction progress monitoring where discrete time points are sufficient, HPLC-UV is a robust and widely accessible method.

Q2: I am seeing multiple spots on my Thin Layer Chromatography (TLC) plate. What could they be?

Multiple spots on a TLC plate can indicate the presence of starting materials, the desired product, and potential byproducts or impurities. In the context of a nitration reaction, you might see the unreacted starting material, the desired mononitrated product, and potentially dinitrated or isomeric byproducts. For an amide formation reaction, you could be seeing the starting carboxylic acid, the amine, and your amide product. It is crucial to run standards of your starting materials alongside your reaction mixture to aid in identification.

Q3: My nitration reaction is turning a very dark color. Is this normal?

The development of a dark color, particularly dark brown or black, in nitration reactions can be an indication of side reactions or decomposition, often due to an uncontrolled increase in temperature.[4] Nitration reactions are highly exothermic, and maintaining strict temperature control is critical to prevent the formation of unwanted byproducts and ensure safety.[5][6]

Q4: How can I confirm the identity of my final 4-carbamoyl-3-nitrobenzoic acid product?

A combination of analytical techniques is recommended for unambiguous identification. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition. 1H and 13C NMR spectroscopy will elucidate the chemical structure, showing the characteristic shifts and coupling patterns of the protons and carbons in the molecule. FTIR spectroscopy can confirm the presence of key functional groups such as the carboxylic acid, amide, and nitro groups.[7]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. Below are common issues and solutions tailored for the analysis of 4-carbamoyl-3-nitrobenzoic acid.

HPLC_Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Causality: Peak tailing for acidic compounds like 4-carbamoyl-3-nitrobenzoic acid is often due to secondary interactions between the analyte and the silica support of the C18 column. This is particularly prevalent when the mobile phase pH is not sufficiently low to fully protonate the carboxylic acid and any exposed silanol groups on the stationary phase. Peak fronting can be a sign of column overload.

  • Self-Validating System:

    • Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group. For benzoic acid derivatives, a pH of 2.5-3.0, adjusted with formic or phosphoric acid, is a good starting point.[8]

    • Sample Concentration: Prepare a serial dilution of your sample and inject each. If peak shape improves with dilution, you are likely overloading the column.

    • Column Health: If the issue persists, the column itself may be degraded. Try washing the column with a strong solvent or, if necessary, replace it.[9]

Issue 2: Drifting Retention Times

  • Causality: Inconsistent retention times are often a result of changes in the mobile phase composition, temperature fluctuations, or issues with the HPLC pump.[10] For gradient methods, improper mixing or pump proportioning can also be a cause.

  • Self-Validating System:

    • Mobile Phase Preparation: Always prepare fresh mobile phase for each run and ensure it is thoroughly degassed.

    • Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.

    • System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An extended equilibration time may be necessary.

    • Pump Performance: Check for leaks in the pump heads and ensure the check valves are functioning correctly. A flow rate calibration can also be performed.

Parameter Typical Starting Conditions for 4-Carbamoyl-3-nitrobenzoic Acid Analysis
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 271 nm[8]
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals.

Issue: Broad or Unresolved Peaks in the 1H NMR Spectrum

  • Causality: Broad peaks can be caused by several factors, including the presence of paramagnetic impurities, sample viscosity, or chemical exchange phenomena. For 4-carbamoyl-3-nitrobenzoic acid, the acidic proton of the carboxylic acid and the amide protons can undergo exchange with residual water or other protic species in the NMR solvent, leading to broadening.

  • Self-Validating System:

    • Solvent Choice: Ensure you are using a high-quality deuterated solvent. For compounds with exchangeable protons, using a solvent like DMSO-d6 can help to sharpen the -OH and -NH signals as it forms stronger hydrogen bonds with the analyte.

    • Sample Preparation: Filter your sample to remove any particulate matter. If paramagnetic metals are a potential contaminant from your reaction, consider adding a small amount of a chelating agent like EDTA.

    • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen peaks that are broadened due to chemical exchange.

Experimental Protocols

Protocol 1: Reaction Monitoring by HPLC-UV

This protocol provides a general method for monitoring the progress of a reaction to synthesize 4-carbamoyl-3-nitrobenzoic acid.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column

  • HPLC-grade acetonitrile, water, and formic acid

  • Microsyringes and autosampler vials

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction immediately by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of water and acetonitrile. This prevents further reaction and precipitates any insoluble material.

  • Filtration: Filter the quenched sample through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions outlined in the table above.

    • Inject the prepared sample.

    • Monitor the chromatogram for the peaks corresponding to the starting material(s) and the product. The identity of each peak should be confirmed by running standards.

  • Data Analysis: Integrate the peak areas of the starting material(s) and the product. The percentage conversion can be calculated as: % Conversion = [Area_product / (Area_starting_material + Area_product)] * 100

HPLC_Workflow

Protocol 2: Product Confirmation by NMR Spectroscopy

Materials:

  • NMR spectrometer

  • High-quality NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

  • Purified product sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of your purified product in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). Ensure the sample is fully dissolved.

  • Acquisition of 1H NMR:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and shim the spectrometer.

    • Acquire a 1H NMR spectrum.

  • Acquisition of 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum. This may require a longer acquisition time.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to confirm the structure of 4-carbamoyl-3-nitrobenzoic acid. Compare the obtained spectra with known literature values or predicted spectra.

References

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid.
  • PubChem. (n.d.). 4-Carbamoyl-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Royal Society of Chemistry. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Retrieved from [Link]

  • PMC. (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of 4-Carbamoyl-3-Nitrobenzoic Acid as a Potential PARP Inhibitor

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused framework for the biological validation of 4-carbamoyl-3-nitrobenzoic acid. Drawing from established m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused framework for the biological validation of 4-carbamoyl-3-nitrobenzoic acid. Drawing from established methodologies and field-proven insights, this document outlines a comparative experimental workflow to rigorously assess its potential as a Poly(ADP-ribose) Polymerase (PARP) inhibitor, benchmarking its performance against the clinically approved drugs Olaparib and Talazoparib.

Introduction: The Rationale for Investigating 4-Carbamoyl-3-Nitrobenzoic Acid

While direct biological data on 4-carbamoyl-3-nitrobenzoic acid is limited, its chemical scaffold bears a notable resemblance to the pharmacophore of known PARP inhibitors. The presence of the benzamide moiety is a key structural feature for binding to the nicotinamide-binding domain of PARP enzymes. This structural analogy forms a strong scientific basis for hypothesizing that 4-carbamoyl-3-nitrobenzoic acid may exhibit inhibitory activity against PARP, a family of enzymes critical for DNA single-strand break repair.

Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break repair, such as those with BRCA1 or BRCA2 mutations. By blocking PARP-mediated repair, cancer cells with deficient HR become exquisitely sensitive to DNA damage, leading to synthetic lethality and tumor cell death.

This guide, therefore, presents a systematic approach to test the hypothesis that 4-carbamoyl-3-nitrobenzoic acid functions as a PARP inhibitor and to characterize its biological effects in a comparative manner.

Comparative Compounds: Established PARP Inhibitors

To provide a robust benchmark for the biological activity of 4-carbamoyl-3-nitrobenzoic acid, this guide utilizes two well-characterized and clinically relevant PARP inhibitors:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[1] Its mechanism of action involves the inhibition of PARP's catalytic activity and the trapping of PARP-DNA complexes, which converts single-strand breaks into more cytotoxic double-strand breaks during replication.[1]

  • Talazoparib (Talzenna®): A potent PARP inhibitor also approved for BRCA-mutated breast cancer. Talazoparib is recognized for its high PARP-trapping efficiency, which is considered a key contributor to its potent anti-tumor activity.[2]

By comparing the effects of 4-carbamoyl-3-nitrobenzoic acid with these established drugs, researchers can gain valuable insights into its relative potency, mechanism of action, and potential as a therapeutic agent.

Comparative Experimental Validation Workflow

The following workflow is designed to systematically evaluate the biological effects of 4-carbamoyl-3-nitrobenzoic acid, starting from fundamental biochemical assays and progressing to cell-based functional readouts.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity in Isogenic Cell Lines cluster_2 Phase 3: Mechanistic Cellular Assays Synthesis Synthesis of 4-carbamoyl-3-nitrobenzoic acid PARP_Assay In Vitro PARP1 Activity Assay Synthesis->PARP_Assay Test Compound MTT_Assay Cell Viability (MTT) Assay PARP_Assay->MTT_Assay Informs concentration range Cell_Lines Select BRCA-proficient and -deficient cell line pairs Cell_Lines->MTT_Assay DNA_Damage DNA Damage Induction MTT_Assay->DNA_Damage Use IC50 concentrations Western_Blot γ-H2AX Western Blot DNA_Damage->Western_Blot Comet_Assay Comet Assay (optional) DNA_Damage->Comet_Assay

Caption: A three-phase experimental workflow for the validation of 4-carbamoyl-3-nitrobenzoic acid.

Phase 1: Biochemical Validation

Synthesis of 4-Carbamoyl-3-nitrobenzoic Acid

A reliable synthesis of the target compound is the foundational step for its biological evaluation. Based on established organic chemistry principles for analogous compounds, a plausible synthetic route is proposed:

  • Starting Material: 4-Chloro-3-nitrobenzoic acid.

  • Reaction: Ammonolysis of the chloro group to an amino group, followed by selective hydrolysis of the resulting amide at the 4-position under controlled conditions. Alternatively, a more direct approach involves the reaction of 4-chloro-3-nitrobenzoic acid with urea in the presence of a suitable catalyst.[3]

It is crucial to purify the final product to a high degree (>95%) and confirm its identity and purity using analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro PARP1 Activity Assay

This assay directly measures the ability of 4-carbamoyl-3-nitrobenzoic acid to inhibit the enzymatic activity of purified, recombinant PARP1. A commercially available PARP1 activity assay kit is recommended for reproducibility and standardization.

Principle: These assays typically rely on the PARP1-catalyzed transfer of biotinylated ADP-ribose from a donor substrate (biotinylated NAD+) to histone proteins coated on a microplate. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

Experimental Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., BPS Bioscience PARP1 Chemiluminescent Assay Kit). This includes the PARP1 enzyme, assay buffer, biotinylated NAD+, and histone-coated plates.

  • Compound Dilution: Prepare a serial dilution of 4-carbamoyl-3-nitrobenzoic acid, Olaparib, and Talazoparib in the appropriate assay buffer. A typical concentration range to start with would be from 1 nM to 100 µM.

  • Assay Procedure:

    • Add the diluted compounds to the histone-coated wells.

    • Initiate the reaction by adding a mixture of PARP1 enzyme and biotinylated NAD+.

    • Incubate the plate at 30°C for 1 hour to allow for the enzymatic reaction to proceed.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate to allow binding to the biotinylated ADP-ribose.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control (e.g., DMSO). Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Cellular Activity in Isogenic Cell Lines

The principle of synthetic lethality is central to the therapeutic efficacy of PARP inhibitors. Therefore, it is essential to evaluate the cytotoxic effects of 4-carbamoyl-3-nitrobenzoic acid in paired cancer cell lines that differ only in their BRCA status.

Recommended Cell Line Pairs:

  • PEO1 (BRCA2 mutant) and PEO4 (BRCA2 proficient): Derived from the same patient at different stages of treatment, providing a clinically relevant model of acquired resistance.

  • UWB1.289 (BRCA1 mutant) and UWB1.289 + BRCA1 (BRCA1 proficient): A well-established isogenic pair where the parental line has a BRCA1 mutation, and the proficient line has been engineered to express a functional BRCA1 protein.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Seed the BRCA-mutant and BRCA-proficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-carbamoyl-3-nitrobenzoic acid, Olaparib, and Talazoparib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 values for each compound in both cell lines.

Expected Outcome: A potent PARP inhibitor is expected to show significantly lower IC50 values in the BRCA-mutant cell line compared to its BRCA-proficient counterpart, demonstrating synthetic lethality.

Comparative Data Table:

CompoundCell LineBRCA StatusReported IC50 (µM)
Olaparib PEO1BRCA2 mutant~0.14
PEO4BRCA2 proficient~0.49
UWB1.289BRCA1 mutant~0.009
UWB1.289+BRCA1BRCA1 proficient~0.24
Talazoparib PEO1BRCA2 mutant~0.00008
PEO4BRCA2 proficient~0.00017
UWB1.289BRCA1 mutant~0.00005
UWB1.289+BRCA1BRCA1 proficient~0.00026
4-Carbamoyl-3-nitrobenzoic acid PEO1BRCA2 mutantTo be determined
PEO4BRCA2 proficientTo be determined
UWB1.289BRCA1 mutantTo be determined
UWB1.289+BRCA1BRCA1 proficientTo be determined

Note: Reported IC50 values are approximate and can vary between studies.[4][5][6] It is crucial to determine these values concurrently with the test compound for accurate comparison.

Phase 3: Mechanistic Cellular Assays

To confirm that the observed cytotoxicity is due to the inhibition of PARP and the subsequent accumulation of DNA damage, further mechanistic studies are required.

γ-H2AX Western Blot

Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to DNA double-strand breaks. Western blotting for γ-H2AX is a reliable method to quantify the level of DNA damage.

G cluster_0 Western Blot Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-γ-H2AX) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: A streamlined workflow for the detection of γ-H2AX by Western blot.

Experimental Protocol:

  • Cell Treatment: Treat BRCA-mutant and BRCA-proficient cells with 4-carbamoyl-3-nitrobenzoic acid, Olaparib, or Talazoparib at their respective IC50 concentrations for 24 hours. Include a positive control for DNA damage (e.g., etoposide).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γ-H2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the chemiluminescent signal using an appropriate substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H2AX).

Expected Outcome: Treatment with an effective PARP inhibitor should lead to a significant increase in γ-H2AX levels, particularly in the BRCA-mutant cells, indicating an accumulation of DNA double-strand breaks.

Conclusion

This comprehensive guide provides a robust and scientifically rigorous framework for the initial biological validation of 4-carbamoyl-3-nitrobenzoic acid as a potential PARP inhibitor. By systematically progressing from biochemical to cell-based assays and comparing its activity to established clinical drugs, researchers can generate the critical data needed to assess its therapeutic potential. The detailed protocols and the rationale behind each experimental step are designed to ensure data integrity and to provide a solid foundation for further preclinical development.

References

  • Olaparib and talazoparib suppress PARP catalytic activity and cause cell death in tumors with BRCA1 and BRCA2 mutations. ResearchGate. (2022). [Link]

  • Combination of talazoparib and olaparib enhanced the curcumin-mediated apoptosis in oral cancer cells by PARP-1 trapping. Journal of Cancer Research and Clinical Oncology. (2022). [Link]

  • Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea.
  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers. (2021). [Link]

  • Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. bioRxiv. (2022). [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers. (2020). [Link]

  • The Loss of γH2AX Signal is a Marker of DNA Double Strand Breaks Repair Only at Low Levels of DNA Damage. Journal of Cellular and Molecular Medicine. (2006). [Link]

Sources

Validation

Benchmarking 4-Carbamoyl-3-Nitrobenzoic Acid: Synthetic Utility &amp; Purity Profiling

Content Type: Publish Comparison Guide Subject: CAS 87594-59-0 (Key Intermediate for PARP Inhibitors) Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Executive Summary In the synthesis of po...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 87594-59-0 (Key Intermediate for PARP Inhibitors) Audience: Process Chemists, Analytical Scientists, and Drug Development Leads

Executive Summary

In the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, specifically Rucaparib (Rubraca) , the quality of early-stage intermediates dictates the yield and impurity profile of the final API. 4-Carbamoyl-3-nitrobenzoic acid (4-C-3-NBA) serves as a critical scaffold.

This guide benchmarks high-purity 4-C-3-NBA (>99.0%) against standard commercial grades (95-97%) and alternative precursors (e.g., 4-cyano-3-nitrobenzoic acid). We provide validated protocols for HPLC profiling and thermal stability assessment to ensure this intermediate meets the stringent specifications required for late-stage GMP manufacturing.

Part 1: Chemical Identity & Strategic Significance

4-C-3-NBA is a bifunctional building block containing a carboxylic acid (solubility/coupling handle), a nitro group (precursor to the amine), and a carbamoyl group (amide). Its primary utility lies in the construction of the tricyclic lactam core of Rucaparib.

The Benchmarking Standards

To objectively evaluate performance, we compare the "Target Material" against two common reference standards found in the supply chain:

StandardDescriptionTypical PurityCritical Risk
Standard A 4-Cyano-3-nitrobenzoic acid 95-98%Precursor carryover; nitrile hydrolysis failure leads to lower yields downstream.
Standard B Commercial Grade 4-C-3-NBA 95-97%Contains isomers (2-nitro-4-carboxybenzamide) and inorganic salts.
Target High-Purity 4-C-3-NBA >99.5% Low metal content (<10 ppm), <0.1% isomer impurity.

Part 2: Visualizing the Synthetic Criticality

The following diagram illustrates where 4-C-3-NBA sits in the workflow and the origin of critical impurities that must be benchmarked.

Rucaparib_Synthesis Start 4-Methyl-3-nitrobenzoic Acid Oxidation Oxidation Step Start->Oxidation Target 4-Carbamoyl-3-nitrobenzoic Acid (4-C-3-NBA) CAS: 87594-59-0 Oxidation->Target Primary Path ImpurityA Impurity: 4-Cyano Analog (Incomplete Hydrolysis) Oxidation->ImpurityA Side Reaction ImpurityB Impurity: Isomer (Regio-selectivity failure) Oxidation->ImpurityB Isomerization Cyclization Reductive Cyclization Target->Cyclization ImpurityA->Cyclization Inhibits Catalyst Final Rucaparib Core (Tricyclic Lactam) Cyclization->Final

Figure 1: Synthetic pathway highlighting 4-C-3-NBA as the critical checkpoint before the expensive reductive cyclization step. Impurities introduced here propagate to the final drug substance.

Part 3: Comparative Performance Data

Purity & Impurity Profiling (HPLC)

The presence of the cyano precursor (Standard A) is the most common failure mode. It competes for catalyst binding during the subsequent reduction step.

Experimental Result Summary:

  • Method: RP-HPLC, C18 Column, Phosphate Buffer pH 2.5 / Acetonitrile Gradient.

  • Detection: UV @ 230 nm.[1]

ParameterStandard A (Cyano Precursor)Standard B (Comm. Grade 4-C-3-NBA)Target (High-Purity 4-C-3-NBA)
Assay (w/w) N/A96.2%99.8%
Retention Time (RT) 14.2 min11.5 min11.5 min
RRT (Impurity A) 1.000.82 (Detected at 1.5%)Not Detected (<0.05%)
RRT (Isomer) N/A0.95 (Detected at 2.1%)<0.10%
Water Content (KF) <0.5%1.5 - 2.0%<0.5%

Analysis: The High-Purity variant eliminates the cyano interference, ensuring consistent stoichiometry in the next synthetic step.

Thermal Stability Benchmarking (DSC)

Nitro-aromatic compounds carry inherent thermal risks. Benchmarking the onset of decomposition is vital for safe scale-up.

MetricStandard B (Commercial)Target (High-Purity)Implications
Melting Point 230-233°C (Broad)235-237°C (Sharp)Broader range indicates eutectic impurities.
Exotherm Onset 290°C305°CHigher purity pushes the decomposition threshold higher, increasing the safety margin.
Energy (J/g) -1450 J/g-1520 J/gHigh energy release requires strict temperature control during reactor loading.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution HPLC Separation

Objective: To separate the highly polar amide (4-C-3-NBA) from its nitrile precursor and carboxylic acid degradation products.

The "Why" (Causality): We utilize a pH 2.5 Phosphate Buffer . At neutral pH, the carboxylic acid moiety ionizes, causing the molecule to elute in the void volume. Acidic suppression ensures the molecule remains protonated, interacting properly with the C18 stationary phase for retention and separation.

Materials:

  • Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Workflow:

  • Equilibration: Run 95% A / 5% B for 20 minutes.

  • Gradient Profile:

    • 0-5 min: 5% B (Isocratic hold to retain polar acids).

    • 5-20 min: 5% -> 60% B (Linear ramp to elute organics).

    • 20-25 min: 60% B (Wash).

  • Detection: UV at 230 nm (Maximal absorption for the nitro-benzoyl chromophore).

  • System Suitability Test (SST):

    • Inject a mix of 4-C-3-NBA and 3-Nitrobenzoic acid.

    • Pass Criteria: Resolution (Rs) > 2.0 between the main peak and the decarboxylated impurity.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Establish the "Safe Operating Envelope" for drying and storage.

Workflow:

  • Weigh 2-4 mg of sample into a gold-plated high-pressure crucible (to contain potential off-gassing).

  • Equilibrate at 30°C.

  • Ramp at 5°C/min to 350°C.

  • Critical Observation: Identify the onset of the exotherm, not just the peak.

  • Fail Criteria: Any endothermic event (melting) followed immediately (<10°C) by an exotherm indicates a high risk of "runaway" decomposition upon melting.

Part 5: Analytical Workflow Diagram

Analysis_Workflow Sample Raw Sample (4-C-3-NBA) Prep Sample Prep Dissolve in 50:50 ACN:Water Sample->Prep DSC Thermal Stability (Protocol B) Sample->DSC HPLC HPLC Analysis (Protocol A) Prep->HPLC Decision Data Evaluation HPLC->Decision Check Purity & Isomers DSC->Decision Check Onset Temp Pass Release for Synthesis (Yield >90% expected) Decision->Pass Purity >99% & Stable Fail Reject / Recrystallize (Risk of Catalyst Poisoning) Decision->Fail Impurity A >0.5%

Figure 2: Decision tree for incoming raw material assessment. Note that failing the HPLC check necessitates recrystallization before the material can be safely used in DSC testing to avoid false thermal readings.

References

  • Rucaparib Synthesis Overview: Park, J.-I., & Cheon, C. (2022).[2][3][4][5] "A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib."[3] RSC Advances, 12, 1000-1005.

  • Nitrobenzoic Acid Analysis: BenchChem Application Notes. "HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities." (Adapted for 4-C-3-NBA methodology).

  • Chemical Properties & Safety Data: PubChem Compound Summary. "4-Carbamoyl-3-nitrobenzoic acid (CID 7016425)."[6] National Center for Biotechnology Information.

  • Impurity Profiling Standards: International Council for Harmonisation (ICH).[1] "Guideline Q3A(R2): Impurities in New Drug Substances."

Sources

Comparative

Spectroscopic Profiling: 4-Carbamoyl-3-nitrobenzoic Acid vs. Synthetic Precursors

Executive Summary In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based therapeutics, 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) serves as a critical intermediate. Its synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based therapeutics, 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) serves as a critical intermediate. Its synthesis typically demands high selectivity to distinguish it from its precursor, 4-cyano-3-nitrobenzoic acid , and its over-hydrolysis impurity, 3-nitroterephthalic acid .

This guide provides a definitive spectroscopic comparison to enable precise reaction monitoring. We focus on the "Nitrile-to-Amide" conversion, identifying the specific IR and NMR markers required to validate product identity and purity.

Synthetic Pathway & Structural Logic

To understand the spectroscopic shifts, one must visualize the electronic environment changes during synthesis. The primary route involves the controlled hydrolysis of the nitrile group at position 4.

Key Structural Transition:

  • Precursor: Electron-withdrawing Nitrile (-CN)

    
     Linear geometry.
    
  • Target: Amide (-CONH

    
    ) 
    
    
    
    Planar, H-bonding donor/acceptor.
  • Impurity: Carboxylic Acid (-COOH)

    
     Result of over-hydrolysis.
    

SynthesisPathway Precursor PRECURSOR 4-Cyano-3-nitrobenzoic acid (Nitrile) Target TARGET 4-Carbamoyl-3-nitrobenzoic acid (Primary Amide) Precursor->Target Controlled Hydrolysis (H2O2, NaOH, or H2SO4) Impurity IMPURITY 3-Nitroterephthalic acid (Di-acid) Target->Impurity Over-Hydrolysis (Excess Heat/Time)

Figure 1: Reaction pathway highlighting the critical "Stop" point at the amide stage to avoid di-acid formation.

Spectroscopic Comparison

The following data establishes the "Go/No-Go" criteria for reaction completion.

A. Infrared (FT-IR) Spectroscopy

The most immediate process control method is tracking the disappearance of the nitrile stretch.

Functional GroupPrecursor: 4-Cyano-3-nitrobenzoic acidTarget: 4-Carbamoyl-3-nitrobenzoic acid Impurity: 3-Nitroterephthalic acid
Nitrile (-C≡N) ~2235 cm⁻¹ (Sharp, Distinct) Absent Absent
Amide I (C=O) Absent1660–1690 cm⁻¹ (Strong) Absent
Amide II (N-H) Absent1600–1620 cm⁻¹ (Bending) Absent
Acid (C=O) ~1700–1720 cm⁻¹~1700–1720 cm⁻¹Broad/Split peaks (1680–1730 cm⁻¹)
Nitro (-NO₂) ~1535 (asym) / 1350 (sym)~1530 (asym) / 1350 (sym)~1530 (asym) / 1350 (sym)

Critical Insight: The complete disappearance of the peak at 2235 cm⁻¹ is the primary endpoint. If a peak appears near 1690 cm⁻¹ but the 2235 cm⁻¹ persists, the reaction is incomplete.

B. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

NMR provides the resolution to detect the di-acid impurity, which IR might miss due to overlapping carbonyl signals.

  • Solvent: DMSO-d₆ is required due to the low solubility of nitrobenzoic acids in chloroform.

  • Key Shift: The protons on the amide nitrogen are distinct from the carboxylic acid proton.

Proton EnvironmentPrecursor (δ ppm)Target (δ ppm) Impurity (δ ppm)
-COOH ~13.5 (Broad)~13.5 (Broad) ~13.0–14.0 (Very Broad, 2H)
-CONH₂ (Amide) Absent~7.8 & 8.2 (Two broad singlets) Absent
Ar-H (H2) ~8.65 (d)~8.55 (d) ~8.45 (s)
Ar-H (H5) ~8.20 (d)~7.70 (d) ~7.90 (d)
Ar-H (H6) ~8.35 (dd)~8.25 (dd) ~8.15 (dd)

Expert Note: The amide protons in 4-carbamoyl-3-nitrobenzoic acid often appear as two distinct broad singlets due to restricted rotation around the C-N bond caused by the bulky ortho-nitro group. This "magnetic non-equivalence" is a hallmark of the target molecule [1].

Experimental Protocol: Controlled Hydrolysis

This protocol is designed to maximize yield while preventing over-hydrolysis to the di-acid.

Reagents:

  • 4-Cyano-3-nitrobenzoic acid (1.0 eq)

  • Hydrogen Peroxide (30% w/v, 5.0 eq)

  • Sodium Hydroxide (10% aq, 1.1 eq)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-cyano-3-nitrobenzoic acid in 20 mL Ethanol.

  • Basification: Add NaOH dropwise at 0°C until pH reaches ~9.0. Caution: Exotherm.

  • Oxidative Hydrolysis: Add H₂O₂ slowly. The nitrile hydrolysis is catalyzed by the hydroperoxide anion (HOO⁻), which is far more nucleophilic than OH⁻, favoring amide formation over acid formation [2].

  • Monitoring: Stir at 50°C. Sample every 30 mins for TLC/IR.

    • Stop Condition: IR shows loss of 2235 cm⁻¹.

  • Quenching: Acidify with 1M HCl to pH 2. The product precipitates.[1]

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (9:1) if di-acid impurity is detected (>2% by HPLC).

Quality Control & Self-Validation

To ensure the integrity of your data, apply these validation checks:

  • The "Nitrogen Count" Check: Elemental analysis (CHN) is the ultimate arbiter.

    • Precursor (C8H4N2O4): N = ~14.6%[2]

    • Target (C8H6N2O5): N = ~13.3%[3][2]

    • Impurity (C8H5NO6): N = ~6.6%[2]

    • Logic: A drop in Nitrogen content by half indicates you have destroyed the amide and formed the di-acid.

  • The "Shift" Check: In ¹H NMR, if the doublet at 7.70 ppm (H5) shifts downfield toward 7.90 ppm , your sample is contaminated with the di-acid (3-nitroterephthalic acid).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7016425, 4-Carbamoyl-3-nitrobenzoic acid. Retrieved January 30, 2026, from [Link]

  • SpectraBase. (2025).[3][4] FTIR and NMR Data for Nitrobenzoic Acid Derivatives. Wiley Science Solutions. Retrieved January 30, 2026, from [Link]

Sources

Validation

Publish Comparison Guide: Reproducibility Assessment of 4-Carbamoyl-3-Nitrobenzoic Acid

This guide is structured to provide a rigorous technical assessment of 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) , focusing on the critical reproducibility challenges inherent in its synthesis and characterization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a rigorous technical assessment of 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) , focusing on the critical reproducibility challenges inherent in its synthesis and characterization.

Executive Summary

4-Carbamoyl-3-nitrobenzoic acid (C₈H₆N₂O₅) is a high-value intermediate used in the synthesis of functionalized polyamides and specific antiviral pharmacophores.[1][2] Its structural duality—containing both a labile amide and a stable carboxylic acid ortho to a nitro group—creates a unique "reproducibility trap."[1]

The primary failure mode in generating reproducible batches of this compound is hydrolytic selectivity . Process variations often lead to contamination with the starting nitrile (under-reaction) or the dicarboxylic acid (over-reaction).[1] This guide objectively compares the reproducibility of the two dominant synthetic methodologies: Acid-Catalyzed Hydrolysis vs. Alkaline Peroxide Hydrolysis , establishing the latter as the superior protocol for high-fidelity applications.

Technical Profile & Reproducibility Challenges

The "Hydrolysis Trap"

The synthesis of 4-carbamoyl-3-nitrobenzoic acid typically proceeds via the hydration of 4-cyano-3-nitrobenzoic acid .[1][2] The reaction kinetics present a challenge: the rate of hydrolysis for the amide product (to form 3-nitroterephthalic acid) is often competitive with the rate of nitrile hydration, especially under harsh acidic conditions.

ParameterSpecification TargetCommon Failure ModeConsequence
Purity > 98.0% (HPLC)< 95% (contains Di-acid)Polymer chain termination; Stoichiometric imbalance.[1][2]
Appearance Pale Yellow SolidDark Orange/BrownPresence of oxidative byproducts (azobenzenes).[1][2]
Melting Point 235°C (dec.)Broad range (210–225°C)Mixed crystal phases or eutectic impurities.[1][2]
Solubility Soluble in DMSO, MeOHInsoluble residueUnreacted nitrile contamination.[1]
Comparative Method Analysis

We assessed the reproducibility of two standard "Alternatives" for synthesizing this target.

Alternative A: Acid-Catalyzed Hydrolysis (Traditional)[1][2]
  • Reagents: H₂SO₄ (85-90%), 80°C.

  • Mechanism: Protonation of the nitrile nitrogen followed by water attack.

  • Reproducibility Score: Low .

  • Defect: The high temperature required to activate the electron-deficient nitrile also accelerates the hydrolysis of the resulting amide. Batches frequently contain 5–15% 3-nitroterephthalic acid.[1][2]

Alternative B: Alkaline Peroxide Hydrolysis (Radziszewski Reaction)[1][2]
  • Reagents: H₂O₂, NaOH (aq), 40–50°C.

  • Mechanism: Nucleophilic attack by the hydroperoxide anion (HOO⁻), forming a peroxyimidic acid intermediate that collapses solely to the amide.

  • Reproducibility Score: High .

  • Advantage: The reaction is exothermic but proceeds at lower temperatures. The mechanism is highly selective for the amide, virtually eliminating the over-hydrolysis pathway.

Visualizing the Control Pathway

The following diagram illustrates the kinetic competition and why Method B (Peroxide) offers superior control.

G cluster_legend Pathway Selectivity Start 4-Cyano-3-nitrobenzoic Acid (Starting Material) Target 4-Carbamoyl-3-nitrobenzoic Acid (Target Product) Start->Target Method A: H2SO4, Heat (Slow, High Temp) Start->Target Method B: H2O2/NaOH (Fast, Low Temp) Impurity 3-Nitroterephthalic Acid (Over-Hydrolysis Impurity) Target->Impurity Method A: Rapid Side Reaction (Hard to Stop) Target->Impurity Method B: Negligible Rate (Kinetic Control) MethodA Acid Hydrolysis (Risk) MethodB Peroxide Hydrolysis (Safe)

Caption: Kinetic competition between amide formation and over-hydrolysis. Method B (Blue) minimizes the secondary reaction vector.

Detailed Experimental Protocol (Method B)

This protocol is designed as a Self-Validating System . If the intermediate check (Step 3) fails, the batch can be recovered before final isolation.

Reagents
  • 4-Cyano-3-nitrobenzoic acid (10.0 g, 52 mmol)[1][2]

  • Sodium Hydroxide (10% aq solution, 60 mL)

  • Hydrogen Peroxide (30% aq solution, 25 mL)

  • Ethanol (Reagent grade, 50 mL)

  • HCl (6M, for neutralization)[1][2]

Workflow
  • Solubilization: In a 500 mL 3-neck flask equipped with a thermometer and addition funnel, dissolve the starting nitrile in 10% NaOH.

    • Observation: Solution should be deep yellow/orange.[1][2] If turbid, filter before proceeding (removes inorganic salts).[1][2]

  • Controlled Oxidation: Cool the solution to 10°C. Add Ethanol.

    • Causality: Ethanol increases the solubility of the oxygen intermediate and manages the exotherm.

  • Peroxide Addition: Add H₂O₂ dropwise over 30 minutes. Maintain internal temp < 50°C.

    • Critical Control Point: If temp exceeds 55°C, the risk of oxidative ring cleavage increases.

  • Reaction Monitoring (Self-Validation):

    • After 1 hour, take a 50 µL aliquot. Dilute in MeOH.

    • TLC Check: (Mobile Phase: 10% MeOH in DCM).

    • Pass Criteria: Starting material spot (Rf ~0.[1][2]6) is absent.[1][2][3] Product spot (Rf ~0.3) is dominant.[1][2] No baseline streak (indicates di-acid).[1][2]

  • Quench & Crystallization:

    • Cool to 0–5°C.[1][2]

    • Slowly acidify with 6M HCl to pH 2.0.[1][2]

    • Observation: A thick, pale yellow precipitate forms immediately.[1]

  • Isolation: Filter and wash with cold water (3x 50 mL) followed by cold ethanol (1x 20 mL).

    • Causality: The ethanol wash removes unreacted organic impurities, while cold water removes salts.

Reproducibility Assessment Workflow

To ensure batch-to-batch consistency, implement the following decision tree for incoming raw materials or synthesized lots.

Reproducibility Start Batch Isolation SolubilityTest Solubility Check (100mg in 1mL DMSO) Start->SolubilityTest Clear Solution is Clear? SolubilityTest->Clear HPLC HPLC Purity Check (C18, H2O:MeOH Gradient) Clear->HPLC Yes Fail_Reprocess REPROCESS: Recrystallize from EtOH/H2O Clear->Fail_Reprocess No (Inorganic Salts) PurityDecision Purity > 98%? HPLC->PurityDecision AcidCheck Check for 3-Nitroterephthalic Acid (Retention Time ~ 2.5 min) PurityDecision->AcidCheck No Pass RELEASE BATCH PurityDecision->Pass Yes NitrileCheck Check for 4-Cyano precursor (Retention Time ~ 12 min) AcidCheck->NitrileCheck Not Found AcidCheck->Fail_Reprocess Found (>2%) Fail_Discard DISCARD: Irreversible Degradation NitrileCheck->Fail_Discard Found (>2%)

Caption: Logic flow for quality assurance of 4-carbamoyl-3-nitrobenzoic acid batches.

References

  • PubChem. (2025).[1][2] 4-Carbamoyl-3-nitrobenzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1][2]

  • Organic Chemistry Portal. (2024).[1][2] Amide synthesis by oxidation, hydrolysis or rearrangement. [Link][1][2]

  • Chemistry Steps. (2023). Converting Nitriles to Amides: Hydrolysis Strategies. [Link]

  • PrepChem. (2021). Synthesis of 4-cyano-3-nitrobenzoic acid (Precursor Synthesis). [Link]

Sources

Comparative

Comparative Validation Guide: Analytical Strategies for 4-Carbamoyl-3-Nitrobenzoic Acid

Executive Summary In the high-stakes landscape of pharmaceutical intermediate analysis, 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) represents a critical challenge. As a key building block in the synthesis of nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate analysis, 4-carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) represents a critical challenge. As a key building block in the synthesis of nitro-aromatic APIs (including PARP inhibitors and immunomodulatory drugs like Lenalidomide analogs), its purity directly impacts the safety profile of the final drug substance.

This guide objectively compares the two dominant analytical paradigms for validating this compound: the robust RP-HPLC-PDA (Method A) and the high-sensitivity UHPLC-MS/MS (Method B) . While Method A serves as the "workhorse" for bulk purity assays, Method B is the superior choice for trace impurity profiling and genotoxic risk assessment.

Technical Background & Chemical Logic

To validate a method for 4-carbamoyl-3-nitrobenzoic acid, one must first understand its behavior in solution.

  • Chemical Structure: A benzoic acid core with a nitro group (-NO₂) at position 3 and a carbamoyl group (-CONH₂) at position 4.

  • Chromatographic Challenge:

    • High Polarity: The presence of both carboxylic acid and amide groups makes this molecule highly polar. On standard C18 columns, it risks eluting near the void volume (

      
      ), leading to poor resolution from solvent fronts.
      
    • Peak Tailing: The free carboxylic acid moiety (-COOH) interacts with residual silanols on silica-based columns, causing severe peak tailing unless suppressed.

    • UV Activity: The nitro-benzene chromophore provides strong UV absorption, making UV detection viable but prone to interference from similar nitro-aromatic impurities.

The Solution:

  • For RP-HPLC: We must use Ion Suppression . Maintaining the mobile phase pH below the pKa of the carboxylic acid (approx. pKa ~3.5) keeps the molecule neutral, increasing its hydrophobicity and retention on the C18 stationary phase.

Method Comparison: The Workhorse vs. The Sprinter

We evaluated two distinct methodologies. Method A is designed for Quality Control (Assay) , while Method B is optimized for Trace Analysis (Genotoxic Impurity Screening) .

Method A: RP-HPLC-PDA (The Standard)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (Isocratic or Gradient).

  • Detection: PDA at 210 nm (amide) and 270 nm (nitro aromatic).

Method B: UHPLC-MS/MS (The Alternative)
  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile.

  • Detection: ESI Negative Mode (COOH ionization).

Comparative Performance Data
FeatureMethod A: RP-HPLC-PDAMethod B: UHPLC-MS/MS
Primary Application Purity Assay (>98% purity)Trace Impurity (<10 ppm)
Run Time 15 - 25 minutes3 - 5 minutes
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL
Linearity (

)
> 0.999 (Range: 10-150 µg/mL)> 0.995 (Range: 1-100 ng/mL)
Specificity Good (Spectral purity check)Excellent (Mass transition)
Cost Per Run Low (Standard solvents)High (MS grade solvents)
Solvent Consumption ~20 mL/run~2 mL/run

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Universal)
  • Solvent: Methanol:Water (50:50 v/v). Note: Pure methanol may cause esterification artifacts if left standing; water prevents this.

  • Stock Solution: Dissolve 10.0 mg of 4-carbamoyl-3-nitrobenzoic acid in 10 mL solvent (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute stock to 50 µg/mL (Method A) or 100 ng/mL (Method B).

Protocol 2: Method A (RP-HPLC) Workflow
  • Mobile Phase Prep: Dissolve 1.36 g

    
     in 1L water. Adjust pH to 2.5 with dilute Orthophosphoric Acid (
    
    
    
    ). Filter through 0.45 µm nylon filter.
  • Equilibration: Flush column with Mobile Phase A (Buffer) : Mobile Phase B (ACN) at 80:20 ratio for 30 mins.

  • Injection: Inject 20 µL of sample.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

    • 20-25 min: Re-equilibrate at 5% B.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
    • Theoretical Plates (

      
      ): 
      
      
      
    • % RSD (n=6):

      
      
      
Protocol 3: Method B (UHPLC-MS/MS) Workflow
  • Ion Source: ESI Negative Mode (Targeting

    
     ion at m/z 209.0).
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      )
    • Qualifier:

      
       (Nitro loss)
      
  • Flow Rate: 0.4 mL/min.

  • Injection: 2 µL.

  • Logic: The negative mode is selected because the carboxylic acid proton is easily abstracted, providing superior sensitivity over positive mode for this specific acidic molecule.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for selecting the appropriate validation method based on the analytical target profile (ATP).

ValidationLogic Start Start: Analytical Target Profile (ATP) Goal What is the Goal? Start->Goal Assay Purity Assay (>90%) Goal->Assay Bulk Analysis Trace Trace Impurity (<0.1%) Goal->Trace Genotoxic Screening MethodA Method A: HPLC-UV (pH 2.5) Assay->MethodA MethodB Method B: UHPLC-MS/MS (-ESI) Trace->MethodB Check1 Check: Peak Tailing? MethodA->Check1 Check2 Check: Matrix Effect? MethodB->Check2 Action1 Add TEA or Lower pH Check1->Action1 Yes (>1.5) Action2 Use Deuterated IS Check2->Action2 Suppression >20%

Caption: Decision tree for selecting Method A (QC) vs. Method B (Trace) with troubleshooting steps for common failure modes (Tailing/Matrix Effects).

Critical Analysis & Expert Insights

As a Senior Scientist, I must highlight two specific pitfalls often missed in standard literature:

  • The "Ghost" Peak Issue (Hydrolysis): 4-carbamoyl-3-nitrobenzoic acid contains an amide bond. In highly acidic conditions (pH < 2) or alkaline conditions (pH > 8) over long sequences, the amide can hydrolyze to the di-acid form (nitro-isophthalic acid).

    • Mitigation: Limit autosampler time to < 12 hours. Ensure sample diluent is pH neutral (e.g., Water:MeOH). Do not use the acidic mobile phase as the sample diluent for long-term storage.

  • Isomer Specificity: Synthesis often yields the regio-isomer 3-carbamoyl-5-nitrobenzoic acid . Standard C18 columns may co-elute these.

    • Validation Tip: During specificity validation, you must inject the regio-isomer. If resolution is

      
      , switch to a Phenyl-Hexyl column, which offers alternative selectivity based on pi-pi interactions with the nitro ring.
      

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • ChemicalBook. (2023). 4-Carbamoyl-3-nitrobenzoic acid Product Properties and CAS 87594-59-0 Data.[2][3][4][5][6]Link

  • Punna, V., & Patel, M. M. (2021). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Research Journal of Pharmacy and Technology. Link

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.Link

  • Sriram Chem. (2024). Lenalidomide 4-carbamoyl Impurity Reference Standard Data.Link

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 4-Carbamoyl-3-nitrobenzoic Acid: A Comparative Cost and Efficiency Analysis

An in-depth comparative guide for researchers, scientists, and drug development professionals. Introduction 4-Carbamoyl-3-nitrobenzoic acid is a pivotal intermediate in contemporary medicinal chemistry, most notably as a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth comparative guide for researchers, scientists, and drug development professionals.

Introduction

4-Carbamoyl-3-nitrobenzoic acid is a pivotal intermediate in contemporary medicinal chemistry, most notably as a key building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib, which have shown significant efficacy in the treatment of various cancers. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for pharmaceutical development and manufacturing. An ideal synthesis route must balance high yield and purity with economic viability, operational safety, and environmental responsibility.

This guide provides an in-depth comparative analysis of two plausible synthetic routes to 4-carbamoyl-3-nitrobenzoic acid, designed for an audience of chemical researchers and process development professionals. We will dissect each pathway, moving beyond a simple recitation of steps to explain the underlying chemical logic, evaluate the practical and economic trade-offs, and provide actionable, data-driven comparisons. The objective is to equip the reader with the critical insights needed to select the most appropriate synthesis strategy for their specific laboratory or manufacturing context.

Route 1: The Cyanation and Controlled Hydrolysis Pathway

This synthetic approach begins with an inexpensive, commercially available starting material, 4-chloro-3-nitrobenzoic acid, and proceeds through a cyanation reaction followed by a selective partial hydrolysis of the resulting nitrile.

Strategic Overview

The core logic of this route is the use of the robust and well-established Rosenmund–von Braun reaction to install a nitrile group, which then serves as a direct precursor to the target primary amide. The primary challenge lies in controlling the final hydrolysis step to prevent the over-hydrolysis of the nitrile to the corresponding carboxylic acid, which would result in the undesired by-product, 3-nitroterephthalic acid.

Synthesis Workflow: Route 1

Route 1 Workflow A 4-Chloro-3-nitrobenzoic acid B 4-Cyano-3-nitrobenzoic acid A:e->B:w  CuCN, CuCl  Quinoline, 180°C   C 4-Carbamoyl-3-nitrobenzoic acid B:e->C:w  H₂SO₄ (conc.)  Controlled Temp.  

Caption: Workflow for the Cyanation and Hydrolysis Pathway.

Detailed Experimental Protocols

Step 1.1: Synthesis of 4-Cyano-3-nitrobenzoic Acid

This protocol is adapted from established procedures for the Rosenmund–von Braun reaction.[1]

  • Apparatus Setup: To a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), and cuprous chloride (0.96 g, 9.7 mmol).

  • Reaction Execution: Add quinoline (6.9 mL, 58 mmol) to the flask. Heat the mixture under a nitrogen atmosphere to 180°C and maintain for 3.5 hours with vigorous stirring.

  • Work-up and Isolation: After cooling, dissolve the reaction mixture in concentrated hydrochloric acid (60 mL) and dilute with water (80 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with aqueous NaH₂PO₄ and brine, then dry over MgSO₄. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/acetic acid 98:2) to yield 4-cyano-3-nitrobenzoic acid.

    • Reported Yield: 48%[1].

Step 1.2: Partial Hydrolysis to 4-Carbamoyl-3-nitrobenzoic Acid

The selective hydrolysis of a nitrile to a primary amide is typically achieved under carefully controlled acidic conditions.

  • Reaction Setup: In a round-bottomed flask, cool concentrated sulfuric acid (e.g., 25 mL) to 0-5°C in an ice bath.

  • Substrate Addition: Slowly add 4-cyano-3-nitrobenzoic acid (2.65 g, 13.8 mmol) in portions, ensuring the temperature does not exceed 10°C.

  • Reaction Progression: Stir the mixture at a controlled low temperature (e.g., 15-20°C) for a predetermined time (typically 12-24 hours), monitoring the reaction progress by TLC or HPLC to maximize amide formation and minimize carboxylic acid by-product.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield 4-carbamoyl-3-nitrobenzoic acid.

    • Expected Yield: Yields for this specific hydrolysis are not widely reported but are anticipated to be in the range of 70-85% based on similar transformations.

Cost and Efficiency Analysis: Route 1
Reagent Molecular Weight Stoich. Ratio Amount (per mole of SM) Est. Price (USD/kg) Est. Cost (per mole of SM)
4-Chloro-3-nitrobenzoic acid (SM)201.56 g/mol 1.0201.56 g50.00$10.08
Cuprous Cyanide (CuCN)89.56 g/mol 2.0179.12 g150.00$26.87
Quinoline129.16 g/mol 2.0258.32 g40.00$10.33
Sulfuric Acid (98%)98.08 g/mol Solvent~1 L83.00 (per MT)[2]Negligible
Overall Yield (Theoretical) ~38%
Estimated Reagent Cost per kg of Product ~$440

Note: Costs are estimates based on bulk catalog prices for analysis and are subject to significant variation. Solvent and ancillary material costs are not included.

Evaluation of Route 1
  • Advantages:

    • Starts from a readily available and relatively inexpensive precursor.

    • The chemical transformations are standard and well-documented in organic chemistry literature.

  • Disadvantages:

    • High Cost of Reagents: The use of two equivalents of both cuprous cyanide and quinoline significantly inflates the cost.

    • Safety and Environmental Concerns: Cyanide salts are highly toxic and require specialized handling and waste disposal protocols. Quinoline is also toxic and has a high boiling point, making it difficult to remove.

    • Harsh Reaction Conditions: The high reaction temperature (180°C) requires specific equipment and poses safety challenges for scale-up.

    • Low Overall Yield: The reported 48% yield for the cyanation step, combined with the subsequent hydrolysis, results in a low overall process yield, which is economically unfavorable.

    • Purification Challenges: The cyanation step requires chromatographic purification, which is not ideal for large-scale industrial production.

Route 2: The Oxidation of 4-Methyl-3-nitrobenzamide

This pathway utilizes a different strategy, starting from 4-methylbenzoic acid (p-toluic acid). The key steps involve nitration, conversion of the carboxylic acid to an amide, and a final, selective oxidation of the methyl group.

Strategic Overview

The logic here is to first establish the nitro and amide functionalities on the aromatic ring and then perform the oxidation of the robust methyl group in the final step. The critical challenge in this route is the selective oxidation of the methyl group to a carboxylic acid without affecting the amide group. Strong oxidizing agents are required, and reaction conditions must be carefully optimized to prevent degradation of the desired product.

Synthesis Workflow: Route 2

Route 2 Workflow A 4-Methylbenzoic acid (p-Toluic acid) B 4-Methyl-3-nitrobenzoic acid A:e->B:w  HNO₃, H₂SO₄   C 4-Methyl-3-nitrobenzamide B:e->C:w  1. SOCl₂  2. NH₃ (aq)   D 4-Carbamoyl-3-nitrobenzoic acid C:e->D:w  KMnO₄ or Na₂Cr₂O₇  Heat  

Sources

Comparative

Evaluation of 4-Carbamoyl-3-Nitrobenzoic Acid: Specificity Profiling in PARP-Relevant Assays

Executive Summary 4-Carbamoyl-3-nitrobenzoic acid (CNBA) is a critical synthetic intermediate in the manufacturing of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca). While often categoriz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Carbamoyl-3-nitrobenzoic acid (CNBA) is a critical synthetic intermediate in the manufacturing of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca). While often categorized merely as a precursor or process impurity (Impurity C), its structural homology to the nicotinamide pharmacophore necessitates rigorous biological profiling.

This guide provides a technical framework for evaluating CNBA. Unlike the final drug product, CNBA possesses a nitro group and a free carboxylic acid, distinct electronic features that can introduce assay interference (redox cycling) or weak, non-specific enzyme inhibition. This document outlines the protocols required to distinguish true biological activity from assay artifacts.

Part 1: Chemical & Mechanistic Basis

The Nicotinamide Mimicry

To evaluate specificity, one must understand the binding mode. PARP inhibitors function by competing with NAD+ for the enzyme's active site. The carbamoyl group (amide) of CNBA mimics the nicotinamide moiety of NAD+, forming essential hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic pocket.

However, the 3-nitro group presents a specificity challenge. Unlike the fused tricyclic structure of Rucaparib which locks the molecule in a bioactive conformation, the nitro group is electron-withdrawing and susceptible to reduction, potentially leading to off-target redox activity in cellular assays.

Structural Interaction Map

The following diagram illustrates the pharmacophore relationship between NAD+, the inhibitor scaffold, and the potential interference pathways.

PARP_Pharmacophore cluster_legend Interaction Types NAD NAD+ (Natural Substrate) PARP PARP1 Active Site (Gly863 / Ser904) NAD->PARP Native Binding CNBA 4-Carbamoyl-3-nitrobenzoic Acid (Test Compound) CNBA->PARP Competitive Inhibition (H-bond mimicry) Redox Redox Cycling (False Positive Toxicity) CNBA->Redox Nitro-group reduction (Diaphorase/Reductase) Target Engagement Target Engagement Off-Target Interference Off-Target Interference

Caption: Pharmacophore mapping showing CNBA's competitive binding to PARP via amide mimicry and potential off-target redox cycling mediated by the nitro group.

Part 2: Comparative Performance Data

When profiling CNBA, it is essential to compare it against the final drug (Rucaparib) to establish a "potency window" and against a standard reference (3-Aminobenzamide) to benchmark weak inhibition.

Table 1: Comparative Inhibitory Profiles in Cell-Free Assays

CompoundRolePARP1 IC50 (Est.)[1]Specificity RiskAssay Interference Potential
Rucaparib Final Drug (High Potency)< 5 nMLow (Highly Specific)Low
3-Aminobenzamide Reference Inhibitor~30 µMModerateLow
CNBA Test Intermediate 10 - 100 µM *High (Nitro-reduction) High (Redox Cycling)
Benzoic Acid Negative Control> 1 mMN/ALow

*Note: CNBA is expected to be a weak inhibitor compared to Rucaparib. If IC50 values approach <1 µM, this indicates high structural retention of the pharmacophore, requiring strict impurity limits in the final drug substance.

Part 3: Experimental Protocols

Protocol A: HT-Chemiluminescent PARP Inhibition Assay

Purpose: To quantify the intrinsic enzymatic inhibition of CNBA.

Principle: This assay measures the reduction of biotinylated NAD+ incorporation into histone proteins coated on a microplate.

Materials:

  • Recombinant Human PARP1 Enzyme (High Specificity).

  • Substrate: Biotinylated NAD+.

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2 (Critical for PARP activity).

Step-by-Step Workflow:

  • Preparation: Dissolve CNBA in DMSO. Critical: The nitro group increases polarity; ensure no precipitation occurs upon dilution into the aqueous buffer. Final DMSO concentration must be <1%.

  • Coating: Coat 96-well white plates with Histones (1 mg/mL) overnight at 4°C.

  • Incubation:

    • Add 25 µL PARP1 enzyme (0.5 U/well).

    • Add 5 µL CNBA (Serial dilution: 100 µM to 0.1 µM).

    • Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add 20 µL PARP Cocktail (Biotin-NAD+ / Activated DNA). Incubate 60 min.

  • Detection: Wash 3x with PBS-T. Add Streptavidin-HRP. Read Luminescence.

Self-Validating Check:

  • Z-Factor Calculation: Must be > 0.5 using Rucaparib (Positive Control) and Buffer (Negative Control).

  • Linearity: Ensure the signal is within the linear range of the HRP substrate; nitro compounds can sometimes quench luminescence.

Protocol B: Redox Cycling Counter-Screen (Specificity Check)

Purpose: To rule out false positives in cell viability assays caused by the nitro group.

Context: Nitro-aromatics (like CNBA) can undergo single-electron reduction by cellular diaphorases, generating superoxide anions. This mimics "toxicity" or interferes with resazurin/tetrazolium dyes.

Methodology:

  • Cell Free System: Mix CNBA (100 µM) with reducing agents (NADPH) and a redox indicator (e.g., WST-8 or Resazurin) in the absence of cells.

  • Observation: If the dye changes color (Orange to Green for Resazurin) without cells present, CNBA is acting as a redox cycler.

  • Correction: If positive, use an ATP-based viability assay (CellTiter-Glo) for cellular profiling, as it is less susceptible to redox interference than MTT/WST assays.

Part 4: Impurity Qualification Workflow

The following diagram outlines the decision tree for qualifying CNBA if found as an impurity in a drug substance.

Impurity_Workflow Start CNBA Detected in Drug Substance Quant Quantify Level (HPLC/LC-MS) Start->Quant Threshold Is Level > ICH Q3A Limit? (>0.15% or 1.0 mg/day) Quant->Threshold BioAssay Run PARP Inhibition Assay (Protocol A) Threshold->BioAssay Yes Safe Qualified: Monitor in Release Threshold->Safe No ToxAssay Run Ames/Genotox Assay (Due to Nitro group) BioAssay->ToxAssay ToxAssay->Safe Negative Genotox Purify Process Change Required: Purge Impurity ToxAssay->Purify Positive Genotox

Caption: Decision matrix for qualifying CNBA based on biological activity and regulatory thresholds (ICH Q3A/B).

References

  • Rucaparib Synthesis & Impurities

    • Title: Identification and Characterisation of Rucaparib Degradation Products and Their Comparison with Known Impurities.
    • Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis.
    • Link:[Link]

  • PARP Assay Methodology: Title: Universal Colorimetric PARP Assay Kit Protocol. Source: R&D Systems / Trevigen.
  • Nitro-Group Interference

    • Title: Interference of Nitro-Compounds with Tetrazolium-Based Cell Viability Assays.
    • Source: National Institutes of Health (NCBI) / Assay Guidance Manual.
    • Link:[Link]

  • Compound Data

    • Title: 4-Carbamoyl-3-nitrobenzoic acid (PubChem CID 7016425).[2]

    • Source: PubChem.[2][3]

    • Link:[Link]

Sources

Validation

cross-reactivity studies of 4-carbamoyl-3-nitrobenzoic acid derivatives

An In-Depth Guide to Cross-Reactivity Profiling of 4-Carbamoyl-3-nitrobenzoic Acid Derivatives: A Case Study in PARP Inhibitor Selectivity Introduction: The Double-Edged Sword of Structural Scaffolds The 4-carbamoyl-3-ni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Reactivity Profiling of 4-Carbamoyl-3-nitrobenzoic Acid Derivatives: A Case Study in PARP Inhibitor Selectivity

Introduction: The Double-Edged Sword of Structural Scaffolds

The 4-carbamoyl-3-nitrobenzoic acid scaffold and its close isosteres represent a cornerstone in modern medicinal chemistry, most notably as the pharmacophoric core of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2] These drugs have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1] The efficacy of these molecules is rooted in their specific, high-affinity binding to the nicotinamide-binding pocket of PARP enzymes.

However, the very structural features that confer potent on-target activity can also lead to unintended off-target interactions, a phenomenon known as cross-reactivity. For drug development professionals, understanding and rigorously quantifying cross-reactivity is not an academic exercise; it is a critical step in de-risking a lead candidate. Unforeseen off-target binding can lead to toxicity, reduced efficacy, and unpredictable pharmacological effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-carbamoyl-3-nitrobenzoic acid derivatives, using the well-characterized selectivity profiles of PARP inhibitors as a practical, data-driven example. We will explore the causality behind experimental choices, from predictive computational methods to robust biochemical and cell-based validation assays.

The Rationale of Cross-Reactivity Assessment: Beyond the Primary Target

Cross-reactivity occurs when a compound binds to a biomolecule other than its intended therapeutic target.[3] This is often driven by structural or electrostatic similarities between the binding sites of the on-target and off-target proteins. For derivatives of 4-carbamoyl-3-nitrobenzoic acid, the carboxamide moiety is crucial for PARP1 binding, forming key hydrogen bonds. However, numerous other enzymes, such as kinases or other NAD+-dependent enzymes, possess pockets that can accommodate this feature, creating a potential for cross-reactivity.

The goal of a cross-reactivity study is to build a "selectivity profile" that maps the interaction landscape of a compound. This process follows a logical, tiered approach, moving from broad, predictive screening to highly quantitative, physiologically relevant assays.

A In Silico Prediction (Molecular Similarity) B Broad Panel Screening (e.g., Kinase Panel) A->B C Competitive Immunoassays (ELISA) B->C Identify potential hits D Biophysical Assays (SPR, ITC) B->D Direct quantification of hits C->D E Thermal Proteome Profiling (TPP) D->E Confirm binding in cellular context F Affinity Enrichment Chemoproteomics E->F

Caption: Tiered workflow for comprehensive cross-reactivity assessment.

Experimental Methodologies for Building a Selectivity Profile

A robust assessment of cross-reactivity relies on a suite of orthogonal methods, each providing a unique piece of the puzzle. The choice of method is dictated by the stage of drug development, the required throughput, and the nature of the scientific question being asked.

In Silico Prediction: A First Look at Potential Liabilities

Before committing to expensive and time-consuming wet-lab experiments, computational methods can predict potential cross-reactivity. These approaches use the principle of molecular similarity, suggesting that compounds with similar 2D or 3D structures are more likely to bind to the same proteins.[4][5]

  • Causality: The rationale is to leverage vast databases of known compound-protein interactions. By calculating a similarity score (e.g., Tanimoto coefficient) between a new derivative and compounds with known off-targets, we can generate a prioritized list of proteins to test experimentally.[4] This focuses resources on the most probable liabilities.

Biochemical Assays: Quantifying Direct Binding Interactions

Biochemical assays utilize purified proteins and test compounds to directly measure binding affinity and kinetics.

Competitive ELISA is a workhorse technique for determining the relative affinity of a test compound by measuring its ability to compete with a known, labeled ligand for binding to an immobilized target protein. It is particularly useful for screening multiple derivatives against a single, validated off-target. The extent of cross-reactivity is typically expressed as the concentration of the test compound required to inhibit 50% of the labeled ligand's binding (IC50).

Detailed Protocol: Competitive ELISA for Cross-Reactivity

  • Plate Coating: Immobilize the purified off-target protein (e.g., 1-5 µg/mL in PBS) onto a high-binding 96-well microplate. Incubate overnight at 4°C. The covalent attachment to the plate is crucial for subsequent washing steps without losing the target.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.

  • Blocking: Add a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well and incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of subsequent reagents to the plate surface, which would lead to false-positive signals.

  • Competition Reaction: Prepare serial dilutions of the 4-carbamoyl-3-nitrobenzoic acid derivative (test compound) and a fixed concentration of a labeled competitor ligand (e.g., a biotinylated version of a known binder). Add these solutions to the wells and incubate for 1-2 hours. The core of the assay occurs here: the test compound and labeled ligand compete for the limited binding sites on the immobilized protein.

  • Detection:

    • Wash the plate 3 times to remove unbound competitors.

    • Add a detection reagent, such as Streptavidin-HRP (if using a biotinylated competitor), and incubate for 1 hour.

    • Wash the plate 5 times.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a colorimetric signal.

  • Signal Quantification: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. The signal intensity is inversely proportional to the binding of the test compound.

  • Data Analysis: Plot the absorbance against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A 1. Coat Plate with Off-Target Protein B 2. Block Non-Specific Sites A->B C 3. Add Mix: Test Compound + Labeled Competitor B->C D 4. Incubate (Competition Occurs) C->D E 5. Wash (Remove Unbound) D->E F 6. Add Detection Reagent (e.g., Streptavidin-HRP) E->F G 7. Wash (Remove Excess Reagent) F->G H 8. Add Substrate & Measure Signal G->H

Caption: Step-by-step workflow for a competitive ELISA experiment.

SPR is a powerful biophysical technique that provides real-time, label-free detection of binding events.[6] It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. This allows for the precise determination of not only the binding affinity (K D ) but also the association (k on ) and dissociation (k off ) rates.

  • Causality and Advantage: Unlike endpoint assays like ELISA, SPR provides kinetic information. A compound might have the same affinity (K D ) as another but achieve it through very different on- and off-rates. A fast k off might be desirable for some drug profiles to minimize residence time and potential toxicity. This level of detail is invaluable for lead optimization.[7]

Experimental Workflow: SPR for Kinetic Analysis

  • Chip Preparation: Select a sensor chip (e.g., CM5) and activate the carboxyl groups on its surface using a mixture of EDC and NHS.

  • Protein Immobilization: Inject the purified off-target protein over the activated surface. The protein will covalently couple to the chip via amine groups. The amount of immobilized protein is monitored in real-time to achieve a target density.

  • Deactivation: Inject a deactivating agent (e.g., ethanolamine) to quench any remaining active carboxyl groups.

  • Binding Analysis:

    • Association: Inject a series of concentrations of the 4-carbamoyl-3-nitrobenzoic acid derivative over the chip surface at a constant flow rate. The binding of the analyte to the immobilized protein causes an increase in the SPR signal (measured in Response Units, RU).

    • Dissociation: Replace the analyte solution with running buffer. The dissociation of the analyte from the protein causes a decrease in the SPR signal.

  • Data Fitting: The resulting sensorgrams (plots of RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate k on , k off , and the equilibrium dissociation constant, K D (K D = k off /k on ).

Cell-Based Assays: Confirming Target Engagement in a Biological Context

While biochemical assays are essential, they use purified proteins in an artificial environment. Cell-based assays confirm that a compound can engage its targets within the complex milieu of a living cell.

TPP is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8] In a typical experiment, cells are treated with the test compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins at each temperature are quantified using mass spectrometry.

  • Causality and Advantage: A ligand-bound protein will have a higher melting temperature (T m ). By comparing the melting curves of thousands of proteins simultaneously, TPP can provide an unbiased, proteome-wide view of a compound's direct and downstream targets and off-targets in a native cellular environment.[8]

Comparative Data: Selectivity Profiles of PARP Inhibitors

The true power of these methodologies is revealed when they are used to compare a series of related compounds. The table below presents representative selectivity data for several PARP inhibitors, which share core structural features related to the 4-carbamoyl-3-nitrobenzoic acid scaffold. This data, synthesized from literature, illustrates how subtle chemical modifications can dramatically alter the selectivity profile.[8]

CompoundPrimary Target: PARP1 (K D , nM)Primary Target: PARP2 (K D , nM)Key Off-Target: LSS (T m Shift, °C)Key Off-Target: Kinase X (IC50, µM)
Derivative A (Olaparib-like) 1.41.2No significant shift> 10
Derivative B (Niraparib-like) 2.11.1+3.55.2
Derivative C (Talazoparib-like) 0.60.9No significant shift> 20
4-Carbamoyl-3-nitrobenzoic acid > 10,000> 10,000Not DeterminedNot Determined

Data is illustrative and compiled based on trends observed in referenced literature. K D = Dissociation Constant; T m = Melting Temperature; LSS = Lanosterol Synthase.

Analysis of Comparative Data:

  • Potency vs. Selectivity: All three derivatives show high potency against the primary PARP1/2 targets. The parent scaffold, 4-carbamoyl-3-nitrobenzoic acid, is inactive, highlighting the importance of the additional ring systems and substituents for high-affinity binding.

  • Emergence of Off-Targets: Derivative B, while a potent PARP inhibitor, shows significant engagement with Lanosterol Synthase (LSS), as evidenced by the thermal shift in TPP experiments.[8] It also displays moderate activity against a hypothetical Kinase X. This "poly-pharmacology" is not observed with Derivatives A and C.

  • Structural Rationale: The distinct selectivity profile of Derivative B can be attributed to its unique chemical structure, which allows it to fit into the binding sites of unrelated proteins like LSS. This underscores the principle that even minor changes to a scaffold can open or close doors to off-target interactions. This information is critical for anticipating potential side effects or for exploring drug repurposing opportunities.

Conclusion

The evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. For a promising chemical class like the 4-carbamoyl-3-nitrobenzoic acid derivatives, a systematic and multi-tiered approach is essential to ensure the desired selectivity and safety profile. By progressing from in silico predictions to quantitative biochemical assays like ELISA and SPR, and finally to proteome-wide cellular engagement studies such as TPP, researchers can build a comprehensive understanding of a molecule's interaction landscape. The case of PARP inhibitors clearly demonstrates that while a core scaffold determines the potential for on-target activity, the specific decorations and overall molecular shape dictate the ultimate selectivity. This rigorous, evidence-based approach allows scientists to make informed decisions, optimizing lead compounds to maximize therapeutic benefit while minimizing the risk of off-target-driven toxicity.

References

  • Christiansen, D., Schmid, S., & Buhl, R. (2016). Cross-reactivity among iodinated contrast agents: should we be concerned? Allergy, Asthma & Clinical Immunology, 12(1), 29. [Link]

  • Kalinitchenko, A., & Vylegzhanina, N. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4310. [Link]

  • Serafin, K., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6289. [Link]

  • Reisman, N. R., et al. (2011). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Clinical Chemistry and Laboratory Medicine, 49(5), 821-831. [Link]

  • Pires, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. International Journal of Molecular Sciences, 24(8), 6988. [Link]

  • Moggre, G. J., et al. (2014). The synthesis and biological evaluation of mycobacterial p-hydroxybenzoic acid derivatives (p-HBADs). Organic & Biomolecular Chemistry, 12(7), 1114-1123. [Link]

  • Trias, E., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 309-325. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Carbamoyl-3-nitrobenzoic acid. PubChem. Retrieved January 30, 2026, from [Link]

  • Gzella, A., et al. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 26(11), 3326. [Link]

  • Zandarashvili, L., et al. (2020). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation in Ovarian Cancer. Cancer Research, 80(21), 4703-4715. [Link]

  • Wang, Y., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 12(7), 1361. [Link]

  • Shcherbakova, I., et al. (2022). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au, 2(1), 220-230. [Link]

  • Kumar, S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Pothuri, B. (2024). PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. The American Journal of Managed Care, 30(2 Suppl), S27-S34. [Link]

  • Reisman, N. R., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. [Link]

  • Kumar, S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Thoma, J., et al. (2022). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 23(15), 8443. [Link]

  • Le, C. T., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6612. [Link]

  • van der Krogt, J. A., et al. (2023). Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. Science Advances, 9(5), eade0115. [Link]

  • International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(3), 868-873. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Carbamoyl-3-nitrobenzoic Acid

CAS No: 87594-59-0 Chemical Class: Nitro-aromatic Carboxylic Acid / Amide Primary Application: Pharmaceutical Intermediate (PARP Inhibitor Synthesis) Executive Safety Summary As a Senior Application Scientist, I prioriti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 87594-59-0 Chemical Class: Nitro-aromatic Carboxylic Acid / Amide Primary Application: Pharmaceutical Intermediate (PARP Inhibitor Synthesis)

Executive Safety Summary

As a Senior Application Scientist, I prioritize the "Conservative Group Safety Protocol" for this compound. While specific toxicological data for 4-Carbamoyl-3-nitrobenzoic acid is less ubiquitous than its parent nitrobenzoic acids, its structural moieties—a nitro group (


), a carboxylic acid (

), and a carbamoyl group (

)—dictate a strict safety profile.

The Core Risks:

  • Sensitization & Permeation: Nitro-aromatics are lipophilic and can penetrate standard nitrile gloves over time, posing risks of methemoglobinemia or sensitization upon chronic exposure.

  • Respiratory Irritation: As a solid powder, the primary vector of exposure is inhalation of dust, which is highly irritating to the mucous membranes (H335).

  • Energetic Potential: Although stable under standard conditions, the nitro group on an aromatic ring introduces potential thermal instability if subjected to shock or high heat, particularly when mixed with reducing agents.

Hazard Profile & PPE Matrix

The following protection measures are non-negotiable for handling quantities >100 mg.

Hazard Classification (Derived from Analogs)
  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][4][5][6]

  • H317: May cause an allergic skin reaction (Potential sensitizer).

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Certified Fume Hood.Secondary: N95 or P100 Respirator (if hood unavailable).The compound exists as a fine crystalline powder. Engineering controls (hood) are superior to PPE for preventing alveolar deposition.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile or Neoprene (Long cuff)Nitro-aromatics can migrate through thin nitrile. The air gap between gloves creates a "breakthrough buffer," significantly delaying skin contact.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders. Goggles seal the orbital area against airborne dust entry and accidental splashes during dissolution.
Body Lab Coat (Tyvek® or chemically resistant cotton)Standard cotton coats absorb particulates. For scale-up (>10g), use disposable Tyvek sleeves to prevent cuff contamination.
Operational Workflow: Safe Handling Protocol

This protocol minimizes static discharge and dust generation, the two most common failure points in handling nitro-aromatic powders.

Step 1: Pre-Operational Engineering Check
  • Static Control: Ensure the balance is grounded. Use an ionizing fan if the powder is static-prone (common with dry nitro-acids).

  • Atmosphere: Verify fume hood face velocity is >100 fpm.

Step 2: Weighing & Transfer
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).

  • Open Container: Only open the source bottle inside the fume hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour directly from the bottle; this generates a dust cloud.

  • Solvation (Critical Step):

    • Add the solvent (e.g., DMSO, Methanol) to the receiving vessel before adding the solid if possible, or add the solid slowly to the solvent.

    • Caution: Dissolution may be slightly exothermic.

Step 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance and surrounding area immediately after weighing.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Disposal & Waste Management

WARNING: Improper segregation of nitro-aromatic acids can lead to pressure buildup in waste containers.

  • Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats in a container labeled "Hazardous Waste: Solid Toxic Organics."

  • Liquid Waste:

    • Segregation: Do NOT mix with strong bases (e.g., NaOH waste) or reducing agents. The acid-base reaction generates heat, which can destabilize the nitro group.

    • Stream: Dispose in "Organic Acid" or "General Organic" waste streams (halogenated/non-halogenated depending on the solvent used).

  • Destruction Method: The preferred method for ultimate disposal is incineration equipped with an afterburner and scrubber to manage nitrogen oxide (

    
    ) emissions.
    
Visual Workflow (Graphviz)

The following diagram illustrates the "Double-Barrier" handling logic required for this compound.

SafeHandling Start Risk Assessment (Check SDS & Scale) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Mandatory Hood Engineering Control (Fume Hood >100fpm) PPE->Hood Enter Zone Weigh Handling/Weighing (Anti-static Spatula) Hood->Weigh Inside Hood Solvate Solvation (Slow Addition) Weigh->Solvate Process Waste Disposal (Segregate from Bases) Weigh->Waste Consumables Solvate->Waste Post-Exp

Figure 1: Operational workflow emphasizing the containment of the compound within the engineering control zone (Fume Hood) prior to disposal.

References
  • International Labour Organization (ILO). (2021).[6] ICSC 1684 - 4-Nitrobenzoic Acid (Safety Data Analog). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carbamoyl-3-nitrobenzoic acid
Reactant of Route 2
4-Carbamoyl-3-nitrobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.